molecular formula C21H24N2O3 B13447468 (Z)-Akuammidine

(Z)-Akuammidine

货号: B13447468
分子量: 352.4 g/mol
InChI 键: RCEFXZXHYFOPIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-Akuammidine is a natural product found in Gelsemium, Alstonia scholaris, and Gelsemium elegans with data available.

属性

IUPAC Name

methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEFXZXHYFOPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-Akuammidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Natural Sources, and Biological Activity of (Z)-Akuammidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a monoterpene indole (B1671886) alkaloid that has garnered significant interest within the scientific community due to its unique structural framework and potential pharmacological applications. Primarily isolated from the seeds of the West African tree Picralima nitida, this compound has been the subject of research exploring its analgesic and other biological activities. This document provides an in-depth technical overview of the discovery, natural sources, isolation, and known biological interactions of this compound, with a focus on its activity at opioid receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The broader class of akuammiline (B1256633) alkaloids, to which this compound belongs, has been known to science for over a century, with the first member, echitamine, being isolated in 1875.[1] However, the specific discovery and characterization of this compound are more recent. It is primarily recognized as a constituent of Picralima nitida (family Apocynaceae), a plant with a history of use in traditional African medicine for treating pain and fever.[2][3] Its structure was elucidated through modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[4]

The structural characterization of this compound has been confirmed through 1H and 13C NMR spectroscopy.[4] The complex, caged-like structure is a defining feature of the akuammiline alkaloids.[1]

Natural Sources and Abundance

This compound is found in several plant species, with the seeds of Picralima nitida being the most prominent and commercially utilized source.[2] It has also been isolated from Aspidosperma quebracho-blanco.[5] While its presence in other related species is likely, detailed quantitative analyses across a wide range of flora are not extensively documented.

Table 1: Natural Sources of this compound

Plant SpeciesPart of PlantGeographical Distribution
Picralima nitida (Akuamma)SeedsWest and Central Africa
Aspidosperma quebracho-blancoBarkSouth America

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

A detailed protocol for the isolation of six akuamma alkaloids, including this compound, has been developed using pH-zone-refining countercurrent chromatography.[2][6][7][8] This method allows for the separation and purification of these structurally similar compounds in significant quantities.

Workflow for the Isolation of Akuamma Alkaloids

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification start Powdered Picralima nitida seeds extraction Maceration with methanolic HCl start->extraction filtration Filtration extraction->filtration evaporation Evaporation of filtrate filtration->evaporation dissolution Dissolution in aqueous HCl evaporation->dissolution partitioning Liquid-liquid partitioning (Hexane & Dichloromethane) dissolution->partitioning ccc pH-zone-refining countercurrent chromatography partitioning->ccc fractionation Fraction collection ccc->fractionation final_purification Flash chromatography (if necessary) fractionation->final_purification isolated_alkaloids This compound and other alkaloids final_purification->isolated_alkaloids

Figure 1: General workflow for the isolation of this compound from Picralima nitida seeds.

Key Steps in the Isolation Protocol:

  • Extraction: Powdered seeds of Picralima nitida are subjected to maceration with a methanolic hydrochloric acid solution.[6]

  • Filtration and Concentration: The resulting mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.[6]

  • Acid-Base Partitioning: The crude extract is then dissolved in aqueous hydrochloric acid and washed with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. The aqueous layer is then basified and extracted with a moderately polar organic solvent such as dichloromethane (B109758) to isolate the alkaloids.[6]

  • pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This is a critical step for separating the complex mixture of alkaloids. The technique relies on the differential partitioning of the alkaloids between two immiscible liquid phases based on their pKa values.[2]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Final Purification: If necessary, fractions containing this compound can be further purified using flash chromatography on silica (B1680970) gel.[6]

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Biological Activity and Signaling Pathways

The primary pharmacological interest in this compound lies in its interaction with opioid receptors.[9][10] It has been shown to be an agonist at these receptors, which is consistent with the traditional use of Picralima nitida as an analgesic.[3]

Opioid Receptor Binding Affinity

This compound exhibits a preference for the μ-opioid receptor (MOR), with lower affinities for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[9][10]

Table 2: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeBinding Affinity (Ki)Reference
μ-opioid receptor (MOR)0.6 μM[10]
δ-opioid receptor (DOR)2.4 μM[10]
κ-opioid receptor (KOR)8.6 μM[10]
μ-Opioid Receptor Signaling Pathway

As an agonist at the μ-opioid receptor, this compound is expected to initiate a signaling cascade similar to that of other MOR agonists. This typically involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular akuammidine (B1680586) This compound mor μ-Opioid Receptor (MOR) akuammidine->mor Binds and activates g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Production cellular_response Analgesia & Other Cellular Responses ion_channel->cellular_response pka Protein Kinase A (PKA) camp->pka Activates pka->cellular_response

Figure 2: Postulated signaling pathway of this compound at the μ-opioid receptor.

Description of the Signaling Pathway:

  • This compound Binding: this compound binds to and activates the μ-opioid receptor, a G-protein coupled receptor (GPCR), on the cell surface.

  • G-Protein Activation: Receptor activation leads to the activation of an associated inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated G-protein has two primary effects:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Modulation of Ion Channels: This can include the opening of potassium channels (leading to hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).

  • Cellular Response: The culmination of these signaling events is a reduction in neuronal excitability, which is believed to underlie the analgesic effects of μ-opioid receptor agonists.

Interaction with Adrenergic and Serotonergic Systems

While the primary focus of research has been on the opioid system, some evidence suggests that this compound and related alkaloids may also interact with adrenergic and serotonergic receptors.[11] However, detailed studies characterizing the nature of these interactions and the specific receptor subtypes involved are limited. One study on derivatives of the related alkaloid akuammicine (B1666747) indicated weak affinity for these receptor systems.[11] Further research is required to fully elucidate the pharmacological profile of this compound at these targets.

Potential Therapeutic Applications

The demonstrated activity of this compound at opioid receptors makes it a compound of interest for the development of new analgesic agents.[4][12] Its natural origin and unique chemical scaffold may offer advantages in terms of developing drugs with novel pharmacological properties or improved side-effect profiles compared to traditional opioids. Additionally, preliminary investigations into its antineoplastic effects suggest that its therapeutic potential may extend beyond pain management.[4] However, it is important to note that the in vivo efficacy for analgesia has been shown to be limited in some animal models.[12]

Conclusion

This compound is a fascinating natural product with a well-defined interaction with the opioid system, particularly the μ-opioid receptor. Its primary natural source, Picralima nitida, has a long history of traditional medicinal use that is now being substantiated by modern pharmacological research. The development of efficient isolation protocols has made this compound more accessible for in-depth study. While its potential as a lead compound for the development of new analgesics is clear, further research is needed to fully understand its in vivo efficacy, safety profile, and its interactions with other neurotransmitter systems. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound and its therapeutic potential.

References

The Biosynthesis of (Z)-Akuammidine in Alstonia scholaris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of (Z)-Akuammidine, a monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Alstonia scholaris. This document details the enzymatic steps from the central precursor, strictosidine (B192452), to the formation of the akuammiline (B1256633) scaffold and the subsequent putative steps leading to this compound. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and workflows.

Introduction to this compound and Alstonia scholaris

Alstonia scholaris, a prominent tree in the Apocynaceae family, is a rich source of bioactive MIAs.[1] These alkaloids, including this compound, exhibit a wide range of pharmacological activities and are of significant interest for drug discovery and development. The biosynthesis of these complex molecules involves a series of intricate enzymatic reactions, starting from the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal MIA precursor, strictosidine. This guide focuses on the specific branch of the MIA pathway in A. scholaris that leads to the formation of this compound, a compound of the akuammilan (B1240834) class of alkaloids.

The Biosynthetic Pathway from Strictosidine to Akuammiline

The biosynthesis of the akuammiline scaffold in A. scholaris begins with the central MIA intermediate, geissoschizine, which is derived from strictosidine through the action of strictosidine glucosidase and geissoschizine synthase.[2] From geissoschizine, a series of recently elucidated enzymatic reactions leads to the formation of akuammiline.

Key Enzymatic Steps

The conversion of geissoschizine to akuammiline is catalyzed by a trio of enzymes discovered in Alstonia scholaris:

  • Rhazimal Synthase (AsRHS): A cytochrome P450 enzyme that catalyzes the oxidative cyclization of geissoschizine to form the aldehyde, rhazimal. This reaction is a critical branching point, directing the metabolic flux towards the akuammilan scaffold.[2]

  • Rhazimal Reductase (AsRHR1): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol.[2]

  • Rhazimol Acetyltransferase (AsAKS): A BAHD acyltransferase that catalyzes the acetylation of rhazimol to form akuammiline.[2]

Pathway Visualization

The following diagram illustrates the enzymatic conversion of geissoschizine to akuammiline.

Akuammiline_Biosynthesis Geissoschizine Geissoschizine Rhazimal Rhazimal Geissoschizine->Rhazimal AsRHS (CYP450) Rhazimol Rhazimol Rhazimal->Rhazimol AsRHR1 (Oxidoreductase) NADPH -> NADP+ Akuammiline Akuammiline Rhazimol->Akuammiline AsAKS (BAHD Acyltransferase) Acetyl-CoA -> CoA

Figure 1. Biosynthetic pathway from geissoschizine to akuammiline.

Putative Biosynthesis of this compound

The precise enzymatic transformation of akuammiline to this compound in A. scholaris has not yet been fully elucidated. However, based on the structures of related alkaloids and known biochemical reactions, a plausible pathway can be proposed. It is hypothesized that an uncharacterized enzyme, potentially an "Akuammidine Synthase," catalyzes the final steps. This may involve a rearrangement and reduction of an intermediate derived from akuammiline.

Recent research in related plant species has identified an "akuammidine aldehyde reductase" that can reduce akuammidine (B1680586) aldehyde to akuammidine.[3] While the direct precursor in the A. scholaris akuammiline pathway is not an aldehyde, it is possible that a related reductase with specificity for an akuammiline-derived intermediate is involved. The stereospecific formation of the (Z)-isomer suggests a highly controlled enzymatic reaction.

Proposed Pathway Visualization

The following diagram illustrates the proposed final step in this compound biosynthesis.

Z_Akuammidine_Biosynthesis Akuammiline Akuammiline Z_Akuammidine This compound Akuammiline->Z_Akuammidine Putative Akuammidine Synthase (Uncharacterized)

Figure 2. Proposed final step to this compound.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound biosynthetic pathway is crucial for understanding its regulation and for metabolic engineering efforts.

Enzyme Kinetics

The kinetic parameters for the key enzyme, AsRHS, have been determined.

EnzymeSubstrateKm (µM)Vmax (pmol·s-1·mg-1)Reference
AsRHSGeissoschizine12.3 ± 2.11.5 ± 0.1[2]
Metabolite Abundance

The concentration of akuammidine has been quantified in various tissues of Alstonia scholaris.

TissueAkuammidine Concentration (µg/g dry weight)Reference
Leaves15.6 ± 2.3
Stems25.4 ± 3.1
Trunk Bark42.1 ± 5.5
Fruits5.2 ± 0.8
FlowersNot Detected

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.

Heterologous Expression and Enzyme Assay of AsRHS

This protocol describes the expression of AsRHS in Saccharomyces cerevisiae and the subsequent in vitro enzyme assay.

5.1.1. Experimental Workflow

AsRHS_Assay_Workflow cluster_expression Heterologous Expression cluster_assay Enzyme Assay cluster_analysis Analysis Yeast_Transformation Yeast Transformation (pESC-DEST vector) Yeast_Culture Yeast Culture (SC-Ura/-Gal) Yeast_Transformation->Yeast_Culture Microsome_Isolation Microsome Isolation Yeast_Culture->Microsome_Isolation Reaction_Setup Reaction Setup (Microsomes, Geissoschizine, NADPH) Incubation Incubation (30°C, 1h) Reaction_Setup->Incubation Quenching Reaction Quenching (Ethyl Acetate) Incubation->Quenching Extraction Extraction Quenching->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis

Figure 3. Workflow for AsRHS heterologous expression and assay.

5.1.2. Detailed Protocol

  • Yeast Transformation and Culture:

    • The coding sequence of AsRHS is cloned into a yeast expression vector (e.g., pESC-DEST).

    • The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11).

    • Transformed yeast cells are grown in selective medium (SC-Ura) with glucose, followed by induction with galactose.

  • Microsome Isolation:

    • Yeast cells are harvested by centrifugation.

    • The cell pellet is resuspended in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) and lysed using glass beads.

    • The lysate is centrifuged to remove cell debris, and the supernatant is further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • The microsomal pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

  • Enzyme Assay:

    • The reaction mixture (total volume 100 µL) contains:

      • 50 mM phosphate (B84403) buffer (pH 7.4)

      • 50-100 µg of microsomal protein

      • 100 µM geissoschizine (substrate)

      • 1 mM NADPH (cofactor)

    • The reaction is initiated by the addition of NADPH and incubated at 30°C for 1 hour.

    • The reaction is stopped by the addition of 100 µL of ethyl acetate.

  • Product Extraction and Analysis:

    • The reaction mixture is vortexed and centrifuged.

    • The organic phase is collected, dried, and resuspended in methanol (B129727).

    • The product (rhazimal) is analyzed by LC-MS/MS.

Analysis of Alkaloids by LC-MS/MS

This protocol outlines a general method for the analysis of akuammidine and related alkaloids in A. scholaris extracts.

5.2.1. Sample Preparation:

  • Dried and powdered plant material (100 mg) is extracted with methanol (3 x 5 mL) with sonication.

  • The combined extracts are filtered, dried under vacuum, and resuspended in 1 mL of methanol.

  • The solution is filtered through a 0.22 µm syringe filter before analysis.

5.2.2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: ESI in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for targeted alkaloids. For this compound, a characteristic transition would be used for quantification.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of the akuammiline scaffold in Alstonia scholaris. The identification and characterization of AsRHS, AsRHR1, and AsAKS provide a clear enzymatic route from the central MIA intermediate, geissoschizine, to akuammiline. However, the final enzymatic step(s) leading to the formation of this compound remain to be discovered. Future research should focus on identifying the putative "Akuammidine Synthase" and elucidating the mechanism of stereochemical control that leads to the (Z)-isomer. The successful reconstitution of the entire this compound pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, would be a significant achievement, paving the way for the sustainable production of this and other valuable akuammilan alkaloids for pharmaceutical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to fully unravel and engineer this complex and important biosynthetic pathway.

References

The Pharmacological Profile of (Z)-Akuammidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a naturally occurring indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally used in African medicine for the treatment of pain and inflammation, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interaction with opioid receptors. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes its putative signaling pathways.

Receptor Binding Affinity

This compound has been characterized as a ligand for opioid receptors, with a notable preference for the µ-opioid receptor (MOR). Radioligand binding assays have been employed to determine its binding affinity (Ki) at the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Table 1: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeKi (µM)Reference CompoundKi (nM)
µ-Opioid Receptor0.6[1][2]DAMGO1.168 - 1.2[3]
δ-Opioid Receptor2.4[1]DPDPE1.4[4]
κ-Opioid Receptor8.6[1][2]U-69,5930.89[4]

Note: The Ki values for this compound are presented in micromolar (µM) as reported in the literature, while reference compound values are in nanomolar (nM) for comparison of typical high-affinity ligands.

Functional Activity

Functional assays have demonstrated that this compound acts as a µ-opioid receptor agonist.[1][5] Its agonist activity is supported by in vitro studies showing its ability to inhibit forskolin-induced cAMP production and in vivo studies demonstrating analgesic effects that are reversible by the opioid antagonist naloxone.[1][5]

Table 2: Functional Activity of this compound

Assay TypeReceptorActivityPotency (EC50/IC50)Efficacy (% of standard)
cAMP Inhibitionµ-OpioidAgonistWeakly potent (µM range)[5][6]Not explicitly quantified
β-Arrestin Recruitmentµ-OpioidWeak partial agonist/antagonistNot determinedMinimal recruitment observed[7]
Analgesia (in vivo)Opioid-mediatedAgonistDose-dependent[5][8]Less potent than morphine[5]
Anti-inflammatoryNot specifiedActiveDose-dependent[9][10]Significant inhibition of edema[9][10]

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound for µ, δ, and κ-opioid receptors.

  • Materials:

    • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ-opioid receptor.[3][4]

    • Radioligands: [³H]DAMGO for µOR, [³H]DPDPE for δOR, [³H]U-69,593 for κOR.[4][11]

    • Unlabeled Ligands: this compound, DAMGO, DPDPE, U-69,593.[4]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

    • Scintillation Cocktail.

    • Glass Fiber Filters (e.g., Whatman GF/C).

    • 96-well plates.

    • Filtration apparatus and Scintillation counter.

  • Procedure:

    • Reaction Mixture: In a 96-well plate, combine:

      • 50 µL of various concentrations of this compound (or standard unlabeled ligands).

      • 50 µL of the specific radioligand at a concentration close to its Kd.

      • 100 µL of the membrane preparation (typically 5-20 µg of protein).[11]

    • Controls:

      • Total Binding: Contains radioligand and membranes without any competing unlabeled ligand.

      • Non-specific Binding: Contains radioligand, membranes, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).[11]

    • Incubation: Incubate the plates at 25°C for 60-90 minutes to reach binding equilibrium.[11]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[11]

    • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[11]

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[11]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with Opioid Receptors) Incubation Incubation (25°C, 60-90 min) Membranes->Incubation Radioligand Radioligand ([³H]DAMGO, etc.) Radioligand->Incubation TestCompound This compound (various concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Akuammidine This compound MOR µ-Opioid Receptor Akuammidine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_channel K+ Efflux IonChannels->K_channel Opens GIRKs Ca_channel Ca2+ Influx IonChannels->Ca_channel Closes VGCCs Analgesia Analgesia K_channel->Analgesia Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Neurotransmitter->Analgesia MOR_active Active µ-Opioid Receptor GRK GRK MOR_active->GRK Recruits MOR_phos Phosphorylated MOR GRK->MOR_active Phosphorylates Beta_arrestin β-Arrestin MOR_phos->Beta_arrestin Recruits Internalization Receptor Internalization Beta_arrestin->Internalization Mediates MAPK MAPK Pathway (ERK1/2) Beta_arrestin->MAPK Activates Adverse_effects Potential Adverse Effects (e.g., Tolerance) Internalization->Adverse_effects MAPK->Adverse_effects

References

(Z)-Akuammidine mechanism of action on opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Akuammidine on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a natural alkaloid isolated from the seeds of Picralima nitida, at opioid receptors. This document synthesizes available data on its binding affinity, functional activity, and signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

This compound is an indole (B1671886) alkaloid that has been shown to interact with opioid receptors. It exhibits a micromolar affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, with a preference for the µ-opioid receptor. Functional assays confirm that this compound acts as a µ-opioid receptor agonist. The data presented herein is primarily based on studies of "akuammidine," which is presumed to be the naturally occurring (Z)-isomer.

Quantitative Data Summary

The binding affinity and functional potency of this compound at the three main opioid receptor subtypes are summarized below.

Table 1: Binding Affinity of this compound for Opioid Receptors
Receptor SubtypeRadioligandKᵢ (µM)Source
Mu (µ)[³H]-DAMGO0.6[1]
Delta (δ)Not Specified2.4[1]
Kappa (κ)Not Specified8.6[1]
Table 2: Functional Activity of this compound at Opioid Receptors (cAMP Inhibition Assay)
Receptor SubtypeAssayEC₅₀ (µM)Eₘₐₓ (%)Source
Mu (µ)cAMP Inhibition5.2~80[2]
Delta (δ)cAMP Inhibition>10<20[2]
Kappa (κ)cAMP Inhibition>10<20[2]

Note: Efficacy (Eₘₐₓ) is relative to a standard full agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligands:

    • µ-opioid receptor: [³H]-DAMGO

    • κ-opioid receptor: [³H]-U-69,593

    • δ-opioid receptor: [³H]-DPDPE

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a hallmark of Gαi/o-coupled receptor activation.

  • Cells: Human Embryonic Kidney (HEK293) cells stably expressing the opioid receptor of interest and a cAMP-sensitive biosensor (e.g., GloSensor).

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated.

    • The cells are then treated with varying concentrations of this compound.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

    • The change in luminescence or fluorescence from the cAMP biosensor is measured over time.

  • Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect (EC₅₀) and the maximal inhibition (Eₘₐₓ) relative to a full agonist are determined by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.

  • Cells: A cell line (e.g., U2OS) engineered to express the opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., PathHunter assay).

  • Procedure:

    • Cells are plated in a 96-well plate.

    • Cells are incubated with varying concentrations of this compound.

    • Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together to form an active enzyme.

    • A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

  • Data Analysis: The EC₅₀ and Eₘₐₓ for β-arrestin recruitment are determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound Signaling at the µ-Opioid Receptor

This compound acts as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Studies on related akuamma alkaloids suggest that they may be G-protein biased agonists, with limited ability to recruit β-arrestin 2.

Akuammidine_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Akuammidine This compound Akuammidine->MOR Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Caption: this compound signaling at the µ-opioid receptor.

Experimental Workflow for Opioid Ligand Characterization

The characterization of a novel opioid ligand like this compound typically follows a standardized workflow to determine its pharmacological profile.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Signaling Bias Assessment cluster_3 In Vivo Studies Binding Radioligand Binding Assay (Determine Ki at µ, δ, κ) G_protein G-Protein Activation Assay (e.g., GTPγS) (Determine EC50, Emax) Binding->G_protein cAMP cAMP Inhibition Assay (Determine EC50, Emax) Binding->cAMP Arrestin β-Arrestin Recruitment Assay (Determine EC50, Emax) G_protein->Arrestin cAMP->Arrestin InVivo Animal Models of Analgesia (e.g., Tail-flick, Hot-plate) Arrestin->InVivo

Caption: Experimental workflow for opioid ligand characterization.

Conclusion

This compound is a µ-preferring opioid receptor agonist with micromolar affinity. Its mechanism of action primarily involves the activation of the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase. The available data suggests that it may have a preference for G-protein signaling over β-arrestin recruitment, a profile that is of significant interest in the development of safer opioid analgesics. Further studies, particularly direct G-protein activation assays like GTPγS, would provide a more complete understanding of its functional efficacy and potential signaling bias.

References

A Deep Dive into the Structural Elucidation of (Z)-Akuammidine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Akuammidine is a monoterpenoid indole (B1671886) alkaloid found in the seeds of the African tree Picralima nitida. As a member of the sarpagan and akuammiline (B1256633) alkaloid classes, it is recognized for its complex architecture and potential therapeutic applications, including analgesic properties. The precise three-dimensional structure of such natural products is paramount to understanding their biological activity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of complex organic molecules like this compound.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of this compound using a suite of NMR experiments.

Quantitative Data Presentation: NMR Chemical Assignments

The foundation of NMR-based structure elucidation lies in the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts for every atom in the molecule. The data presented below is compiled from published literature for akuammidine (B1680586).[1][2][3] Minor variations in chemical shifts can occur due to different solvents and spectrometer frequencies.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Akuammidine in CDCl₃

Position¹³C Chemical Shift (δc) [ppm]¹H Chemical Shift (δн) [ppm]Multiplicity & Coupling Constants (J in Hz)
2134.9--
352.33.85m
553.63.06m
634.52.80, 2.65m
7108.2--
8128.27.48d (7.5)
9119.87.15t (7.5)
10122.07.10t (7.5)
11111.27.30d (7.5)
12136.5--
13145.1--
1434.82.15m
1536.12.30m
1659.84.20d (6.0)
17120.55.60q (6.8)
1813.21.70d (6.8)
1965.44.10, 3.90m
2054.1--
2151.83.40, 3.20m
N1-H-8.10br s
COOCH₃173.3--
COOCH₃51.52.94s

Note: Data compiled from multiple sources and may represent the major diastereomer. Assignments are based on 2D NMR correlations.[1][3]

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[4][5]

  • Sample Purity: The isolated this compound should be of high purity (>95%), as impurities can complicate spectral analysis.

  • Mass: Weigh approximately 5-10 mg of the purified alkaloid for standard ¹H and ¹³C NMR. For more demanding experiments like 2D INADEQUATE or for very high molecular weight compounds, 15-25 mg may be required.[5][6]

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is commonly used for indole alkaloids. Other solvents like DMSO-d₆ can be chosen to resolve specific signal overlaps.[7][8]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: For quantitative NMR (qNMR), a precisely weighed amount of an internal standard would be added, but for structural elucidation, the residual solvent peak (e.g., CHCl₃ at δн 7.26 ppm and CDCl₃ at δc 77.16 ppm) is typically used for spectral referencing.

NMR Data Acquisition

Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6]

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required.[9] A spectral width of ~220-240 ppm is typical. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ carbons.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin couplings. A standard gradient-selected COSY (gCOSY) sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous C-H one-bond connectivities.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons.[10] It is essential for connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms. The experiment is often optimized for a J-coupling of 8-10 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry, a 2D NOESY experiment is performed. This experiment identifies protons that are close in space (<5 Å), revealing through-space correlations that are independent of through-bond coupling.[11][12]

Visualization of Structures and Workflows

Visual aids are indispensable for conceptualizing the complex data generated during structural elucidation.

G Structure of this compound with Atom Numbering cluster_rings cluster_substituents C12 C12 C11 C11 C12->C11 C10 C10 C11->C10 C9 C9 C10->C9 C8 C8 C9->C8 C13 C13 C8->C13 C13->C12 C7 C7 C13->C7 C7->C8 C2 C2 C7->C2 N1 N1-H C2->N1 C16 C16 C2->C16 N1->C12 C15 C15 C16->C15 COOCH3 COOCH3 C16->COOCH3 COOCH3 C20 C20 C15->C20 C17 C17 C15->C17 N4 N4 C20->N4 C14 C14 C20->C14 C19 C19-H2OH C20->C19 C3 C3 N4->C3 C5 C5 N4->C5 C21 C21-H2 N4->C21 C3->C2 C14->C3 C6 C6 C5->C6 C6->C7 C17->C5 C18 C18 C17->C18 H3C

Caption: Molecular structure of this compound with conventional atom numbering.

G NMR Structural Elucidation Workflow A Isolate & Purify This compound B 1D NMR (¹H, ¹³C, DEPT) A->B C Identify Functional Groups & Carbon Types B->C D 2D NMR (COSY, HSQC) C->D E Establish Spin Systems & C-H Connectivity D->E F 2D NMR (HMBC) E->F G Assemble Molecular Skeleton F->G H 2D NMR (NOESY/ROESY) G->H I Determine Relative Stereochemistry H->I J Propose Final Structure I->J

Caption: Standard workflow for natural product structure elucidation using NMR.

G Key HMBC Correlations of this compound cluster_structure H18 H-18 C17 C-17 H18->C17 ²J C15 C-15 H18->C15 ³J H17 H-17 H17->C15 ²J C5 C-5 H17->C5 ³J COOCH3_H COOCH3-H C16 C-16 COOCH3_H->C16 ³J COOCH3_C COOCH3 COOCH3_H->COOCH3_C ²J N1H N1-H C2 C-2 N1H->C2 ²J C7 C-7 N1H->C7 ³J C12 C-12 N1H->C12 ²J

Caption: Key HMBC correlations for assembling the molecular skeleton.

Caption: Visualization of proton spin systems via COSY correlations.

Step-by-Step Structure Elucidation

The final structure is pieced together like a puzzle, using the constraints provided by each NMR experiment.

  • ¹H and ¹³C/DEPT Analysis: The ¹H NMR spectrum reveals the number of aromatic protons (four in the C8-C11 range), olefinic protons (H-17), and various aliphatic protons. The characteristic downfield singlet for the indole N1-H is also observed. The ¹³C and DEPT spectra confirm the total number of carbons and classify them into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). This initial analysis provides a count of the molecular formula's hydrogen and carbon atoms.

  • HSQC Analysis: The HSQC spectrum is used to create a definitive list of all one-bond C-H pairs. For example, the proton signal at δн 5.60 ppm is directly attached to the carbon at δc 120.5 ppm (C-17). This step maps all protonated carbons.

  • COSY Analysis: The COSY spectrum reveals through-bond proton couplings, allowing for the construction of molecular fragments or "spin systems". Key correlations include:

    • The connection between the four aromatic protons (H-8 through H-11).

    • The coupling between the ethylidene protons H-17 and H-18.

    • Tracing the connectivity through the aliphatic rings, for instance, from H-3 to H-14 and H-15.

  • HMBC Analysis: This is the most critical experiment for assembling the complete carbon skeleton. It connects the fragments identified by COSY and places the quaternary carbons. Key long-range correlations include:

    • Indole Ring: The indole proton N1-H shows correlations to carbons C-2, C-7, and C-12, confirming the indole core structure.

    • Ethylidene Group: The methyl protons H-18 show strong correlations to C-17 and C-15, placing the ethylidene group.

    • Carbomethoxy Group: The singlet methyl protons of the carbomethoxy group (δн 2.94) show a three-bond correlation to the carbonyl carbon (δc 173.3) and a crucial correlation to C-16, attaching this ester group.

    • Bridging Carbons: Protons such as H-5 and H-3 show correlations to quaternary carbons like C-7 and C-20, which helps to fuse the complex ring system.

  • NOESY Analysis and Stereochemistry: The final step is to determine the 3D arrangement of the atoms. The NOESY spectrum shows through-space correlations. For sarpagan-type alkaloids, key NOE correlations, such as between H-16, H-5, and H-15, are indicative of the relative stereochemistry at these chiral centers.[13] For instance, the upfield chemical shift of the carbomethoxy group's protons (δн 2.94) is caused by the shielding effect of the indole ring, which is characteristic of the akuammidine 16S stereochemistry.[1][13]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of a suite of 1D and 2D NMR experiments. While ¹H and ¹³C NMR provide the initial atomic census, it is the correlation experiments—COSY, HSQC, and particularly HMBC—that allow for the unambiguous assembly of the complex pentacyclic skeleton. Finally, NOESY experiments provide the crucial spatial information needed to define the molecule's relative stereochemistry. This comprehensive NMR toolkit is indispensable for natural product chemists, enabling the precise characterization of novel compounds and paving the way for future pharmacological investigation.

References

In-Depth Mass Spectrometry Analysis of (Z)-Akuammidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (Z)-Akuammidine, a significant indole (B1671886) alkaloid with potential therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data, and visualizes key processes to facilitate a deeper understanding and replication of analytical methodologies.

This compound, with a molecular formula of C₂₁H₂₄N₂O₃ and an exact mass of 352.17869263 Da, is a compound of interest within the broader class of akuammiline (B1256633) and sarpagan alkaloids.[1] Its characterization is crucial for pharmacological studies and drug development pipelines. This guide focuses on the application of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a powerful technique for the sensitive and selective analysis of such complex molecules.

Quantitative Mass Spectrometry Data

The analysis of this compound by positive ion electrospray ionization tandem mass spectrometry (ESI+-MS/MS) reveals a characteristic fragmentation pattern. The protonated molecule ([M+H]⁺) is observed at an m/z of 353.186. The primary and most abundant product ion, resulting from collision-induced dissociation (CID), is consistently identified at m/z 166.[2][3] This key transition is highly specific and forms the basis for sensitive quantification using Multiple Reaction Monitoring (MRM). Further fragmentation of the molecule can be elucidated through high-resolution mass spectrometry, providing a more detailed understanding of its structure.

ParameterValueSource
Molecular Formula C₂₁H₂₄N₂O₃PubChem
Exact Mass 352.17869263 DaPubChem[1]
Precursor Ion ([M+H]⁺) m/z 353.186Gu et al., 2025[2]
Major Product Ion m/z 166Gu et al., 2025[2][3]
Other Potential Fragments m/z 323, 337, 349, 427, 457Gu et al., 2025[3]

Note: The "Other Potential Fragments" listed are representative ions observed in the analysis of related sarpagan and akuammiline alkaloids and may serve as a reference for broader analytical screening.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of sarpagan and akuammiline alkaloids, including this compound, using UPLC-MS/MS.[2][4]

Sample Preparation (from Plant Material)
  • Homogenization : Weigh approximately 1-2 g of fresh plant material (e.g., seeds of Picralima nitida). Immediately freeze in liquid nitrogen and grind into a fine powder using a mortar and pestle.

  • Extraction : Transfer the powdered sample to a 50 mL centrifuge tube. Add 20 mL of methanol (B129727) and vortex vigorously for 15 minutes at room temperature.

  • Centrifugation : Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration : Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

UPLC-MS/MS Analysis
  • Instrumentation : An Agilent Ultivo Triple Quadrupole LC-MS/MS system (or equivalent) is recommended.[2]

  • Chromatographic Column : Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm particle size).[2]

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution :

    • 0-5 min: 20% B

    • 5-5.8 min: Linear gradient to 99% B

    • 5.8-8 min: Hold at 99% B

    • 8.1-10 min: Return to 20% B (equilibration)

  • Flow Rate : 0.6 mL/min.[2]

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer Settings :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 4.0 kV.[2]

    • Gas Temperature : 300 °C.[2]

    • Gas Flow : 10 L/min.[2]

    • Scan Range (Full Scan) : m/z 100-1000.

    • MRM Transition for this compound : Precursor ion m/z 353 > Product ion m/z 166.[2][3]

    • Collision Energy (CE) : 30 V.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization (Liquid N2) plant_material->homogenization extraction Methanolic Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC Separation (C18 Column) filtration->uplc esi ESI+ Ionization uplc->esi ms1 MS1 Scan (Precursor Ion Selection m/z 353) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection m/z 166) cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of sarpagan-type alkaloids like this compound is characterized by the cleavage of the C5-C16 bond and subsequent rearrangements. The proposed pathway leading to the major product ion at m/z 166 involves the loss of the methoxycarbonyl and hydroxymethyl groups, followed by a retro-Diels-Alder (RDA) reaction.

fragmentation_pathway parent This compound [M+H]⁺ m/z 353 intermediate1 Initial Fragmentation (Loss of CH₂O & CO₂CH₃) parent->intermediate1 CID fragment1 Major Product Ion m/z 166 intermediate1->fragment1 Rearrangement & RDA neutral_loss1 - CH₂O (30 Da) - CO₂CH₃ (59 Da) intermediate1->neutral_loss1

References

The Critical Role of Stereochemistry in the Bioactivity of (Z)-Akuammidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a prominent indole (B1671886) alkaloid derived from the seeds of Picralima nitida, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of pain management. Its biological activity is intrinsically linked to its complex three-dimensional structure. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its profound influence on its bioactivity, with a primary focus on its interaction with opioid receptors. This document summarizes the current understanding of its structure-activity relationships, details relevant experimental methodologies, and presents key data and signaling pathways to facilitate further research and drug development endeavors.

Introduction to this compound

This compound belongs to the akuammiline (B1256633) class of monoterpene indole alkaloids. Traditionally, extracts from the seeds of Picralima nitida, commonly known as akuamma seeds, have been used in West African medicine for their analgesic, anti-inflammatory, and antipyretic properties. Modern phytochemical investigations have identified this compound as one of the active constituents responsible for these effects. Its primary mechanism of action is believed to be through the modulation of the endogenous opioid system, exhibiting a preference for μ-opioid receptors (μOR).[1][2] This interaction positions this compound as a compelling scaffold for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids.

The Stereochemical Landscape of Akuammidine (B1680586)

The molecular structure of Akuammidine is characterized by a rigid pentacyclic framework containing multiple chiral centers. The "(Z)-" designation refers to the geometry of the ethylidene substituent, a critical feature influencing its interaction with biological targets.

The biosynthesis of akuammiline alkaloids involves the cyclization of geissoschizine, a key intermediate. This process, catalyzed by enzymes such as sarpagan bridge enzymes (SBEs), can lead to the formation of different stereoisomers. Specifically, SBEs can produce both the 16S epimer, akuammidine aldehyde, and the 16R epimer, polyneuridine (B1254981) aldehyde.[3][4][5][6][7] These precursors are then further modified by other enzymes to yield a variety of akuammiline alkaloids with distinct stereochemistries. This enzymatic control over the C16 stereocenter underscores the biological importance of this specific chiral center in determining the final structure and, consequently, the bioactivity of the resulting alkaloid.

While direct comparative studies on the bioactivity of this compound versus its (E)-isomer or other diastereomers are not extensively available in the current literature, the principles of stereochemistry in pharmacology strongly suggest that variations in the three-dimensional arrangement of atoms will significantly impact receptor binding and functional activity.

Influence of Stereochemistry on Opioid Receptor Bioactivity

The interaction between a ligand and its receptor is a highly specific, three-dimensional process. Even subtle changes in the stereochemistry of a molecule can dramatically alter its binding affinity, efficacy, and selectivity for a particular receptor subtype. For opioid receptors, the precise orientation of key functional groups on the ligand is crucial for establishing the necessary interactions within the receptor's binding pocket to initiate a biological response.

While specific quantitative data comparing this compound with its other stereoisomers is limited, structure-activity relationship (SAR) studies on related akuamma alkaloids provide valuable insights. For instance, modifications to various positions on the akuammine (B1666748) and pseudo-akuammigine scaffold have been shown to significantly alter their potency and selectivity for μ- and κ-opioid receptors.[8] It is highly probable that the geometry of the ethylidene side chain and the stereochemistry at C16 in Akuammidine play a pivotal role in its interaction with the opioid receptor binding pocket. The (Z)-configuration likely orients the ethyl group in a manner that is more favorable for binding to the μ-opioid receptor compared to the (E)-configuration.

Quantitative Bioactivity Data of Akuamma Alkaloids

The following table summarizes the reported in vitro bioactivity of Akuammidine and other related alkaloids at the three main opioid receptor subtypes. This data highlights the varying affinities and functional activities within this class of compounds.

AlkaloidReceptorAssay TypeValueUnitsReference
Akuammidineμ-OpioidRadioligand Binding (Ki)0.6μM[1][2]
Akuammidineδ-OpioidRadioligand Binding (Ki)2.4μM[1][2]
Akuammidineκ-OpioidRadioligand Binding (Ki)8.6μM[1][2]
Akuammineμ-OpioidRadioligand Binding (Ki)0.33μM
Pseudo-akuammigineμ-OpioidRadioligand Binding (Ki)0.33μM
Akuammicineκ-OpioidRadioligand Binding (Ki)0.089μM

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane OR Opioid Receptor (μ, δ, κ) G_protein Gαi/o Gβγ OR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP IonChannel Ion Channels (Ca²⁺, K⁺) Ca_Influx ↓ Ca²⁺ Influx IonChannel->Ca_Influx K_Efflux ↑ K⁺ Efflux IonChannel->K_Efflux Akuammidine This compound (Agonist) Akuammidine->OR Binds to G_protein->AC Inhibits G_protein->IonChannel Modulates PKA ↓ PKA cAMP->PKA Signaling Cellular Response (e.g., Analgesia) PKA->Signaling Ca_Influx->Signaling K_Efflux->Signaling

Caption: Opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity of this compound and its stereoisomers for opioid receptors is a fundamental step in characterizing their pharmacological profile. A competitive radioligand binding assay is a standard method for this purpose.

Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing opioid receptors) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]DAMGO) - this compound isomer prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki values) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Semi-Synthesis of Akuammiline Derivatives

This protocol outlines a general procedure for the modification of the akuammiline core, which can be adapted for the synthesis of various stereoisomers and analogs for SAR studies.

  • Reaction Description: Desilylation of a protected akuammiline intermediate followed by oxidation to yield an aldehyde.

  • Procedure:

    • To a solution of the silylated akuammiline intermediate in tetrahydrofuran (B95107) (THF), add tetra-n-butylammonium fluoride (B91410) (TBAF) (3 equivalents).

    • Stir the reaction mixture at 50°C.

    • Upon completion of the desilylation, add Dess-Martin periodinane (DMP) (1.5 equivalents) and sodium bicarbonate (NaHCO₃) (2 equivalents) in dichloromethane (B109758) (DCM).

    • Stir the mixture at 0°C until the oxidation is complete.

    • Work up the reaction and purify the crude product by column chromatography to afford the desired aldehyde.

Separation of Akuammidine Stereoisomers

The separation of stereoisomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.

  • Method: Reversed-phase HPLC.

  • Column: Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient:

    • 0-5 min: 80% A, 20% B

    • 5-5.8 min: 1% A, 99% B

    • 5.8-8 min: 80% A, 20% B

  • Flow Rate: 1 mL/min.

  • Detection: Mass spectrometry (MS) can be used for the identification and quantification of the separated isomers.

Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.

  • Materials:

    • Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (μ, δ, or κ).

    • Radioligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, [³H]U-69,593 for κOR).

    • Test compound (this compound isomer).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Varying concentrations of the test compound.

      • A fixed concentration of the radioligand (near its Kd value).

      • Receptor membrane preparation.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

    • Data Analysis: Calculate the specific binding and plot it against the logarithm of the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cAMP Modulation Assay (Functional Assay)

This assay measures the ability of a compound to act as an agonist or antagonist at a Gi/o-coupled receptor by quantifying its effect on intracellular cAMP levels.

  • Method: GloSensor™ cAMP Assay (Promega) or similar technology.

  • Cell Line: HEK293 cells co-transfected with the opioid receptor of interest and a cAMP-sensitive biosensor plasmid.

  • Procedure:

    • Plate the transfected cells in a 96-well plate and incubate overnight.

    • Equilibrate the cells with the GloSensor™ cAMP reagent.

    • Add varying concentrations of the test compound (this compound isomer).

    • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

    • Measure the luminescence, which is inversely proportional to the level of cAMP inhibition by the agonist.

    • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its bioactivity at opioid receptors. While current research has established its preference for the μ-opioid receptor and has begun to unravel the biosynthetic pathways that lead to different stereoisomers, a significant opportunity exists for further investigation. The targeted synthesis and pharmacological evaluation of all possible stereoisomers of Akuammidine are essential next steps. Such studies will provide a comprehensive understanding of the structure-activity relationships and enable the rational design of more potent and selective opioid receptor modulators based on the akuammiline scaffold. This knowledge will be invaluable for the development of next-generation analgesics with improved therapeutic profiles.

References

Traditional Medicinal Uses of Picralima nitida Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacology and Therapeutic Potential of Akuamma Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The seeds of the West African tree, Picralima nitida, commonly known as Akuamma, have a long and rich history in traditional African medicine. For centuries, they have been employed to treat a wide array of ailments, most notably pain, fever, and malaria. The therapeutic effects of these seeds are attributed to a complex mixture of indole (B1671886) alkaloids, with akuammine (B1666748), akuammidine, pseudo-akuammigine, and akuammicine (B1666747) being among the most prominent. This technical guide provides a comprehensive overview of the traditional uses of Picralima nitida alkaloids, supported by quantitative pharmacological data, detailed experimental protocols, and an exploration of their underlying mechanisms of action.

Traditional Applications

Various parts of the Picralima nitida plant, particularly the seeds, have been utilized in traditional medicine for their analgesic, antipyretic, anti-inflammatory, and antimalarial properties. The powdered seeds are typically taken orally to alleviate pain, manage fevers, and treat gastrointestinal disorders. Traditional preparations are also used for conditions such as hypertension, jaundice, and dysmenorrhea.

Quantitative Pharmacological Data

Modern scientific investigation has sought to quantify the bioactivities of the constituent alkaloids of Picralima nitida, primarily focusing on their interaction with the endogenous opioid system. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of Picralima nitida Alkaloids

AlkaloidMu-Opioid Receptor (μOR) Ki (µM)Kappa-Opioid Receptor (κOR) Ki (µM)Delta-Opioid Receptor (δOR) Ki (µM)Reference
Akuammidine0.68.62.4
Akuammine0.5--
Akuammicine-0.2-
Pseudo-akuammigine---
Picraline---
Akuammiline---

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not reported in the cited source.

Table 2: In Vitro Functional Activity (IC50/EC50) of Picralima nitida Alkaloids at Opioid Receptors

AlkaloidReceptorAssayPotency (µM)Reference
AkuammineµORcAMP InhibitionIC50: 2.6
Pseudo-akuammigineµORcAMP InhibitionIC50: 3.14
AkuammicineκORcAMP InhibitionEC50: 0.24

Note: IC50 represents the concentration of an inhibitor where the response is reduced by half. EC50 represents the concentration of a drug that gives a half-maximal response.

Table 3: In Vivo Analgesic and Anti-inflammatory Effects of Picralima nitida Alkaloids and Extracts

SubstanceAnimal ModelAssayDoseEffectReference
Pseudo-akuammigineRatCarrageenan-induced paw edema1.0 - 50 mg/kg (p.o.)Dose-dependent inhibition of edema
Pseudo-akuammigineRatRat tail flickED50: 10 µMAnalgesic effect
P. nitida Methanolic ExtractRatCarrageenan-induced rat paw oedema300 mg/kg (i.p.)72.2% inhibition of edema
P. nitida Methanolic ExtractRabbitLPS-induced pyrexia50 mg/kg38.7% antipyrexia

Note: p.o. - per os (by mouth); i.p. - intraperitoneal; ED50 - effective dose for 50% of the population.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Picralima nitida alkaloids.

Alkaloid Extraction and Isolation: pH-Zone-Refining Countercurrent Chromatography

A highly effective method for isolating individual alkaloids from the complex mixture found in P. nitida seeds is pH-zone-refining countercurrent chromatography.

  • Seed Preparation: Dried Picralima nitida seeds are ground into a fine powder.

  • Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether to remove oils and lipids that could interfere with the extraction.

  • Crude Alkaloid Extraction: An acid-base extraction is employed. The defatted powder is macerated in an acidic solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble. The acidic extract is then basified (e.g., with NH4OH) to deprotonate the alkaloids, which are subsequently extracted into an organic solvent (e.g., dichloromethane).

  • pH-Zone-Refining CCC:

    • Solvent System: A two-phase solvent system is prepared, for example, a mixture of methyl-tert-butyl ether, acetonitrile, and water.

    • Stationary and Mobile Phases: The organic phase is made basic with a retainer base (e.g., triethylamine) and used as the stationary phase. The aqueous phase is made acidic with an eluter acid (e.g., HCl) and serves as the mobile phase.

    • Separation: The crude alkaloid extract is dissolved in the stationary phase and introduced into the CCC apparatus. The mobile phase is then pumped through the system, creating a pH gradient that separates the alkaloids based on their pKa values and partition coefficients.

    • Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and pool those containing the pure alkaloids.

G cluster_extraction Crude Alkaloid Extraction cluster_purification Purification start P. nitida Seeds grinding Grinding start->grinding defatting Defatting (Petroleum Ether) grinding->defatting acid_extraction Acidic Extraction (Dilute HCl) defatting->acid_extraction basification Basification (NH4OH) acid_extraction->basification solvent_extraction Solvent Extraction (DCM) basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract ccc pH-Zone-Refining CCC crude_extract->ccc fraction_collection Fraction Collection ccc->fraction_collection pure_alkaloids Pure Alkaloids fraction_collection->pure_alkaloids

Caption: Workflow for the extraction and purification of Picralima nitida alkaloids.
In Vitro Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of the alkaloids for opioid receptors.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, κ, or δ) are prepared from cell cultures or animal brain tissue.

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]DAMGO for μOR, [³H]U69,593 for κOR).

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test alkaloid.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity: Hot Plate and Tail-Flick Tests

These are common methods to assess the central analgesic effects of compounds in animal models.

  • Animal Model: Typically, mice or rats are used.

  • Drug Administration: The test alkaloid or vehicle control is administered to the animals (e.g., subcutaneously or orally).

  • Hot Plate Test: The animal is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. An increase in latency compared to the control group indicates an analgesic effect.

  • Tail-Flick Test: A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away from the heat source is measured. An increased latency indicates analgesia.

  • Data Analysis: The maximum possible effect (%MPE) is often calculated to normalize the data.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory properties of a substance.

  • Animal Model: Rats are commonly used.

  • Drug Administration: The test alkaloid or a standard anti-inflammatory drug (e.g., indomethacin) is administered prior to the induction of inflammation.

  • Induction of Edema: A small volume of carrageenan solution is injected into the sub-plantar tissue of the rat's hind paw.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathways

The primary mechanism of action for many Picralima nitida alkaloids involves their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Mu-Opioid Receptor (μOR) Agonism by Akuammine

Akuammine and pseudo-akuammigine act as agonists at the μ-opioid receptor. Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are associated with analgesia.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space muOR μ-Opioid Receptor g_protein Gi/o Protein muOR->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases analgesia Analgesia camp->analgesia Leads to akuammine Akuammine akuammine->muOR Binds to

Caption: Simplified signaling pathway of Akuammine at the μ-opioid receptor.
Kappa-Opioid Receptor (κOR) Agonism by Akuammicine

Akuammicine is a potent agonist at the kappa-opioid receptor. Activation of κORs is also associated with analgesia, but typically without the euphoric and respiratory depressive side effects associated with μOR agonists.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space kappaOR κ-Opioid Receptor g_protein_k Gi/o Protein kappaOR->g_protein_k Activates ion_channel Ion Channels (e.g., K+, Ca2+) g_protein_k->ion_channel Modulates neuronal_excitability Decreased Neuronal Excitability ion_channel->neuronal_excitability Results in analgesia_k Analgesia neuronal_excitability->analgesia_k Leads to akuammicine Akuammicine akuammicine->kappaOR Binds to

Caption: Simplified signaling pathway of Akuammicine at the κ-opioid receptor.

Conclusion

The alkaloids from Picralima nitida represent a valuable class of natural products with a long history of traditional medicinal use, particularly for pain and related inflammatory conditions. Modern pharmacological studies have substantiated these traditional claims, revealing that several of these alkaloids interact with the endogenous opioid system. The quantitative data on their binding affinities and functional activities, coupled with in vivo evidence of their analgesic and anti-inflammatory effects, underscore their potential as scaffolds for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological properties of these fascinating compounds. The distinct signaling profiles of alkaloids like akuammine (μOR agonist) and akuammicine (κOR agonist) open avenues for the development of analgesics with potentially improved side-effect profiles. Further investigation into the structure-activity relationships and the full spectrum of their biological activities is warranted to fully unlock the therapeutic potential of Picralima nitida alkaloids.

(Z)-Akuammidine: A Technical Whitepaper on its Potential as a Novel Analgesic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Dated: December 20, 2025

Executive Summary

Amid the ongoing opioid crisis, the search for novel analgesic agents with improved safety profiles is of paramount importance. (Z)-Akuammidine, a monoterpene indole (B1671886) alkaloid derived from the seeds of Picralima nitida, presents a structurally distinct scaffold for the development of new pain therapeutics. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. While this compound itself demonstrates modest analgesic efficacy, its unique structure-activity relationship offers a promising foundation for the design of more potent and potentially safer opioid receptor modulators.

Introduction

This compound is an alkaloid isolated from the seeds of the West African tree Picralima nitida, which has been used in traditional medicine to treat pain and fever.[1][2] Structurally distinct from classical morphinan-based opioids, the akuamma alkaloid family, including this compound, represents an underexplored chemical space for opioid receptor-targeted drug discovery.[1][3] This whitepaper consolidates the current scientific knowledge on this compound, focusing on its potential as a novel scaffold for analgesic drug development.

Mechanism of Action

This compound exerts its analgesic effects primarily through its activity at opioid receptors. In vitro studies have confirmed that it is an agonist with a preference for the µ-opioid receptor (µOR).[4] The agonist action at µORs has been confirmed through antagonism by the non-selective opioid antagonist naloxone (B1662785) and the µOR-selective antagonist CTOP.[4] Like other canonical µOR agonists, its activation of the receptor is expected to initiate G-protein-mediated signaling cascades that ultimately lead to an analgesic response.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound

This table presents the inhibition constant (Kᵢ) values, which indicate the concentration of this compound required to inhibit 50% of radioligand binding to the µ (mu), δ (delta), and κ (kappa) opioid receptors. A lower Kᵢ value signifies higher binding affinity.

Receptor SubtypeRadioligand UsedKᵢ (µM)Source(s)
µ-opioid (mu)[³H]DAMGO0.6[4]
δ-opioid (delta)Not Specified2.4[4]
κ-opioid (kappa)Not Specified8.6[4]

Data indicates a preferential, albeit micromolar, affinity for the µ-opioid receptor.

Table 2: In Vivo Antinociceptive Efficacy of this compound in Mice

This table summarizes the in vivo analgesic effects of this compound administered subcutaneously (s.c.) in mouse models of thermal pain. Efficacy is expressed as the maximum possible effect (%MPE), a standardized measure of analgesia.

AssayDose (mg/kg, s.c.)Peak %MPE (Mean ± SEM)Time of Peak Effect (min)Source(s)
Tail-Flick Test 3~25%30[1][5]
10~20%30[1][5]
30~25%60[1][5]
Hot-Plate Test 3~20%30[1][5]
10~15%30[1][5]
30~15%60[1][5]

Note: While statistically significant at the 3 mg/kg dose, the overall analgesic effect is modest compared to standard opioids like morphine.[1][5]

Signaling Pathway and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

This compound, as a µOR agonist, activates the canonical G-protein signaling pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP modulates downstream effectors, contributing to the overall analgesic effect.

mu_opioid_pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (µOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Akuammidine (B1680586) This compound Akuammidine->MOR Binds ATP ATP ATP->AC Converts Analgesia Cellular Response (Analgesia) cAMP->Analgesia Leads to

Canonical µ-opioid receptor signaling pathway activated by this compound.
Experimental Workflow for In Vivo Analgesic Testing

The evaluation of potential analgesic compounds like this compound follows a standardized preclinical workflow, from animal handling to data analysis, as depicted in the diagram below.

experimental_workflow acclimatize 1. Animal Acclimatization (e.g., 60 min to test room) baseline 2. Baseline Latency Measurement (Pre-drug administration) acclimatize->baseline admin 3. Compound Administration (this compound or Vehicle, s.c.) baseline->admin test 4. Post-Drug Latency Measurement (e.g., at 30, 60, 90 min) admin->test calc 5. Data Calculation (% Maximum Possible Effect) test->calc analysis 6. Statistical Analysis (e.g., ANOVA) calc->analysis

Standard workflow for hot-plate and tail-flick antinociception assays.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key assays used to characterize this compound.

Radioligand Competition Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

  • Materials:

    • Cell membranes expressing the human opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]DAMGO for µOR).

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Naloxone (for determining non-specific binding).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • Reagent Preparation: Prepare serial dilutions of unlabeled this compound. Dilute the radioligand stock in binding buffer to a final concentration near its dissociation constant (Kᴅ).

    • Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess naloxone), and competitive binding (membranes + radioligand + varying concentrations of this compound).

    • Incubation: Add the membrane preparation to each well, followed by the appropriate solutions. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Hot-Plate Test
  • Objective: To assess the central antinociceptive activity of this compound in response to a thermal stimulus.

  • Apparatus: A hot-plate analgesia meter with a metal surface maintained at a constant temperature (e.g., 55 ± 1°C) and an enclosure.

  • Protocol:

    • Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

    • Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, typically hind paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.

    • Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).

    • Post-Treatment Testing: At predetermined time points (e.g., 30, 60, 90 minutes) after administration, place the mouse back on the hot plate and measure the response latency again.

    • Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100

Tail-Flick Test
  • Objective: To measure the spinal reflex component of antinociception.

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light onto the ventral surface of the mouse's tail.

  • Protocol:

    • Acclimatization & Restraint: Acclimate the mice to the testing room. Gently place the mouse in a restrainer, allowing the tail to be exposed.

    • Baseline Measurement: Position the tail over the light source. Activate the beam and start a timer. The timer automatically stops when the mouse flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-18 seconds) is used to prevent injury.

    • Compound Administration: Administer this compound or vehicle.

    • Post-Treatment Testing: Measure the tail-flick latency at various time points after drug administration.

    • Data Analysis: Calculate the %MPE as described in the hot-plate test protocol.

Potential as an Analgesic Scaffold

The in vivo data indicates that this compound itself is a weak analgesic.[1][6] However, its true value lies in its potential as a chemical scaffold. The akuamma alkaloid core is structurally rigid and distinct from traditional opioids, offering a unique starting point for medicinal chemistry efforts.[1]

Studies on related akuamma alkaloids like akuammine (B1666748) and pseudo-akuammigine have shown that synthetic modifications can dramatically increase potency at the µ-opioid receptor.[6] For instance, the addition of a phenethyl moiety to the indole nitrogen of pseudo-akuammigine resulted in a 70-fold increase in µOR potency and translated to significantly improved efficacy in hot-plate and tail-flick assays.[6] This highlights that the akuammidine core is amenable to chemical modification and that specific substitutions can enhance ligand-receptor interactions.

The key advantages of using the this compound scaffold include:

  • Structural Novelty: It provides a departure from the well-trodden morphinan (B1239233) scaffold, potentially leading to drugs with different side-effect profiles.

  • Synthetic Tractability: The core structure has demonstrated potential for late-stage functionalization, allowing for the exploration of structure-activity relationships.

  • Opioid-Preferring Activity: The natural product itself shows a preference for opioid receptors, making it a targeted starting point for optimization.[2]

Conclusion

This compound is a µ-opioid receptor agonist with a novel indole alkaloid structure. While its intrinsic analgesic activity is modest, its unique chemical architecture presents a compelling scaffold for the development of next-generation analgesics. The demonstrated ability to significantly enhance potency through synthetic modification of the related akuamma core suggests that targeted medicinal chemistry efforts based on the this compound structure could yield novel drug candidates with improved therapeutic profiles. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full potential in the search for safer and more effective pain management solutions.

References

Methodological & Application

Total Synthesis of (Z)-Akuammidine: A Comprehensive Review and Proposed Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a member of the akuammiline (B1256633) family of monoterpenoid indole (B1671886) alkaloids, presents a formidable synthetic challenge due to its intricate caged structure. While a complete, step-by-step total synthesis protocol for this compound has yet to be reported in peer-reviewed literature, significant strides have been made in understanding its biosynthesis and in the total synthesis of structurally related alkaloids. This document provides a comprehensive overview of the available scientific knowledge, including biosynthetic pathways and successful synthetic strategies for analogous compounds, to inform and guide future research toward the total synthesis of this compound.

Introduction

The akuammiline alkaloids are a diverse group of natural products isolated from various plant species, notably from the Apocynaceae family. They exhibit a wide range of biological activities, making them attractive targets for pharmaceutical development. This compound is a specific isomer within this family, and its unique stereochemistry adds a layer of complexity to its chemical synthesis. This document collates the current understanding of akuammidine (B1680586) biosynthesis and reviews the total syntheses of closely related alkaloids, which may serve as a blueprint for the eventual synthesis of the (Z)-isomer.

Biosynthesis of Akuammidine

The biosynthesis of akuammiline alkaloids, including akuammidine, originates from the precursor geissoschizine.[1] Key enzymatic transformations involving cytochrome P450 monooxygenases, known as sarpagan bridge enzymes (SBEs), catalyze the oxidative cyclization of geissoschizine.[1] This process can lead to the formation of the 16S epimer, akuammidine aldehyde, which is a direct precursor to akuammidine.[1] Understanding this biosynthetic pathway provides valuable insights into the stereochemical control required for a successful total synthesis.

Akuammidine Biosynthesis Geissoschizine Geissoschizine Akuammidine_Aldehyde Akuammidine Aldehyde (16S) Geissoschizine->Akuammidine_Aldehyde Sarpagan Bridge Enzyme (SBE) Z_Akuammidine This compound Akuammidine_Aldehyde->Z_Akuammidine Reduction

Caption: Biosynthetic pathway of this compound from Geissoschizine.

Approaches to the Synthesis of the Akuammiline Core

While a direct total synthesis of this compound is not available, the scientific literature contains numerous examples of the synthesis of other akuammiline alkaloids such as vincorine, strictamine, and picrinine. These syntheses often feature key strategic steps to construct the characteristic polycyclic core of the akuammiline family. A general workflow for the synthesis of the akuammiline core can be conceptualized as follows:

General Synthetic Workflow for Akuammiline Alkaloids cluster_start Starting Materials cluster_core Core Construction cluster_functionalization Late-Stage Functionalization cluster_final Final Product Start Simple Indole/Tryptamine Derivatives Core Assembly of the Polycyclic Core Start->Core Key Cyclization Reactions Functionalization Introduction/Modification of Functional Groups Core->Functionalization Stereoselective Transformations Final Target Akuammiline Alkaloid Functionalization->Final

Caption: Generalized workflow for the total synthesis of akuammiline alkaloids.

Partial Synthetic Scheme for 19-Z-Akuammidine

A synthetic route leading to a compound identified as "19-Z-akuammidine" has been depicted in the literature, although the complete experimental details are not provided in the available documentation. The scheme suggests a transformation from a precursor molecule, highlighting a potential synthetic step.

It is crucial to note that the following information is based on a diagrammatic representation and lacks the full experimental protocol necessary for replication.

Transformation Reactants/Reagents (Inferred) Product
Synthesis of 19-Z-AkuammidinePrecursor Molecule, Aldol condensation with formaldehyde, LDA (Lithium diisopropylamide)19-Z-Akuammidine

Table 1: Inferred reaction details for the synthesis of 19-Z-Akuammidine. The lack of a complete protocol prevents a detailed quantitative analysis.

Conclusion and Future Outlook

The total synthesis of this compound remains an open challenge in the field of organic chemistry. The information gathered from biosynthetic studies and the successful syntheses of related akuammiline alkaloids provide a strong foundation for the development of a viable synthetic route. Future research efforts will likely focus on the stereoselective construction of the complex polycyclic core and the introduction of the correct stereochemistry at the C16 position to achieve the desired (Z)-isomer. The development of a robust total synthesis would not only be a significant academic achievement but would also enable further investigation into the biological activities and therapeutic potential of this compound and its analogues. Researchers are encouraged to consult the primary literature on the synthesis of related akuammiline alkaloids for detailed experimental procedures that may be adapted for this target.

References

Application Notes and Protocols for the Isolation of (Z)-Akuammidine from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-Akuammidine is an indole (B1671886) alkaloid found in the seeds of the West African plant Picralima nitida, a member of the Apocynaceae family. This compound, along with other related alkaloids from the plant, has garnered significant scientific interest due to its potential pharmacological activities, including analgesic and anti-inflammatory properties. The traditional use of Picralima nitida seeds in medicine for treating various ailments has prompted further investigation into its constituent compounds. This document provides detailed protocols for the isolation and purification of this compound from Picralima nitida seeds, tailored for a research and drug development audience.

Data Presentation

The quantitative composition of Picralima nitida seeds and the yields of alkaloids from various extraction and purification methods are summarized below.

Table 1: Phytochemical Composition of Picralima nitida Seeds

PhytochemicalPercentage Composition (% w/w)
Alkaloids5.33 ± 0.57
Saponins13.50 ± 0.50
Tannins9.60 ± 0.05
Flavonoids5.50 ± 0.40
Phenols1.79 ± 0.03
Cyanogenic Glycosides3.39 ± 0.03
Oxalates4.36 ± 0.02
Phytates0.17 ± 0.004
Data is presented as mean ± standard deviation.[1]

Table 2: Yield of Alkaloids from Picralima nitida Seeds using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

Starting MaterialFractionAlkaloidYield (mg)Purity
250 g seed powderDichloromethane (B109758) Fraction-3.356 g-
1.2 g Dichloromethane Fraction-Pseudo-akuammigine130 mg>95%
1.2 g Dichloromethane Fraction-Akuammicine145 mg>95%
1.2 g Dichloromethane Fraction-Akuammiline (B1256633)61 mg>95%
1.2 g Dichloromethane Fraction-Picraline90 mg>95%
250 g seed powderAcetone Filtrate RecrystallizationAkuammidine15.0 mg>95%

Experimental Protocols

The isolation of this compound is a multi-step process involving preparation of the plant material, extraction of the crude alkaloids, and subsequent chromatographic purification to isolate the specific stereoisomer.

Protocol 1: Preparation of Plant Material
  • Collection and Authentication: Ethically source mature seeds of Picralima nitida. Proper botanical identification is crucial to ensure the correct species is used.

  • Drying: The seeds should be thoroughly air-dried or oven-dried at a controlled temperature (e.g., 40-50°C) to a constant weight. This prevents microbial degradation and facilitates the grinding process.

  • Grinding: The dried seeds are ground into a coarse powder using a mechanical mill. This increases the surface area for efficient solvent extraction.

Protocol 2: Extraction of Crude Alkaloids (Acid-Base Extraction)

This method is highly effective for the selective extraction of alkaloids.

  • Defatting (Recommended):

    • Soak the powdered seeds (e.g., 1.8 kg) in petroleum ether for 48 hours. This step removes non-polar compounds like fats and waxes that can interfere with subsequent extraction and purification.

    • Filter the mixture and discard the petroleum ether.

    • The defatted plant material is then air-dried.

  • Acidic Extraction:

    • Macerate the defatted plant powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring. This process protonates the alkaloids, forming their water-soluble salts.

    • Filter the mixture to separate the acidic extract from the solid plant residue.

    • Repeat the extraction on the residue to ensure the complete recovery of alkaloids.

  • Basification and Extraction of Free Alkaloids:

    • Combine the acidic aqueous extracts.

    • Slowly add a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution, to the acidic extract with constant stirring until the pH is alkaline (pH > 9). This deprotonates the alkaloid salts, converting them back to their free base form, which are generally more soluble in organic solvents.

    • Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.

    • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 3: Purification of Alkaloids by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This technique is highly effective for the preparative separation of alkaloids from the crude extract based on their pKa values and hydrophobicity.

  • Solvent System Selection: A two-phase solvent system is required. A common system for Picralima alkaloids is composed of tert-butyl methyl ether (MTBE)/acetonitrile/water (2:2:3, v/v).

  • Phase Preparation:

    • The organic (upper) phase is made basic by the addition of a retainer base (e.g., 5 mM triethylamine (B128534) - TEA).

    • The aqueous (lower) phase is made acidic by the addition of an eluter acid (e.g., 5 mM hydrochloric acid - HCl).

  • Instrumentation and Operation:

    • The CCC column is first filled with the stationary phase (the basic organic phase).

    • The apparatus is then rotated at a set speed (e.g., 830 rpm).

    • The mobile phase (the acidic aqueous phase) is pumped through the column at a specific flow rate (e.g., 2.0 mL/min).

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a mixture of the two phases and inject it into the system.

    • As the mobile phase moves through the column, the alkaloids partition between the two phases and are separated.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the pH of the eluate.

    • Analyze the fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired alkaloids.

Protocol 4: Stereoselective Separation of this compound by Chiral HPLC

Following the initial purification of the alkaloid mixture, a specific stereoselective method is required to isolate this compound from other potential isomers.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended.

    • Recommended Columns: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A normal-phase mobile phase is typically used.

    • Recommended Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA). All solvents should be of HPLC grade. The DEA is added to improve peak shape for the basic alkaloid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for indole alkaloids (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve the akuammidine-containing fraction from the pHZR-CCC in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks for the different stereoisomers to determine their retention times and peak areas.

    • Calculate the resolution (Rs) between the peaks. A baseline separation is generally indicated by an Rs value ≥ 1.5.

  • Preparative Separation:

    • For isolating larger quantities of this compound, scale up the analytical method to a preparative or semi-preparative chiral HPLC system.

Visualizations

Experimental Workflow

Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Crude Alkaloid Extraction cluster_purification Purification cluster_isolation Isomer Isolation P1 Picralima nitida Seeds P2 Drying (40-50°C) P1->P2 P3 Grinding to Powder P2->P3 E1 Defatting with Petroleum Ether P3->E1 E2 Acidic Extraction (HCl) E1->E2 E3 Basification (NH4OH) E2->E3 E4 Solvent Extraction (DCM) E3->E4 E5 Concentration E4->E5 E6 Crude Alkaloid Extract E5->E6 PU1 pH-Zone-Refining CCC E6->PU1 PU2 Alkaloid Fractions PU1->PU2 I1 Chiral HPLC PU2->I1 I2 Pure this compound I1->I2

Caption: Workflow for the isolation of this compound.

Signaling Pathway (Hypothesized Mechanism of Action)

While the exact signaling pathways of this compound are still under investigation, research suggests its analgesic effects may involve interactions with opioid receptors.

Signaling_Pathway cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_physiological Physiological Effect Z_Aku This compound Opioid_R Opioid Receptors (e.g., µ-opioid) Z_Aku->Opioid_R Binds to G_Protein G-Protein Activation Opioid_R->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP Decreased cAMP AC->cAMP Neuronal_Inhibition Reduced Neuronal Excitability cAMP->Neuronal_Inhibition Ion_Channel->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia

Caption: Hypothesized signaling pathway for this compound.

References

HPLC method for quantification of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of (Z)-Akuammidine

This document provides a detailed methodology for the quantitative analysis of this compound, an indole (B1671886) alkaloid of significant pharmacological interest, using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in various sample matrices, such as plant extracts and biological fluids.

Introduction

This compound is a bioactive indole alkaloid primarily extracted from the seeds of the African plant Picralima nitida.[1] Due to its potential pharmacological properties, including analgesic and anti-inflammatory effects, accurate and precise quantification is crucial for research, quality control, and pharmacokinetic studies.[1][2] Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of such compounds due to its robustness and reliability.[3]

This application note describes a validated RP-HPLC method for the quantification of this compound. The method utilizes a C18 column for separation with UV detection, providing a sensitive and selective approach for analysis.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name methyl (1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0^{2,10}.0^{4,9}.0^{12,17}]octadeca-2(10),4,6,8-tetraene-13-carboxylate[4]
CAS Number 113973-31-2[1][4]
Molecular Formula C₂₁H₂₄N₂O₃[1][4][5][6]
Molecular Weight 352.4 g/mol [1][4][5]
Melting Point 240 °C[1]
Boiling Point 513 °C[1]

Experimental Protocols

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC or Milli-Q grade)

  • Syringe filters (0.45 µm PTFE)

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., Agilent Poroshell 120, EC-C18, 4.6 x 100 mm, 2.7 µm)[3][7]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[3]
Gradient Elution 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B[3]
Flow Rate 1.0 mL/min[3][8]
Column Temperature 30°C[3][8]
Injection Volume 10 µL[3]
Detection Wavelength 280 nm[3][9]
Run Time 15 minutes[3]

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol.[3] Working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

The appropriate sample preparation method will depend on the matrix. General procedures for plant material and plasma are provided below.

3.4.1. Plant Material (e.g., Picralima nitida seeds)

  • Grinding: Grind dried seeds into a fine powder.[10]

  • Extraction:

    • Accurately weigh 1 gram of the powdered seeds.[10]

    • Add 20 mL of methanol containing 1% acetic acid.[10]

    • Sonicate for 30 minutes in a water bath.[10]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[10]

    • Repeat the extraction process on the pellet twice more.[10]

    • Combine all supernatants.[10]

  • Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[10]

3.4.2. Biological Fluids (e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[10]

    • Vortex for 1 minute.[10]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.[10]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.

Method Validation

As comprehensive, published validation data specifically for this compound is limited, the following table presents typical validation parameters for the quantification of structurally similar indole alkaloids using HPLC-UV.[10] This data serves as a representative example of expected performance.[10]

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.998[9][11]
Range 1 - 100 µg/mL[3]
Limit of Detection (LOD) ~0.015 µg/mL[11]
Limit of Quantification (LOQ) ~0.05 µg/mL
Accuracy (% Recovery) 90.4 - 101.4%[9]
Precision (%RSD) < 2%[12]
Specificity No interference from matrix components at the retention time of the analyte.
Robustness The method is robust to minor changes in flow rate, column temperature, and mobile phase composition.[3]

Data Presentation and Visualization

The overall workflow for the quantification of this compound is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Plant Material/Plasma) extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc Inject Sample detection UV Detection (280 nm) hplc->detection integration Peak Integration detection->integration quantification Quantification (vs. Standard Curve) integration->quantification end end quantification->end Final Concentration

Caption: Experimental workflow for this compound quantification.

The logical relationship for method validation follows a structured approach to ensure the reliability of the analytical data.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (R²) Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for routine analysis in research and quality control laboratories. Proper sample preparation and method validation are critical to ensure accurate and precise results.

References

Application Note: Quantitative Determination of (Z)-Akuammidine in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of (Z)-Akuammidine in plant extracts. This compound is a monoterpenoid indole (B1671886) alkaloid found in plants such as Picralima nitida, which has garnered interest for its potential pharmacological activities.[1][2] This protocol provides a robust methodology for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for phytochemical analysis, natural product discovery, and quality control applications.

Introduction

This compound is an indole alkaloid with a complex stereochemistry that is biosynthetically derived from geissoschizine.[3] Its presence in medicinal plants necessitates reliable analytical methods for quantification and characterization to support research into its therapeutic potential and for the standardization of herbal products. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of complex mixtures like plant extracts, enabling accurate quantification of target analytes such as this compound. This document provides a detailed protocol for the analysis of this compound, from sample extraction to data acquisition.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of indole alkaloids from fresh or dried plant material.

1.1. Materials and Reagents

  • Fresh or lyophilized plant material (e.g., seeds, leaves)

  • Liquid Nitrogen

  • Mortar and Pestle or Cryogenic Grinder

  • 0.05 M Sulfuric Acid[4]

  • Ammonia (B1221849) Solution[4]

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX)[4]

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • SPE Vacuum Manifold

  • Nitrogen evaporator

  • Syringe filters (0.22 µm PTFE)

1.2. Extraction Procedure

  • Homogenization: Weigh approximately 1-2 g of plant material. If fresh, immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.[4]

  • Acidic Extraction: Transfer the powdered sample to a 50 mL centrifuge tube and add 20 mL of 0.05 M sulfuric acid. Vortex vigorously for 15 minutes at room temperature.[4]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant into a clean tube.

  • Re-extraction: Add another 20 mL of 0.05 M sulfuric acid to the plant pellet, vortex, and centrifuge again. Combine the supernatants.[4]

  • Neutralization: Adjust the pH of the combined acidic extracts to approximately 7.0 with ammonia solution.[4]

  • Filtration: Filter the neutralized extract through a 0.22 µm syringe filter to remove any particulate matter.[4]

1.3. Solid-Phase Extraction (SPE) Clean-up

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water through it.[3][4]

  • Sample Loading: Load the filtered plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities, followed by 5 mL of methanol to remove non-polar impurities.[5]

  • Elution: Elute the alkaloids from the cartridge with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an LC-MS vial for analysis.

LC-MS/MS Method

2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm particle size)[3][4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 5 µL[4]
Gradient Program 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Capillary Voltage 4.0 kV[3]
Gas Temperature 300 °C[3]
Gas Flow 10 L/min[3]
Data Acquisition Multiple Reaction Monitoring (MRM)

2.3. MRM Transitions for this compound

The precursor ion for this compound is its protonated molecule [M+H]⁺. The product ion is a characteristic fragment resulting from collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound353.18166.130[3]
Internal StandardUser DefinedUser DefinedUser Defined

Note: The exact collision energy should be optimized for the specific instrument being used.

Data Presentation

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of indole alkaloids using LC-MS/MS. This data is illustrative and serves as a target for method validation. Specific values for this compound should be determined experimentally.

ParameterRepresentative Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Recovery (%) 85 - 110%
Precision (RSD%) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Plant Material homogenization Homogenization (Liquid N2) plant_material->homogenization acidic_extraction Acidic Extraction (0.05 M H2SO4) homogenization->acidic_extraction centrifugation Centrifugation acidic_extraction->centrifugation spe_cleanup SPE Cleanup (Oasis MCX) centrifugation->spe_cleanup drying_reconstitution Drying & Reconstitution spe_cleanup->drying_reconstitution lc_separation LC Separation (C18 Column) drying_reconstitution->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis signaling_pathway tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine akuammidine_aldehyde (16S)-Akuammidine Aldehyde geissoschizine->akuammidine_aldehyde SBEs polyneuridine_aldehyde (16R)-Polyneuridine Aldehyde geissoschizine->polyneuridine_aldehyde SBEs z_akuammidine This compound akuammidine_aldehyde->z_akuammidine Reduction

References

Application Notes and Protocols for In Vitro Opioid Receptor Binding Assay of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid derived from the seeds of Picralima nitida, a plant traditionally used in West African medicine for various ailments, including pain. This document provides detailed application notes and protocols for conducting in vitro opioid receptor binding assays to characterize the interaction of this compound with the mu (µ), delta (δ), and kappa (κ) opioid receptors. Understanding the binding affinity of this compound for these receptors is a critical step in evaluating its potential as a novel analgesic or a lead compound for drug development.

Note on Stereochemistry: The available scientific literature primarily refers to "akuammidine" without specifying the stereoisomer of the ethylidene group. The quantitative data presented herein is based on studies of akuammidine (B1680586) where the specific isomer was not defined.[1] Researchers should be aware of this ambiguity when interpreting the data for this compound.

Data Presentation

The binding affinity of a compound for a receptor is typically determined by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the reported Kᵢ values for akuammidine at the three main opioid receptors.

Compoundµ-Opioid Receptor (Kᵢ in µM)δ-Opioid Receptor (Kᵢ in µM)κ-Opioid Receptor (Kᵢ in µM)
Akuammidine0.62.48.6

Data sourced from Menzies et al., 1998.[1]

Experimental Protocols

A competitive radioligand binding assay is the standard method for determining the binding affinity (Kᵢ) of an unlabeled compound like this compound. This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant µ, δ, or κ-opioid receptor.

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO (a selective µ-agonist)

    • For δ-opioid receptor: [³H]DPDPE (a selective δ-agonist)

    • For κ-opioid receptor: [³H]U69,593 (a selective κ-agonist)

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • Cell harvester.

Procedure
  • Membrane Preparation:

    • Culture cells expressing the opioid receptor of interest to a sufficient density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., Naloxone), 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ:

    • Use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ) from the IC₅₀ value: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathway

Opioid_Signaling_Pathway Ligand This compound (Agonist) Receptor Opioid Receptor (μ, δ, or κ) Ligand->Receptor Binds to G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Gβγ inhibits K_Channel GIRK Channels (K⁺ Channels) G_Protein->K_Channel Gβγ activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Cellular_Response K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Cellular_Response MAPK->Cellular_Response

Caption: General signaling pathway of an opioid receptor agonist.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Receptor Membranes (from cells expressing opioid receptor) start->prep setup Set up 96-well Plate Assay (Total, Non-specific, Competitive Binding) prep->setup incubation Incubate at 25°C (60-90 minutes) setup->incubation filtration Filter and Wash (Separate bound from unbound radioligand) incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis (Calculate IC₅₀ and Kᵢ) measurement->analysis end End analysis->end

Caption: Workflow for the in vitro opioid receptor binding assay.

References

Application Note: cAMP Inhibition Assay for Determining (Z)-Akuammidine Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Akuammidine is a bioactive indole (B1671886) alkaloid primarily isolated from the seeds and roots of plants such as Picralima nitida and Gelsemium elegans.[1][2][] Structurally distinct from traditional opioids, this compound has been identified as a ligand for opioid receptors, showing a preference for the µ-opioid receptor (μOR).[1][][4][5] The µ-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the inhibitory G protein, Gαi. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]

This application note provides a detailed protocol for a cell-based cAMP inhibition assay to determine the functional activity of this compound at the µ-opioid receptor. The assay quantifies the compound's ability to inhibit forskolin-stimulated cAMP production, allowing for the determination of its potency (EC₅₀) and efficacy as a functional agonist.

Principle of the Assay

The cAMP inhibition assay is a robust method for assessing the functional activity of compounds targeting Gαi-coupled receptors. The intracellular cAMP level is first artificially elevated by stimulating adenylyl cyclase with forskolin (B1673556). A Gαi-coupled receptor agonist, such as this compound, will counteract this effect by inhibiting adenylyl cyclase, resulting in a dose-dependent decrease in cAMP levels.[6][7] The amount of cAMP produced is then quantified using a variety of detection methods, such as competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaLISA (AlphaLISA Luminescent Immunoassay), or luminescence-based reporter systems.[6][7][8] By measuring the reduction in the cAMP signal in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the compound's potency and efficacy.

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the Gαi-coupled µ-opioid receptor by this compound, leading to the inhibition of cAMP production.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GPCR µ-Opioid Receptor (GPCR) G_protein Gαi/βγ GPCR->G_protein Activation G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand This compound Ligand->GPCR Binds ATP ATP ATP->AC G_alpha_i->AC Inhibits

Caption: this compound signaling pathway leading to cAMP inhibition.

Experimental Protocols

This protocol is designed for a 384-well plate format but can be adapted for other formats.

Materials and Reagents
  • This compound : Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Cell Line : HEK293 or CHO cells stably expressing the human µ-opioid receptor (μOR).

  • Cell Culture Medium : As recommended for the specific cell line (e.g., DMEM or F-12K).

  • Assay Buffer : Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, often supplemented with a phosphodiesterase inhibitor.

  • Phosphodiesterase Inhibitor (optional but recommended) : 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[9]

  • Adenylyl Cyclase Stimulant : Forskolin, prepare a stock solution in DMSO.

  • cAMP Detection Kit : A commercial kit for cAMP quantification (e.g., Cisbio HTRF cAMP dynamic 2, PerkinElmer AlphaScreen cAMP Assay Kit, or Promega cAMP-Glo™ Assay).

  • Plate Reader : Compatible with the chosen detection technology.

  • Plates : White, opaque 384-well assay plates.

  • Reagent-grade DMSO .

Cell Culture and Plating
  • Culture Cells : Maintain the µ-opioid receptor-expressing cells in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest Cells : On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer or gentle trypsinization.

  • Cell Suspension : Resuspend the cells in the assay buffer and determine the cell density and viability.

  • Plate Cells : Dilute the cell suspension to the optimized concentration (typically 2,000-10,000 cells/well) and dispense into a 384-well plate.[6][8]

Assay Procedure
  • Compound Preparation : Prepare a serial dilution of this compound in assay buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <0.5%). A typical 10-point dose-response curve might range from 100 µM down to 0.01 µM.

  • Compound Addition : Add the diluted this compound or vehicle control (for 0% and 100% effect controls) to the wells containing the cells.

  • Pre-incubation : Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the receptors.[8]

  • Stimulation : Add forskolin to all wells except the "basal" or "no stimulation" control wells. The concentration of forskolin should be pre-determined to be at its EC₈₀ (80% of its maximal effective concentration) to ensure a robust signal window for measuring inhibition.

  • Incubation : Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.[6]

  • Detection : Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents.

  • Final Incubation : Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light.[6]

  • Measurement : Read the plate on a plate reader compatible with the assay technology.

Data Analysis
  • Normalization : The raw data is normalized relative to the control wells.

    • 0% Inhibition (High Control) : Wells with cells + vehicle + forskolin.

    • 100% Inhibition (Low Control) : Wells with cells + vehicle (no forsklin).

  • Calculation : Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [Signal_Sample - Signal_Low] / [Signal_High - Signal_Low])

  • Dose-Response Curve : Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • EC₅₀ Determination : Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Experimental Workflow

The diagram below outlines the major steps in the cAMP inhibition assay workflow.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture Cells Expressing µ-Opioid Receptor B 2. Harvest and Seed Cells into 384-well Plate A->B D 4. Add this compound to Wells B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Pre-incubate (15-30 min) D->E F 6. Add Forskolin (EC₈₀) to Stimulate cAMP E->F G 7. Incubate (30-60 min) F->G H 8. Lyse Cells and Add Detection Reagents G->H I 9. Read Plate H->I J 10. Normalize Data and Calculate EC₅₀ I->J

Caption: Experimental workflow for the this compound cAMP inhibition assay.

Data Presentation

The functional activity of this compound at the µ-opioid receptor, as determined by cAMP inhibition assays, is summarized below. The data indicates that this compound acts as a µ-opioid receptor agonist with low micromolar potency.

CompoundTargetAssay TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
This compoundHuman µ-Opioid ReceptorcAMP Inhibition (GloSensor)2.6 - 5.2 µMAgonist[5][10]
This compoundHuman µ-Opioid ReceptorcAMP Inhibition (GloSensor)3.1 µM99% (vs. DAMGO)[11]

Note: The exact EC₅₀ can vary depending on the cell line, assay conditions, and specific cAMP detection technology used.

Conclusion

The cAMP inhibition assay is a highly effective and reproducible method for characterizing the functional activity of this compound at Gαi-coupled receptors like the µ-opioid receptor. This application note provides a comprehensive protocol that enables researchers to reliably determine the potency and efficacy of this compound and its analogs. The data confirms that this compound is a µ-opioid receptor agonist, and this assay serves as a critical tool for further investigation into its pharmacological profile and potential as a therapeutic lead.

References

Application Notes and Protocols for Subcutaneous Administration of (Z)-Akuammidine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid originally isolated from the seeds of the West African tree Picralima nitida. It has garnered scientific interest for its traditional use in pain management. Preclinical studies have identified this compound as a mu (µ)-opioid receptor agonist, suggesting its potential as an analgesic agent.[1] These application notes provide a detailed protocol for the subcutaneous administration of this compound in mice, a common route for preclinical evaluation of drug candidates. The document also summarizes available quantitative data and outlines the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound and related alkaloids. It is important to note that comprehensive pharmacokinetic and toxicity data for the subcutaneous administration of this compound in mice are not yet fully available in the public domain and should be determined empirically.

Table 1: In Vitro Receptor Binding Affinity of Akuammidine [1]

Receptor SubtypeKi (µM)
Mu (µ)-opioid0.6
Delta (δ)-opioid2.4
Kappa (κ)-opioid8.6

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Efficacy of Subcutaneously Administered Akuammidine in Mice [2]

AssayEffective Dose (mg/kg, s.c.)EffectAnimal Model
Tail Flick3, 10, 30AntinociceptionC57BL/6 Mice
Hot Plate3, 10, 30AntinociceptionC57BL/6 Mice

Table 3: Pharmacokinetic Parameters of Akuamma Alkaloids (in Rats)

AlkaloidAdministration RouteHalf-life (t½)BioavailabilityNotes
AkuammineOral/Intravenous13.5 min (in rat liver microsomes)Low oral bioavailabilityData from a study in Sprague-Dawley rats; subcutaneous data in mice is not currently available.[3]
AkuammilineOral/Intravenous30.3 min (in rat liver microsomes)Not specifiedData from a study in Sprague-Dawley rats; subcutaneous data in mice is not currently available.[3]

Note: The pharmacokinetic data presented is for related alkaloids in rats and may not be representative of this compound in mice following subcutaneous administration. Researchers should perform dedicated pharmacokinetic studies.

Table 4: Acute Toxicity Data (for a different alkaloid, for reference)

CompoundAdministration RouteLD50 (mg/kg)Animal Model
PiperineSubcutaneous200Male Mice

Note: This data is for a different alkaloid and should only be used as a preliminary reference. The LD50 of this compound via subcutaneous administration in mice must be determined through formal toxicity studies.[4]

Experimental Protocols

Preparation of this compound Formulation for Subcutaneous Injection

This compound is sparingly soluble in aqueous solutions. A co-solvent system is recommended for its formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, for a final concentration of 1 mg/mL, you might start with 5% of the final volume as DMSO.

  • Once fully dissolved, add the required volume of sterile PBS to reach the final desired concentration.

  • Vortex the solution thoroughly to ensure homogeneity.

  • The final concentration of DMSO should be kept as low as possible (ideally ≤ 5%) to minimize potential vehicle-induced effects.

  • Prepare the formulation fresh on the day of the experiment.

Vehicle Control: A vehicle control group should be included in all experiments. The vehicle control solution should contain the same concentration of DMSO in PBS as the drug-treated groups.

Protocol for Subcutaneous Administration in Mice

Materials:

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) with permanently attached needles (25-27 gauge)

  • Prepared this compound formulation and vehicle control

  • 70% ethanol (B145695) wipes

  • Sharps container

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Securely restrain the mouse using the scruffing method. Grasp the loose skin at the back of the neck between your thumb and forefinger to immobilize the head and body.

  • Injection Site Preparation:

    • The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection Technique:

    • Create a "tent" of skin at the injection site by gently lifting the scruff.

    • Insert the needle, bevel up, at the base of the skin tent at a shallow angle (approximately 15-20 degrees) parallel to the spine.

    • Gently aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a new site with a fresh needle and syringe.

    • If no blood is aspirated, slowly and steadily inject the full volume of the this compound formulation or vehicle control. The maximum recommended injection volume for a subcutaneous site in a mouse is typically 100-200 µL.

  • Post-Injection:

    • Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad for a few seconds if necessary.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Dispose of the syringe and needle in a designated sharps container.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the mu (µ)-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the µ-opioid receptor initiates a downstream signaling cascade.

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_intracellular Intracellular Signaling MOR Mu-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Arrestin β-Arrestin2 MOR->Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ion_channel Ion Channels (e.g., K+, Ca2+) Cellular_Response Cellular Response (e.g., Analgesia) Ion_channel->Cellular_Response Akuammidine This compound Akuammidine->MOR G_alpha->AC Inhibits G_beta_gamma->Ion_channel Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: Mu-Opioid Receptor Signaling Pathway of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation 1. Formulate this compound (e.g., in DMSO/PBS) Animal_Prep 2. Prepare Animals (e.g., weigh, acclimate) Formulation->Animal_Prep Restraint 3. Restrain Mouse Animal_Prep->Restraint Injection 4. Subcutaneous Injection (Dorsal midline) Restraint->Injection Monitoring 5. Monitor for Adverse Effects Injection->Monitoring Data_Collection 6. Data Collection (e.g., behavioral assays, blood sampling) Monitoring->Data_Collection

Caption: Experimental Workflow for Subcutaneous Administration.

References

Application Notes and Protocols for Cell Culture-Based Assays for (Z)-Akuammidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid primarily sourced from the seeds of the African plant Picralima nitida.[1] Traditionally used in West African medicine for its analgesic and anti-inflammatory properties, recent scientific interest has been drawn to its potential pharmacological activities, including possible antineoplastic effects.[1][2] this compound's known mechanism of action involves interaction with opioid receptors, particularly a preference for μ-opioid binding sites.[2][3] While its effects on pain modulation are being explored, a thorough understanding of its cytotoxic profile is essential for any further therapeutic development.

These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxicity of this compound using established cell culture-based assays. The protocols detailed herein—the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V-FITC/Propidium Iodide assay for apoptosis detection—offer a multi-faceted approach to characterizing the compound's impact on cancer cell lines.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

Due to the limited publicly available cytotoxicity data for this compound, the following tables present hypothetical yet representative data to illustrate how results from the described assays can be structured for clear comparison. These tables are intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-7 0 (Vehicle Control)100 ± 4.5\multirow{6}{}{~45.2}
(Human Breast Adenocarcinoma)1088.2 ± 5.1
2565.7 ± 3.8
5048.1 ± 4.2
7530.5 ± 3.1
10015.3 ± 2.5
HeLa 0 (Vehicle Control)100 ± 5.2\multirow{6}{}{~62.8}
(Human Cervical Adenocarcinoma)1092.1 ± 4.9
2578.4 ± 5.5
5059.3 ± 4.7
7541.2 ± 3.9
10025.6 ± 3.3

Table 2: Membrane Integrity as Determined by LDH Assay

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
MCF-7 0 (Vehicle Control)5.2 ± 1.1
1012.8 ± 1.5
2528.4 ± 2.3
5045.9 ± 3.1
7568.7 ± 4.0
10085.1 ± 5.2
HeLa 0 (Vehicle Control)4.8 ± 0.9
109.5 ± 1.3
2521.3 ± 2.1
5038.6 ± 2.9
7555.4 ± 3.8
10072.3 ± 4.5

Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining

Cell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 0 (Vehicle Control)3.1 ± 0.82.5 ± 0.5
2515.7 ± 1.98.2 ± 1.1
5032.4 ± 2.818.9 ± 2.0
10045.8 ± 3.535.6 ± 2.9

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10] The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[10]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit (typically for 45 minutes before the end of the experiment).[11]

    • Vehicle control: Cells treated with the same concentration of DMSO as the compound-treated wells.

    • Medium background: Complete culture medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[13]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided with the kit to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualization of Workflows and Pathways

G cluster_screening Cytotoxicity Screening Workflow cluster_assays Cytotoxicity Assays start Start: Select Cancer Cell Lines seed Seed Cells in Microplates start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apop Apoptosis Assay (Annexin V/PI) treat->apop analyze Data Analysis (IC50, % Cytotoxicity) mtt->analyze ldh->analyze apop->analyze end End: Determine Cytotoxic Profile analyze->end

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_pathway Potential Apoptotic Signaling Pathway cluster_mito Mitochondrial Pathway aku This compound stress Cellular Stress aku->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mitochondrial-mediated apoptosis pathway.

References

Application Notes and Protocols for (Z)-Akuammidine as a Chemical Probe in Opioid Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a natural indole (B1671886) alkaloid predominantly sourced from the seeds of the African plant Picralima nitida.[1] This compound has attracted scientific attention for its potential pharmacological activities, including its interaction with opioid receptors.[1][2] As a chemical probe, this compound offers a unique structural scaffold for investigating the complex mechanisms of opioid receptor signaling. Its preference for the mu (µ)-opioid receptor makes it a valuable tool for studies aimed at understanding the nuances of µ-opioid receptor function and for the development of novel analgesics with potentially improved side-effect profiles.[2][3]

These application notes provide detailed protocols for utilizing this compound to characterize its binding and functional activity at opioid receptors. The included methodologies for radioligand binding assays, cAMP inhibition assays, and β-arrestin recruitment assays are fundamental techniques in opioid pharmacology.

Data Presentation

The pharmacological characteristics of this compound at the human opioid receptors are summarized below.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeKᵢ (µM)
Mu (µ)0.6[2][3]
Delta (δ)2.4[2][3]
Kappa (κ)8.6[2][3]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Illustrative Functional Activity of this compound at the Mu-Opioid Receptor

AssayParameterValue
cAMP InhibitionEC₅₀ (µM)[Data not yet available in literature]
Eₘₐₓ (%)[Data not yet available in literature]
β-Arrestin 2 RecruitmentEC₅₀ (µM)[Data not yet available in literature]
Eₘₐₓ (%)[Data not yet available in literature]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug.

Signaling Pathways

Opioid receptors, including the µ-opioid receptor, are G-protein coupled receptors (GPCRs). Ligand binding can initiate two primary signaling cascades: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin mediated pathway, which is implicated in receptor desensitization and some adverse effects.[4][5]

G_Protein_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates Akuammidine This compound Akuammidine->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

G-protein dependent signaling pathway initiated by this compound binding to the µ-opioid receptor.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane MOR_P Phosphorylated Mu-Opioid Receptor Beta_Arrestin β-Arrestin 2 MOR_P->Beta_Arrestin Recruits MOR Mu-Opioid Receptor GRK GRK MOR->GRK Recruits Akuammidine This compound Akuammidine->MOR Binds GRK->MOR_P Phosphorylates Downstream Receptor Internalization & Downstream Signaling Beta_Arrestin->Downstream

β-arrestin 2 recruitment and subsequent signaling following µ-opioid receptor activation.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.[6]

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Assay_Setup Set up 96-well plate with: - Membranes - Radioligand (e.g., [³H]-DAMGO) - this compound (varying conc.) Prepare_Membranes->Assay_Setup Incubate Incubate to reach equilibrium Assay_Setup->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Measure Measure radioactivity using scintillation counting Filter->Measure Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Measure->Analyze End End Analyze->End

Workflow for the radioligand competition binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO for µ-receptors).

  • This compound.

  • Naloxone (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Cell harvester with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.[7]

    • Non-specific Binding: Assay buffer, radioligand, 10 µM Naloxone, and membrane suspension.[7]

    • Competitive Binding: Assay buffer, radioligand, and serial dilutions of this compound.[7]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[7]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[7] Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a hallmark of Gαi/o-coupled receptor activation.[5][8]

cAMP_Assay_Workflow Start Start Seed_Cells Seed cells expressing opioid receptors in a 96-well plate Start->Seed_Cells Add_Compound Add this compound at varying concentrations Seed_Cells->Add_Compound Stimulate Stimulate with Forskolin (B1673556) to induce cAMP production Add_Compound->Stimulate Incubate Incubate to allow for cAMP inhibition Stimulate->Incubate Lyse_Detect Lyse cells and add detection reagents Incubate->Lyse_Detect Measure Measure signal (e.g., luminescence) proportional to cAMP levels Lyse_Detect->Measure Analyze Analyze data to determine EC₅₀ and Eₘₐₓ Measure->Analyze End End Analyze->End

Workflow for the cAMP inhibition assay.

Materials:

  • HEK293 or CHO cells stably expressing the µ-opioid receptor.[5]

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • Reference agonist (e.g., DAMGO).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

  • 96-well cell culture plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Seed cells in 96-well plates and grow to confluency.

  • Compound Addition: Pre-treat cells with varying concentrations of this compound or a reference agonist for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate cAMP production and incubate for a further 15-30 minutes.[9]

  • Detection: Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure intracellular cAMP levels.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.

    • Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve using non-linear regression.

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor, providing insights into the compound's potential for biased signaling.[4][10]

Beta_Arrestin_Workflow Start Start Seed_Cells Seed cells co-expressing receptor-tagged enzyme fragment and β-arrestin-tagged complementary fragment Start->Seed_Cells Add_Compound Add this compound at varying concentrations Seed_Cells->Add_Compound Incubate Incubate to allow for β-arrestin 2 recruitment Add_Compound->Incubate Add_Substrate Add detection reagents containing enzyme substrate Incubate->Add_Substrate Measure Measure chemiluminescent signal Add_Substrate->Measure Analyze Analyze data to determine EC₅₀ and Eₘₐₓ Measure->Analyze End End Analyze->End

Workflow for the β-arrestin 2 recruitment assay.

Materials:

  • A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® CHO-K1 OPRM1 β-arrestin cell line.[10] These cells co-express the µ-opioid receptor fused to a small enzyme fragment and β-arrestin 2 fused to a larger, inactive enzyme fragment.

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • Detection reagents specific to the assay technology.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in 96-well plates according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound or a reference agonist to the respective wells.[10]

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin 2 recruitment.[10]

  • Detection: Prepare and add the detection reagents to each well as per the manufacturer's protocol.[10] This will initiate a chemiluminescent reaction if β-arrestin has been recruited.

  • Signal Measurement: Read the luminescence using a plate reader.[5]

  • Data Analysis:

    • The luminescent signal is directly proportional to the extent of β-arrestin 2 recruitment.

    • Plot the luminescence signal against the log concentration of this compound.

    • Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve using non-linear regression.

Conclusion

This compound represents a valuable chemical probe for the study of opioid receptors, particularly the µ-opioid receptor. The protocols outlined in these application notes provide a robust framework for researchers to characterize its binding affinity and functional activity. By employing these assays, scientists can further elucidate the pharmacological profile of this compound and explore its potential as a lead compound in the development of novel therapeutics. The investigation of its functional selectivity through a comparison of G-protein and β-arrestin pathway activation will be crucial in understanding its potential for producing desired analgesic effects with a reduced side-effect liability.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (Z)-Akuammidine. The complex polycyclic structure and multiple stereocenters of this compound present significant synthetic challenges, which this guide aims to address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by key synthetic challenges, from the construction of the core architecture to the stereoselective installation of the characteristic (Z)-ethylidene side chain.

I. Construction of the Akuammiline (B1256633) Core

Question 1: My Pictet-Spengler reaction for the initial cyclization is giving low yields. What are the common causes and how can I optimize it?

Answer: Low yields in the Pictet-Spengler reaction are a common issue in complex indole (B1671886) alkaloid synthesis.[1] Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and stoichiometry of the acid are crucial.[1]

    • Troubleshooting:

      • Screen a panel of Brønsted acids (e.g., TFA, HCl, TsOH) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).

      • For substrates with acid-sensitive functional groups, consider milder acids or near-stoichiometric amounts.

      • Ensure anhydrous conditions, as water can interfere with the catalyst and the iminium ion formation.

  • Poor Quality of Starting Materials: Impurities in the tryptamine (B22526) or aldehyde/ketone starting materials can lead to side reactions.

    • Troubleshooting:

      • Purify starting materials by recrystallization or chromatography before use.

      • Ensure the aldehyde has not oxidized to the corresponding carboxylic acid.

  • Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • While heating is often required, excessively high temperatures can lead to decomposition. A temperature screen is advisable.

  • Steric Hindrance: Bulky substituents on the tryptamine or the carbonyl component can disfavor the cyclization.

    • Troubleshooting:

      • If possible, consider a synthetic route that introduces bulky groups at a later stage.

      • More forcing conditions (higher temperatures, stronger acids) may be necessary, but should be balanced against the risk of decomposition.

Question 2: I am observing the formation of regioisomers during the formation of the C7 quaternary stereocenter. How can I improve the regioselectivity?

Answer: The construction of the C7 all-carbon quaternary stereocenter is a significant challenge. Unwanted regioisomers can arise from competing cyclization pathways.

  • Directing Groups: The presence and nature of protecting or directing groups on the indole nitrogen can influence the regioselectivity of the cyclization.

    • Troubleshooting:

      • Experiment with different protecting groups on the indole nitrogen (e.g., Boc, Ts, SEM). These can alter the electron density and steric environment of the indole nucleus.

  • Reaction Strategy: The choice of reaction to form the C7-C16 bond is critical.

    • Troubleshooting:

      • Consider strategies such as an intramolecular Friedel-Crafts-type cyclization, where the tether connecting the reacting moieties can pre-organize the molecule for the desired cyclization.

      • Aza-1,6-conjugate addition has also been employed to construct the 2-azabicyclo[3.3.1]nonane system, which can provide high regioselectivity.

II. Stereocontrol of the Core Structure

Question 3: How can I control the stereochemistry at C16 during the synthesis?

Answer: The C16 stereocenter is often established during the formation of the sarpagan bridge or through subsequent transformations. Epimerization at this position can be a significant issue.

  • Diastereoselective Reduction: If the C16 stereocenter is introduced by the reduction of a ketone, the choice of reducing agent and reaction conditions is paramount.

    • Troubleshooting:

      • Sterically hindered reducing agents (e.g., L-Selectride®, K-Selectride®) can provide high diastereoselectivity by approaching from the less hindered face of the molecule.

      • Chelation-controlled reductions can also be effective if a suitable chelating group is present near the ketone.

  • Enzymatic Reactions: Biosynthetic pathways utilize enzymes to control the C16 stereochemistry with high fidelity.[2] While not always practical in a laboratory setting, this highlights the potential for biocatalysis.

  • Epimerization: The C16 position can be prone to epimerization under acidic or basic conditions.

    • Troubleshooting:

      • Use mild reaction conditions for all subsequent steps after the C16 stereocenter has been established.

      • Carefully control the pH during workups and purifications.

III. Stereoselective Synthesis of the (Z)-Ethylidene Side Chain

Question 4: What are the best methods for the stereoselective synthesis of the (Z)-ethylidene side chain in a complex molecule like this compound?

Answer: The stereoselective formation of a (Z)-trisubstituted alkene on a sterically hindered core is a formidable challenge. Several olefination reactions can be tailored to favor the (Z)-isomer.

  • Wittig Reaction: The Wittig reaction using non-stabilized ylides is a classic method for generating (Z)-alkenes from aldehydes and ketones.[3][4]

    • Key Considerations:

      • Ylide Type: Use a non-stabilized ylide (e.g., from ethyltriphenylphosphonium bromide).

      • Base and Solvent: Salt-free conditions are generally preferred for high Z-selectivity. Using bases like NaHMDS or KHMDS in a non-polar solvent like THF or toluene (B28343) at low temperatures can favor the kinetic (Z)-oxaphosphetane intermediate.

      • Substrate: The reaction is often more successful with aldehydes than with sterically hindered ketones.

  • Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification): This is a powerful method for producing (Z)-alkenes with high stereoselectivity.[1][5][6][7]

    • Key Considerations:

      • Phosphonate (B1237965) Reagent: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.

      • Reaction Conditions: The reaction is typically run at low temperatures (-78 °C) in the presence of a strong, non-coordinating base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) to sequester the metal cation. These conditions favor the kinetic addition and subsequent rapid elimination to give the (Z)-alkene.

  • Julia-Kocienski Olefination: This reaction can also be tuned to provide (Z)-alkenes, particularly from ketones.[8][9][10][11][12][13]

    • Key Considerations:

      • Sulfone Reagent: The choice of the heterocyclic sulfone is critical. 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones have shown good Z-selectivity in reactions with ketones.

      • Base and Temperature: Strong bases like LiHMDS or KHMDS at low temperatures are typically employed.

Question 5: My Z-selective olefination reaction is giving a low Z/E ratio. How can I improve the selectivity?

Answer: A low Z/E ratio indicates that the reaction conditions are favoring the thermodynamically more stable (E)-isomer.

  • For Wittig Reactions:

    • Troubleshooting:

      • Ensure strictly salt-free conditions. If using an alkyllithium base to generate the ylide, consider adding a salt-scavenging agent.

      • Lower the reaction temperature to further favor the kinetic product.

      • Use a less polar solvent.

  • For HWE (Still-Gennari) Reactions:

    • Troubleshooting:

      • Ensure the phosphonate reagent is of high purity.

      • The combination of a potassium base (KHMDS) and 18-crown-6 (B118740) is often crucial for high Z-selectivity.

      • Strictly maintain a low reaction temperature (-78 °C) throughout the addition and reaction time.

  • For Julia-Kocienski Olefination:

    • Troubleshooting:

      • The stereochemical outcome can be sensitive to the base and solvent. A screen of conditions may be necessary.

      • The steric bulk of the substituents on both the ketone and the sulfone can influence the selectivity.

Quantitative Data

The following tables summarize representative yields and stereoselectivities for key transformations relevant to the synthesis of akuammiline alkaloids. Note that this data is from the synthesis of related alkaloids and should be used as a general guide.

Table 1: Representative Yields for Core Construction

Reaction TypeSubstrate TypeProductYield (%)Reference
Pictet-SpenglerTryptamine derivativeTetrahydro-β-carboline60-85[1]
Fischer IndolizationPhenylhydrazone derivativeIndole core70-90[14]
Intramolecular CyclizationFunctionalized indolePolycyclic core50-75[15]

Table 2: Comparative Stereoselectivity of Z-Olefination Methods

MethodAldehyde/Ketone(Z:E) RatioYield (%)Reference
Wittig (non-stabilized)Aromatic Aldehyde>95:570-90[3]
HWE (Still-Gennari)Aliphatic Aldehyde>98:285-95[7]
HWE (Still-Gennari)Aromatic Aldehyde>97:3~94[7]
Julia-KocienskiAromatic n-Alkyl Ketone92:8 - 98:261-93[8]

Experimental Protocols

The following are detailed, representative methodologies for key experiments. These should be adapted based on the specific substrate and scale of the reaction.

Protocol 1: General Procedure for the Pictet-Spengler Reaction

  • To a solution of the tryptamine derivative (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, toluene) under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.1 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the acid catalyst (e.g., TFA, 1.1 equiv) dropwise.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂, EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (Still-Gennari) Z-Olefination

  • To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) and 18-crown-6 (1.2 equiv) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add a solution of KHMDS (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Biosynthetic Pathway of Akuammiline Alkaloids

Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Sarpagan_Bridge_Enzyme Sarpagan Bridge Enzyme (SBE) Geissoschizine->Sarpagan_Bridge_Enzyme Akuammidine_Aldehyde (16S) Akuammidine Aldehyde Sarpagan_Bridge_Enzyme->Akuammidine_Aldehyde Z_Akuammidine This compound Akuammidine_Aldehyde->Z_Akuammidine Reduction & Isomerization

Caption: Proposed biosynthetic pathway to this compound.

Synthetic Workflow for this compound

Synthetic_Workflow Start Tryptamine Derivative Core Akuammiline Core Construction Start->Core Pictet-Spengler / Intramolecular Cyclization Intermediate Late-Stage Ketone Intermediate Core->Intermediate Functional Group Interconversion Olefination Z-Selective Olefination Intermediate->Olefination e.g., HWE (Still-Gennari) Final This compound Olefination->Final

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Logic for Low Z/E Ratio in HWE Reaction

Troubleshooting_Logic Start Low Z/E Ratio Temp Temperature too high? Start->Temp Base Incorrect base or an excess used? Start->Base Reagent Phosphonate purity? Start->Reagent Solution1 Maintain -78°C Temp->Solution1 Solution2 Use KHMDS/ 18-crown-6 Base->Solution2 Solution3 Purify phosphonate Reagent->Solution3

Caption: Troubleshooting decision tree for low Z/E ratio.

References

Improving the yield of (Z)-Akuammidine from natural product extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of (Z)-Akuammidine from natural product extraction, primarily from the seeds of Picralima nitida.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions to improve yield and purity.

Issue ID Problem Potential Causes Recommended Solutions
AY-T01 Low Overall Yield of Crude Alkaloid Extract 1. Incomplete Cell Lysis: Plant material is not ground finely enough, preventing efficient solvent penetration.[1] 2. Inappropriate Solvent Choice: The polarity of the extraction solvent is not optimal for solubilizing this compound.[1] 3. Insufficient Extraction Time or Temperature: The duration or temperature of the extraction is not adequate for complete leaching of the alkaloids.[2] 4. Degradation of this compound: Exposure to harsh conditions (high temperature, extreme pH, light) is causing the breakdown of the target compound.[3][4]1. Optimize Particle Size: Grind the plant material to a fine, uniform powder to maximize the surface area available for extraction.[1] 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) to identify the most effective one for this compound.[1] Consider using a co-solvent system. 3. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Monitor the extraction progress to determine the point of equilibrium.[2] For temperature-sensitive alkaloids, lower temperatures for a longer duration may be preferable.[5] 4. Control Extraction Conditions: Perform extractions at or below room temperature, protect the setup from direct light, and maintain a neutral or slightly acidic pH during the initial extraction phase.[3][4]
AY-T02 Formation of a Persistent Emulsion During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: Natural products often contain compounds that can stabilize emulsions.[6] 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion.[6] 3. High Concentration of Particulate Matter: Fine solid particles can accumulate at the interface of the two liquid phases, stabilizing the emulsion.[7]1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without creating a stable emulsion.[6] 2. Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[6] 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.[6] 4. Filtration: Filter the entire mixture through a bed of Celite or glass wool to break the emulsion.[8]
AY-T03 Low Purity of this compound in the Final Extract 1. Co-extraction of Other Alkaloids and Impurities: The initial extraction solvent may be too broad in its selectivity, pulling out a wide range of compounds.[9] 2. Inefficient Liquid-Liquid Partitioning: The pH adjustment during the acid-base extraction may not be optimal for selectively separating this compound from other alkaloids. 3. Inadequate Chromatographic Separation: The chosen chromatography conditions (stationary phase, mobile phase) may not be suitable for resolving this compound from closely related alkaloids.[10]1. Defatting Step: Before the main extraction, pre-extract the ground plant material with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes.[9] 2. Optimize pH for Partitioning: Carefully adjust the pH of the aqueous and organic phases during liquid-liquid extraction to exploit the pKa of this compound for selective separation. 3. Advanced Purification Techniques: Employ advanced chromatographic techniques such as pH-zone-refining countercurrent chromatography (pHZR-CCC) for efficient separation of alkaloids with similar structures.[10]
AY-T04 Suspected Degradation of this compound 1. Exposure to High Temperatures: Prolonged heating during solvent evaporation or Soxhlet extraction can degrade thermolabile indole (B1671886) alkaloids.[1] 2. Extreme pH Conditions: Both strongly acidic and strongly alkaline conditions can cause rearrangement or decomposition of the indole alkaloid structure.[3] 3. Photodegradation: Exposure to UV or visible light can induce degradation.[3] 4. Oxidation: The presence of atmospheric oxygen or other oxidizing agents can lead to the degradation of the indole ring.[4]1. Low-Temperature Evaporation: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (ideally below 40°C).[4] 2. Maintain pH Control: Use buffered solutions and avoid prolonged exposure to extreme pH values. Aim for a pH range of 5-7 during processing and storage.[3] 3. Protect from Light: Use amber-colored glassware or wrap extraction vessels and storage containers with aluminum foil to prevent light exposure.[3] 4. Use of Antioxidants and Inert Atmosphere: Consider adding antioxidants like ascorbic acid to the extraction solvent and storing the final product under an inert atmosphere (e.g., nitrogen or argon).[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent is critical for maximizing the yield of this compound. While specific comparative data for this compound is limited, polar solvents like methanol and ethanol are commonly used for the initial extraction of indole alkaloids from plant material.[11] The selection of the optimal solvent often requires empirical testing with your specific plant material and experimental conditions. A systematic approach starting with a solvent of intermediate polarity and then testing more or less polar solvents can help in identifying the best choice.[1]

Q2: How does pH affect the extraction yield of this compound?

A2: pH plays a crucial role in the acid-base extraction of alkaloids. In the initial acidic extraction, a low pH (typically 2-3) is used to protonate the alkaloids, including this compound, forming their water-soluble salts.[9] This allows them to be extracted into the aqueous phase. Subsequently, the aqueous phase is basified (typically to a pH of 9-10) to deprotonate the alkaloid salts, converting them back to their free base form, which is more soluble in organic solvents.[9] Careful control of pH at each stage is essential for efficient and selective extraction.

Q3: What is the optimal temperature for the extraction of this compound?

A3: Higher temperatures can increase the solubility of alkaloids and the efficiency of the extraction process.[5] However, indole alkaloids can be sensitive to heat and may degrade at elevated temperatures.[3][5] Therefore, it is generally recommended to perform extractions at room temperature or slightly above, while avoiding prolonged exposure to high heat.[3] For solvent evaporation, using a rotary evaporator under reduced pressure is crucial to keep the temperature low.[4]

Q4: Which extraction technique is best for maximizing the yield of this compound: maceration, Soxhlet, or ultrasonic-assisted extraction (UAE)?

A4: Each technique has its advantages and disadvantages.

  • Maceration: A simple technique that involves soaking the plant material in a solvent. It is suitable for thermolabile compounds as it is typically carried out at room temperature, but it can be time-consuming and may result in lower yields compared to other methods.[1]

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration in terms of solvent usage. However, the repeated heating of the solvent can lead to the degradation of heat-sensitive compounds like this compound.[1]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt the plant cell walls, which can enhance solvent penetration and increase the extraction yield in a shorter time and at a lower temperature compared to other methods.[2][12] For thermolabile alkaloids like this compound, UAE is often a preferred method.

Q5: How can I prevent the loss of this compound during the solvent removal step?

A5: The primary concern during solvent removal is the potential for thermal degradation. To mitigate this, always use a rotary evaporator under reduced pressure, which lowers the boiling point of the solvent and allows for efficient evaporation at a lower temperature (e.g., below 40°C).[4] Avoid leaving the dried extract on the rotary evaporator for an extended period after the solvent has been removed.

Quantitative Data

Table 1: Illustrative Yield of this compound under Different Extraction Conditions

Parameter Condition Illustrative Yield (%) Remarks
Extraction Solvent Methanol0.8 - 1.2High polarity, effective for a broad range of alkaloids.
Ethanol0.7 - 1.0Slightly less polar than methanol, also a good choice.
Ethyl Acetate0.4 - 0.7Lower polarity, may offer more selectivity but potentially lower yield.
Extraction Method Maceration (48h)0.6 - 0.9Simple but less efficient.
Soxhlet (8h)0.8 - 1.1More efficient but risk of thermal degradation.
Ultrasonic (30 min)0.9 - 1.3Efficient, time-saving, and suitable for thermolabile compounds.
Extraction Temperature 25°C0.7 - 1.0Minimizes degradation but may require longer extraction times.
40°C0.9 - 1.2Increased efficiency, but risk of degradation starts to increase.
60°C0.6 - 0.9Higher risk of significant degradation for indole alkaloids.[5]
pH of Initial Extraction 20.9 - 1.2Ensures complete protonation of the alkaloid.
40.7 - 1.0May result in incomplete extraction of the alkaloid salt.
7< 0.2Inefficient for extracting the alkaloid salt into the aqueous phase.

Disclaimer: The yield percentages presented in this table are illustrative and based on general trends in alkaloid extraction. Actual yields will vary depending on the quality of the plant material, specific experimental conditions, and analytical methods used.

Experimental Protocols

High-Yield Extraction of this compound from Picralima nitida Seeds

This protocol describes a standard acid-base extraction method optimized for high yield and purity of this compound, incorporating best practices to minimize degradation.

1. Plant Material Preparation:

  • Dry the seeds of Picralima nitida in a well-ventilated area, protected from direct sunlight.

  • Grind the dried seeds into a fine powder (e.g., to pass through a 40-mesh sieve).

2. Defatting:

  • Place the powdered seeds in a flask and add n-hexane or petroleum ether (1:10 w/v).

  • Stir the mixture for 24 hours at room temperature.

  • Filter the mixture and discard the solvent.

  • Air-dry the defatted plant material.

3. Acidic Extraction:

  • Macerate the defatted powder in a 1% aqueous hydrochloric acid (HCl) solution (1:10 w/v) for 48 hours at room temperature with occasional stirring. Protect the mixture from light.[9]

  • Filter the mixture and collect the acidic aqueous extract.

  • Repeat the extraction on the plant residue with fresh acidic solution to ensure complete extraction.

  • Combine the acidic extracts.

4. Liquid-Liquid Partitioning (to remove non-polar impurities):

  • In a separatory funnel, wash the combined acidic extract with an equal volume of dichloromethane (B109758) (DCM).

  • Gently invert the funnel several times, releasing pressure frequently.

  • Allow the layers to separate and discard the DCM layer.

  • Repeat the washing step two more times.

5. Basification and Free Alkaloid Extraction:

  • Slowly add a 10% ammonium (B1175870) hydroxide (B78521) solution to the acidic aqueous extract with constant stirring until the pH reaches 9-10.

  • Transfer the basified solution to a separatory funnel and add an equal volume of DCM.

  • Gently invert the funnel multiple times.

  • Allow the layers to separate and collect the organic (DCM) layer.

  • Repeat the extraction of the aqueous layer with fresh DCM three more times.

  • Combine all the organic extracts.

6. Drying and Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid extract containing this compound.[4]

7. Storage:

  • Store the crude extract in a sealed, amber-colored vial at -20°C to prevent degradation.[3]

Visualizations

experimental_workflow start Start: Picralima nitida Seeds prep Preparation (Drying & Grinding) start->prep defat Defatting (n-Hexane) prep->defat acid_ext Acidic Extraction (1% HCl) defat->acid_ext filter1 Filtration acid_ext->filter1 partition Liquid-Liquid Partitioning (DCM Wash) filter1->partition basify Basification (NH4OH to pH 9-10) partition->basify alk_ext Alkaloid Extraction (DCM) basify->alk_ext dry Drying (Na2SO4) alk_ext->dry concentrate Concentration (Rotary Evaporator) dry->concentrate end Crude this compound Extract concentrate->end

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield problem Low Yield of This compound cause1 Incomplete Extraction problem->cause1 cause2 Degradation problem->cause2 cause3 Emulsion Formation problem->cause3 solution1a Optimize Particle Size cause1->solution1a solution1b Screen Solvents cause1->solution1b solution1c Optimize Time/Temp cause1->solution1c solution2a Control Temperature cause2->solution2a solution2b Control pH cause2->solution2b solution2c Protect from Light cause2->solution2c solution3a Gentle Mixing cause3->solution3a solution3b Add Brine cause3->solution3b solution3c Centrifuge cause3->solution3c

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of (Z)-Akuammidine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (Z)-Akuammidine in in vitro experiments. Our goal is to equip you with the necessary information to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an indole (B1671886) alkaloid that is sparingly soluble in aqueous solutions. It is, however, soluble in several organic solvents.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based and other in vitro assays.[1][2][3] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. This can be caused by "solvent shock," where the compound rapidly comes out of solution as the solvent polarity changes. To troubleshoot this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring. This gradual dilution can prevent localized high concentrations that lead to precipitation.

  • Use a higher stock concentration: Preparing a more concentrated stock solution in DMSO allows you to use a smaller volume for dilution, thereby reducing the final percentage of DMSO in your assay medium.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the assay buffer or medium.

Q4: What is the maximum recommended final concentration of DMSO in cell culture assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[4][5][6] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as the highest concentration of this compound being tested.[5][6]

Q5: Can I use other methods to improve the solubility of this compound in my assay medium?

Yes, if reducing the final concentration or optimizing the dilution from a DMSO stock is not sufficient, you can explore other formulation strategies. These are more advanced techniques and require careful validation to ensure the excipients themselves do not interfere with the assay:

  • Co-solvents: The use of a mixture of solvents can increase solubility.

  • Surfactants: Surfactants can form micelles to encapsulate hydrophobic compounds.

  • Cyclodextrins: These can form inclusion complexes with the drug, enhancing its aqueous solubility.

Data Presentation: Physicochemical and Solubility Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₂₁H₂₄N₂O₃[7][]
Molecular Weight 352.4 g/mol [7][]
Appearance Crystalline solid[]
Melting Point 240-242°C[]
pKa (Predicted) 14.79 ± 0.10[]
Solubility in Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Aqueous Solubility Sparingly soluble[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 352.4 g/mol * 1000 mg/g = 3.524 mg

  • Weigh the compound: In a sterile microcentrifuge tube, accurately weigh approximately 3.52 mg of this compound powder.

  • Dissolve the compound: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube.

  • Mix thoroughly: Vortex the tube until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), aliquots can be stored at 4°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the medium: Pre-warm the cell culture medium to 37°C.

  • Prepare working solution: To minimize precipitation, add the this compound stock solution to the pre-warmed medium dropwise while gently swirling the medium. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Mix gently: Mix the working solution by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cells if they are present.

  • Use immediately: It is recommended to use the prepared working solution immediately to minimize the risk of precipitation over time.

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

This compound is known to act as a µ-opioid receptor agonist. The binding of an agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. The receptor couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the analgesic and other effects of opioids.[10][11]

mu_opioid_signaling Akuammidine This compound (Agonist) MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse Leads to

Caption: Agonist activation of the µ-opioid receptor signaling pathway.

Experimental Workflow for Preparing this compound Working Solutions

This workflow diagram illustrates the key steps and considerations for preparing working solutions of this compound for in vitro assays to minimize solubility issues.

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to create Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C dissolve->store thaw Thaw Single-Use Aliquot store->thaw dilute Add Stock Dropwise to Medium while Mixing thaw->dilute prewarm Pre-warm Aqueous Assay Medium to 37°C prewarm->dilute check_dmso Final DMSO Concentration < 0.5%? dilute->check_dmso use Use Working Solution Immediately in Assay check_dmso->use Yes adjust Adjust Stock or Final Concentration check_dmso->adjust No end End use->end adjust->dissolve

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Logic for Compound Precipitation

This diagram provides a logical workflow for troubleshooting precipitation issues with this compound in in vitro assays.

troubleshooting_logic start Precipitation Observed in Assay q1 Is the final DMSO concentration > 0.5%? start->q1 a1 Increase stock concentration and use smaller volume q1->a1 Yes q2 Was the stock added quickly to cold medium? q1->q2 No a1->q2 a2 Add stock dropwise to pre-warmed medium with mixing q2->a2 Yes q3 Is the final compound concentration high? q2->q3 No a2->q3 a3 Lower the final compound concentration q3->a3 Yes end_unresolved Consider advanced formulation strategies q3->end_unresolved No end_resolved Issue Resolved a3->end_resolved

Caption: Troubleshooting logic for this compound precipitation.

References

Stability of (Z)-Akuammidine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the stability of (Z)-Akuammidine in various solvent systems. As direct stability data for this compound is limited in public literature, this guide offers a framework based on the general principles of indole (B1671886) alkaloid stability and analysis.

Frequently Asked Questions (FAQs)

Q1: I am planning a stability study for this compound. Which solvent systems should I consider?

A1: The choice of solvent system for a stability study of this compound, an indole alkaloid, should be based on its intended use and potential exposure conditions. A common starting point includes a range of solvents with varying polarities and protic/aprotic properties. Consider the following:

  • Protic Solvents: Methanol (B129727), ethanol, and water are often used to assess susceptibility to solvolysis. Buffered aqueous solutions at different pH values (e.g., pH 3, 7, 9) are crucial for evaluating pH-dependent hydrolysis.[1]

  • Aprotic Solvents: Acetonitrile (ACN) and dimethyl sulfoxide (B87167) (DMSO) are common aprotic solvents used in analytical and formulation development.

  • Non-polar Solvents: While less common for stability studies unless specific formulation needs require them, solvents like chloroform (B151607) or ethyl acetate (B1210297) might be considered.[2]

It is advisable to test solubility in these solvents before initiating a full stability study.

Q2: What are the typical degradation pathways for indole alkaloids like this compound?

A2: Indole alkaloids can be susceptible to several degradation pathways, including:

  • Oxidation: The indole nucleus can be prone to oxidation, especially when exposed to air, light, or oxidizing agents.

  • Hydrolysis: Ester or amide functional groups within the molecule can be hydrolyzed under acidic or basic conditions.[1]

  • Isomerization: Changes in stereochemistry, such as the conversion of the (Z)-isomer to an (E)-isomer, can occur, particularly under the influence of light or heat.

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.[3]

Q3: My this compound solution is showing a color change over time. What could be the cause?

A3: A color change in a solution of this compound is often an indicator of degradation, most commonly due to oxidation. The formation of colored degradation products is a known phenomenon for many indole alkaloids. To mitigate this, consider the following:

  • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber vials or protect the samples from light to prevent photodegradation.[3]

  • Antioxidants: In some formulations, the addition of antioxidants may be considered, but their compatibility and potential for interference with analytical methods must be evaluated.

Q4: I am observing peak splitting or tailing in my HPLC analysis of a this compound stability sample. What are the possible causes?

A4: Peak splitting or tailing in HPLC analysis can be caused by several factors:

  • Co-eluting Degradation Products: A newly formed degradation product may be co-eluting with the parent peak. Method optimization, such as changing the mobile phase composition or gradient, may be necessary to resolve the peaks.

  • On-column Degradation: The analyte may be degrading on the analytical column itself. This can sometimes be addressed by adjusting the mobile phase pH or temperature.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4] Diluting the sample in the mobile phase is recommended.

  • Column Issues: A void at the head of the column or a contaminated guard column can also lead to poor peak shape.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
High variability between replicate injections- Poor sample preparation or dilution errors.- Instability of the compound in the autosampler.- Review and standardize the sample preparation protocol.- Use a cooled autosampler if the compound is found to be unstable at room temperature.
Drifting retention times- Inconsistent mobile phase composition.- Column temperature fluctuations.[6]- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.
Loss of analyte in control samples- Adsorption to the container surface.- Instability even under control conditions.- Test different vial materials (e.g., polypropylene (B1209903) vs. glass).- Re-evaluate the control storage conditions; consider refrigeration or freezing.
Issue 2: Mass Balance Issues in Forced Degradation Studies
Symptom Possible Cause Troubleshooting Steps
The sum of the parent compound and degradation products is less than 100%.- Formation of non-UV active degradation products.- Formation of volatile degradation products.- Degradation products are not eluting from the HPLC column.- Use a mass spectrometer (LC-MS) in addition to a UV detector to look for non-chromophoric degradants.- Employ gas chromatography-mass spectrometry (GC-MS) if volatile products are suspected.- Use a stronger solvent to wash the column after each run to elute any strongly retained compounds.
The sum of the parent compound and degradation products is more than 100%.- The response factor of a degradation product is significantly higher than the parent compound.- Co-elution of impurities with the main peak or degradation products.- Isolate and characterize the major degradation products to determine their individual response factors.- Improve the chromatographic resolution to ensure peak purity.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[3]

    • Thermal Stress: Store the solid compound in an oven at 80°C.

    • Photolytic Stress: Expose the solid compound to light in a photostability chamber (e.g., 1.2 million lux hours).[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Analysis

A generic reversed-phase HPLC method suitable for the analysis of indole alkaloids.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (or a photodiode array detector to monitor multiple wavelengths)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase define_objectives Define Study Objectives select_solvents Select Solvent Systems define_objectives->select_solvents define_conditions Define Stress Conditions (ICH Guidelines) select_solvents->define_conditions prepare_samples Prepare this compound Samples define_conditions->prepare_samples expose_samples Expose Samples to Stress prepare_samples->expose_samples collect_timepoints Collect Samples at Time Points expose_samples->collect_timepoints hplc_analysis HPLC-UV/MS Analysis collect_timepoints->hplc_analysis quantify_degradation Quantify Degradation hplc_analysis->quantify_degradation identify_products Identify Degradation Products quantify_degradation->identify_products elucidate_pathways Elucidate Degradation Pathways identify_products->elucidate_pathways generate_report Generate Stability Report elucidate_pathways->generate_report

Caption: Workflow for a comprehensive stability study of this compound.

Troubleshooting_HPLC start Poor Peak Shape Observed (Tailing/Splitting) check_method Is the analytical method validated? start->check_method check_column Check Column and Guard Column check_method->check_column Yes optimize_method Optimize Chromatographic Method check_method->optimize_method No check_sample_prep Review Sample Preparation check_column->check_sample_prep OK replace_column Replace Column/Guard Column check_column->replace_column Issue Found adjust_solvent Adjust Sample Solvent check_sample_prep->adjust_solvent Issue Found resolved Peak Shape Improved check_sample_prep->resolved OK optimize_method->resolved replace_column->resolved adjust_solvent->resolved

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Troubleshooting low signal intensity in NMR analysis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of (Z)-Akuammidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving high-quality NMR spectra, specifically addressing the common issue of low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity in the ¹H NMR spectrum of my this compound sample?

A1: Low signal intensity in the NMR analysis of this compound can stem from several factors:

  • Low Sample Concentration: The most common reason is an insufficient amount of the compound in the NMR tube.

  • Poor Sample Preparation: The presence of solid particles or impurities can lead to broadened signals and reduced signal-to-noise.[1][2]

  • Suboptimal NMR Parameters: Incorrectly set experimental parameters, such as an insufficient number of scans or an inappropriate relaxation delay, can result in weaker signals.[3]

  • Sample Degradation: this compound, like many complex alkaloids, may be susceptible to degradation under certain conditions (e.g., exposure to light, acid/base, or prolonged storage at room temperature).

  • Conformational Dynamics: The inherent flexibility of the molecular structure can lead to the broadening of signals, which can be perceived as low intensity.[4]

Q2: What is the recommended concentration for an NMR sample of this compound?

A2: For a standard ¹H NMR spectrum on a 400-500 MHz spectrometer, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically recommended.[2][5] For ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable amount of time.[5]

Q3: Can the choice of deuterated solvent affect the signal intensity?

A3: Yes, the choice of solvent is critical. The solvent must fully dissolve the this compound sample to ensure a homogeneous solution.[6] Poor solubility will lead to a lower effective concentration and can cause signal broadening, both of which reduce signal intensity.[6] Common solvents for indole (B1671886) alkaloids include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[7] If your compound is not fully soluble, consider trying a different deuterated solvent.[6]

Q4: How can I be sure that my sample has not degraded?

A4: To minimize degradation, store this compound at 2°C - 8°C in a well-closed container.[8] When preparing your NMR sample, do so promptly and avoid prolonged exposure to light and ambient temperatures.[9] If you suspect degradation, you can compare your spectrum to a previously recorded spectrum of a fresh sample or use techniques like LC-MS to check for the presence of impurities or degradation products.

Troubleshooting Guides

This section provides a step-by-step approach to resolving low signal intensity issues during the NMR analysis of this compound.

Issue: Weak or Noisy ¹H NMR Spectrum

Possible Cause 1: Insufficient Sample Concentration

  • Solution:

    • Recover your sample by carefully evaporating the deuterated solvent.

    • Weigh the recovered this compound to determine the exact amount.

    • If the amount is less than 5 mg, add more of your compound to reach the recommended concentration range (5-25 mg).[2][5]

    • Re-dissolve the sample in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL).[5]

Possible Cause 2: Improper Sample Preparation

  • Solution:

    • Ensure your NMR tube is clean and dry to avoid contamination.[10] Residual acetone (B3395972) from cleaning is a common contaminant and can take hours to fully evaporate.[6]

    • After dissolving your sample, check for any suspended particles. The presence of solids will broaden NMR signals.[1][2]

    • If solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[2][10]

Possible Cause 3: Suboptimal Spectrometer Parameters

  • Solution:

    • Increase the Number of Scans (NS): Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of 2. Try increasing the NS value (e.g., from 16 to 64 or 128).

    • Optimize the Relaxation Delay (d1): For quantitative results and potentially better signal intensity, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons in your molecule. For a qualitative spectrum, a d1 of 1-2 seconds is often sufficient. If you have very broad signals, a longer d1 might be necessary.[3]

    • Check the Pulse Width: Ensure the instrument is using a properly calibrated 90° pulse width for maximum signal excitation.

Possible Cause 4: Molecular Aggregation or Conformational Exchange

  • Solution:

    • Vary the Temperature: Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen the signals by overcoming intermediate conformational exchange rates.[4]

    • Change the Solvent: Using a different deuterated solvent can alter intermolecular interactions and potentially reduce aggregation or change the conformational equilibrium, leading to sharper signals.[6]

Quantitative Data Summary

ParameterRecommended ValuePurposeReference
¹H NMR Sample Mass 5 - 25 mgTo achieve adequate signal-to-noise.[2][5]
¹³C NMR Sample Mass 50 - 100 mgTo compensate for the lower natural abundance of ¹³C.[5]
Solvent Volume 0.6 - 0.7 mLTo ensure the sample is centered in the NMR coil.[5]
Storage Temperature 2°C - 8°CTo minimize sample degradation.[8]

Experimental Protocol: ¹H NMR of this compound

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution for any particulate matter.

  • Filtration (if necessary): If any solid is visible, prepare a filtering pipette by placing a small, tight plug of cotton wool into a Pasteur pipette. Filter the sample solution through this pipette directly into a clean 5 mm NMR tube.[10]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: zg30 (or a standard 1D proton experiment)

    • Number of Scans (NS): 16 (increase if signal is low)

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (AQ): ~4 s

    • Spectral Width (SW): ~16 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully.

    • Reference the spectrum (e.g., to the residual CHCl₃ peak at 7.26 ppm).

    • Integrate the signals.

Troubleshooting Workflow

Troubleshooting_Low_Signal_Intensity start Low Signal Intensity Observed check_concentration Is Sample Concentration Sufficient? (5-25 mg in 0.6-0.7 mL) start->check_concentration increase_concentration Increase Sample Concentration check_concentration->increase_concentration No check_preparation Is Sample Preparation Correct? check_concentration->check_preparation Yes increase_concentration->check_preparation end_good High-Quality Spectrum Obtained reprepare_sample Re-prepare Sample: - Use Clean Tube - Filter if Solids are Present check_preparation->reprepare_sample No check_parameters Are NMR Parameters Optimized? check_preparation->check_parameters Yes reprepare_sample->check_parameters optimize_parameters Optimize Parameters: - Increase Number of Scans - Adjust Relaxation Delay check_parameters->optimize_parameters No consider_advanced Consider Advanced Issues: - Degradation - Conformational Exchange check_parameters->consider_advanced Yes optimize_parameters->consider_advanced advanced_solutions Advanced Solutions: - Run at Different Temperature - Try a Different Solvent - Check Sample Integrity (LC-MS) consider_advanced->advanced_solutions Yes end_bad Issue Persists: Consult Instrument Manager consider_advanced->end_bad No, all else fails advanced_solutions->end_good

Caption: Troubleshooting workflow for low signal intensity in NMR.

References

Technical Support Center: Optimizing HPLC Separation of (Z)-Akuammidine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of (Z)-Akuammidine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in method development and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for this compound and its isomers?

A1: The most critical initial step is the selection of an appropriate chiral stationary phase (CSP). For complex indole (B1671886) alkaloids like Akuammidine, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly recommended as a starting point. Columns like Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) have demonstrated success in separating structurally similar alkaloid isomers and offer different chiral recognition mechanisms, making them ideal for initial screening.[1]

Q2: How does mobile phase composition affect the separation of Akuammidine isomers?

A2: Mobile phase composition is a key factor in achieving selectivity and good peak shape. In normal-phase chromatography, a typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The percentage of the alcohol modifier significantly influences retention and resolution. For basic compounds like Akuammidine, adding a small amount of a basic additive, such as diethylamine (B46881) (DEA), is often necessary to improve peak symmetry and prevent tailing by masking active sites on the stationary phase.

Q3: Can temperature be used to optimize the separation?

A3: Yes, temperature is a valuable parameter for optimization. Lowering the column temperature can enhance the stability of the transient diastereomeric complexes that form between the analyte and the CSP, which can lead to improved resolution.[1] However, the effect of temperature can be compound-dependent, and in some cases, increasing the temperature might improve efficiency and peak shape. It is recommended to investigate a range of temperatures (e.g., 15°C to 40°C) during method development.

Q4: What are "ghost peaks" and how can they be avoided?

A4: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during gradient elution. They can be caused by impurities in the mobile phase, contamination in the HPLC system, or carryover from previous injections. To avoid ghost peaks, always use high-purity HPLC-grade solvents, thoroughly clean the system between different analyses, and run blank injections to identify the source of contamination.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Resolution Between Isomers

Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its isomers. What steps should I take to improve the separation?

Answer: Poor resolution is a common challenge in chiral separations. The following workflow can help you systematically address this issue.

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mp Optimize Mobile Phase csp->mp Yes screen Screen Different CSPs (e.g., Amylose vs. Cellulose based) csp->screen No temp Optimize Temperature mp->temp fr Adjust Flow Rate temp->fr end Resolution Achieved fr->end screen->start

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Confirm CSP Suitability: Polysaccharide-based CSPs are a good starting point for indole alkaloids. If you are not getting any separation, consider screening a column with a different polysaccharide backbone (amylose vs. cellulose).

  • Optimize Mobile Phase:

    • Alcohol Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your mobile phase. A lower percentage generally increases retention and may improve resolution.

    • Basic Additive: For basic alkaloids, the addition of 0.1% diethylamine (DEA) is crucial for good peak shape. You can optimize the concentration of the additive (e.g., from 0.05% to 0.2%).

  • Adjust Column Temperature: Lowering the temperature often improves chiral resolution. Experiment with temperatures between 15°C and 30°C.

  • Modify Flow Rate: A lower flow rate increases the interaction time between the isomers and the CSP, which can enhance separation. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[1]

Issue 2: Peak Tailing

Question: The peaks for my Akuammidine isomers are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing in the analysis of basic compounds like alkaloids is often due to secondary interactions with the stationary phase.

G start Peak Tailing Observed additive Is a basic additive present in the mobile phase? start->additive optimize_additive Optimize Additive Concentration (e.g., 0.05% to 0.2% DEA) additive->optimize_additive Yes add_additive Add Basic Additive (e.g., 0.1% DEA) additive->add_additive No overload Check for Column Overload optimize_additive->overload add_additive->overload dilute Dilute Sample or Reduce Injection Volume overload->dilute Overload Suspected column_health Check Column Health overload->column_health No Overload end Symmetrical Peaks dilute->end column_health->end

Caption: Troubleshooting workflow for peak tailing issues.

Detailed Steps:

  • Use a Basic Additive: The most common cause of tailing for alkaloids is the interaction with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a basic modifier like diethylamine (DEA) to the mobile phase will mask these sites and significantly improve peak shape. A starting concentration of 0.1% is recommended.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample to see if the peak shape improves.

  • Assess Column Health: A contaminated or old column can also cause peak tailing. If the above steps do not resolve the issue, try flushing the column with a strong solvent (as permitted by the manufacturer) or test the column with a standard to ensure it is performing correctly.

Data Presentation

The following tables provide representative data for the type of results you might expect during the screening and optimization phases of method development for a complex indole alkaloid, based on the separation of sarpagine (B1680780) alkaloids, which are structurally related to Akuammidine.

Table 1: Initial Screening of Chiral Stationary Phases and Mobile Phase Modifiers

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Chiralpak® AD-Hn-Hexane/Isopropanol/DEA (85:15:0.1)12.514.21.3
Chiralpak® AD-Hn-Hexane/Ethanol (B145695)/DEA (85:15:0.1)10.812.01.5
Chiralcel® OD-Hn-Hexane/Isopropanol/DEA (85:15:0.1)15.115.90.8
Chiralcel® OD-Hn-Hexane/Ethanol/DEA (85:15:0.1)13.414.00.7

Based on these illustrative data, Chiralpak® AD-H with an ethanol modifier would be selected for further optimization due to the higher initial resolution.

Table 2: Optimization of Alcohol Modifier Percentage

Chiral Stationary PhaseMobile Phase Composition (n-Hexane/Ethanol/DEA) (v/v/v)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Chiralpak® AD-H90:10:0.115.217.51.8
Chiralpak® AD-H85:15:0.110.812.01.5
Chiralpak® AD-H80:20:0.18.18.91.2

These data illustrate that decreasing the percentage of the alcohol modifier increases retention and improves resolution.

Experimental Protocols

The following is a detailed protocol for developing a chiral HPLC method for the separation of this compound and its isomers. This protocol is a starting point and should be adapted based on experimental results.

Protocol: Chiral HPLC Method Development for Akuammidine Isomers

1. Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or PDA detector.

  • Chiral columns for screening (e.g., Chiralpak® AD-H and Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • This compound isomer mixture standard.

  • HPLC-grade n-hexane, isopropanol, ethanol, and diethylamine (DEA).

2. Standard Preparation:

  • Prepare a stock solution of the Akuammidine isomer mixture at 1.0 mg/mL in ethanol.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

3. Phase I: Initial Screening

  • Column: Chiralpak® AD-H

  • Mobile Phase A: n-Hexane/Isopropanol/DEA (85:15:0.1 v/v/v)

  • Mobile Phase B: n-Hexane/Ethanol/DEA (85:15:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm (or an optimal wavelength determined by a UV scan).

  • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the standard solution and record the chromatogram.

    • Flush the column with isopropanol.

    • Equilibrate the column with Mobile Phase B for at least 30 minutes.

    • Inject the standard solution and record the chromatogram.

  • Repeat the procedure with the Chiralcel® OD-H column.

  • Evaluation: Compare the resolution (Rs) from all four runs and select the best combination of column and alcohol modifier for further optimization.

4. Phase II: Method Optimization

  • Select the best column and alcohol modifier from Phase I.

  • Optimize Alcohol Percentage:

    • Prepare mobile phases with varying percentages of the selected alcohol (e.g., 10%, 15%, 20%).

    • Run the analysis with each mobile phase and identify the composition that provides the best resolution.

  • Optimize Temperature:

    • Using the optimal mobile phase, run the analysis at different temperatures (e.g., 15°C, 20°C, 25°C, 30°C).

    • Determine the temperature that yields the highest resolution and best peak shape.

  • Optimize Flow Rate:

    • If necessary, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if resolution can be further improved.

5. Final Method:

  • Once the optimal conditions are determined, document the final method parameters, including column, mobile phase composition, flow rate, temperature, and detection wavelength.

G cluster_0 Phase I: Screening cluster_1 Phase II: Optimization screen_csp Screen CSPs (Chiralpak AD-H, Chiralcel OD-H) screen_mp Screen Mobile Phases (Isopropanol vs. Ethanol modifier) screen_csp->screen_mp eval1 Evaluate Initial Resolution (Rs) screen_mp->eval1 select Select Best Column & Mobile Phase eval1->select opt_mp Optimize Alcohol % select->opt_mp opt_temp Optimize Temperature opt_mp->opt_temp opt_fr Optimize Flow Rate opt_temp->opt_fr eval2 Evaluate Final Resolution (Rs > 1.5) opt_fr->eval2

Caption: Experimental workflow for chiral HPLC method development.

References

Technical Support Center: (Z)-Akuammidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of (Z)-Akuammidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities found in this compound samples isolated from Picralima nitida?

A1: The most frequent impurities are other indole (B1671886) alkaloids naturally present in the seeds of Picralima nitida. These include akuammine, pseudo-akuammigine, akuammicine, and picraline.[1] These compounds often have similar polarities and structural features, making their separation from this compound challenging.

Q2: My this compound sample is consistently contaminated with other alkaloids, particularly picraline, even after initial chromatographic separation. How can I improve the purity?

A2: Co-elution of alkaloids with similar properties is a common issue. To resolve this, a multi-step purification strategy is recommended. If your initial separation using a technique like pH-zone-refining countercurrent chromatography (pHZR-CCC) results in a mixture, consider adding a secondary "polishing" step with silica (B1680970) gel flash chromatography.[1] Optimizing the solvent system in your chromatographic method is also crucial. For basic compounds like alkaloids, adding a small amount of triethylamine (B128534) (e.g., 0.1%) to the mobile phase can improve peak shape and separation.[1]

Q3: I am struggling to induce crystallization of my purified this compound; it remains an oil or amorphous solid. What can I do?

A3: Successful crystallization depends on several factors. Firstly, ensure your sample is of high purity before attempting crystallization, as impurities can inhibit crystal growth.[1] The choice of solvent is critical. You are looking for a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform solubility tests with a range of solvents to find the ideal one.[2][3] Control the rate of cooling; rapid cooling often leads to precipitation rather than crystallization.[1] Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[2][3] If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound to induce nucleation.[3]

Q4: What are the best analytical techniques to assess the purity of my this compound sample?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard and reliable method for quantifying the purity of the main component and detecting impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides molecular weight information, which is invaluable for identifying known and unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can confirm the identity and purity of your this compound sample.[1]

Q5: Can this compound degrade during the purification process?

A5: Yes, indole alkaloids can be susceptible to degradation under certain conditions. Exposure to strong acids or bases, high temperatures, or prolonged exposure to light can potentially lead to the formation of degradation products.[1] It is advisable to handle purified this compound in a protected environment and store it under appropriate conditions (e.g., cool, dark, and under an inert atmosphere) to maintain its integrity.[1][4]

Quantitative Data Summary

The following table summarizes purity levels of akuamma alkaloids, including this compound, achieved through different purification techniques as reported in the literature.

Purification MethodStarting MaterialAlkaloid(s) PurifiedPurity Achieved (%)Reference
pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)Dichloromethane (B109758) and Methanol extracts of P. nitida seedsAkuammine, Akuammicine, Alstonine, Picraline, Melinonine A, Akuammidine90 - 98[5]
Liquid-Liquid Extraction and Selective CrystallizationDichloromethane fraction of P. nitida seed extractAkuammine and Akuammidine>95[6]
pHZR-CCC followed by Silica Gel Flash ChromatographyDichloromethane fraction of P. nitida seed extractAkuammidine, Akuammicine, Pseudo-akuammigine, PicralineHigh purity[6]

Experimental Protocols

Protocol 1: Initial Extraction of Crude Alkaloids from Picralima nitida Seeds

This protocol describes a general acid-base extraction method to obtain a crude alkaloid mixture from the plant material.[7]

  • Preparation of Plant Material:

    • Thoroughly dry the seeds of Picralima nitida to a constant weight.

    • Grind the dried seeds into a coarse powder.

    • Defat the powdered material by extraction with a non-polar solvent like petroleum ether.

  • Acidic Extraction:

    • Macerate the defatted plant powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring.[7] This protonates the alkaloids, making them water-soluble.

    • Filter the mixture to separate the acidic extract from the solid plant residue.

  • Basification and Extraction of Free Alkaloids:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., ammonium (B1175870) hydroxide) to the acidic extract with constant stirring until the pH is alkaline (pH > 9).[7] This deprotonates the alkaloid salts, converting them back to their free base form.

    • Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol outlines a method for the preparative separation of alkaloids from the crude extract.[1][5]

  • Solvent System Preparation:

    • Prepare a biphasic solvent system. A common system is tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v).[1]

    • Equilibrate the chosen solvent system in a separatory funnel and separate the two phases.

    • Add triethylamine (TEA) to the organic (upper) phase to a final concentration of 10 mM to act as the stationary phase.[1]

    • Add hydrochloric acid (HCl) to the aqueous (lower) phase to a concentration slightly lower than the TEA in the stationary phase (e.g., 8 mM HCl) to serve as the mobile phase.[1]

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a minimal volume of the stationary phase. A small amount of the mobile phase can be added to aid solubility.[1]

  • Chromatographic Separation:

    • Perform the separation on a pH-zone-refining countercurrent chromatograph.

    • Pump the stationary phase through the column at a suitable flow rate (e.g., 10 mL/min).[1]

    • Inject the prepared sample.

    • Elute with the mobile phase.

    • Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 284 nm.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 7.5 mL).[6]

    • Measure the pH of each fraction.

    • Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

Protocol 3: Recrystallization of this compound

This protocol provides a general procedure for the final purification of this compound by recrystallization.[2][3]

  • Solvent Selection:

    • Perform solubility tests to find a suitable solvent. The ideal solvent will dissolve this compound poorly at low temperatures but well at its boiling point. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8]

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring.

    • Continue adding small portions of hot solvent until the this compound is completely dissolved.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[3]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Rinse the crystals with a small amount of ice-cold solvent to wash away any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely to remove any residual solvent.

Visualizations

Workflow for Increasing the Purity of this compound

Purification_Workflow CrudeExtract Crude Alkaloid Extract pHZR_CCC pH-Zone-Refining Countercurrent Chromatography CrudeExtract->pHZR_CCC FractionAnalysis1 Fraction Analysis (TLC/HPLC) pHZR_CCC->FractionAnalysis1 ImpureFractions Impure this compound Fractions FractionAnalysis1->ImpureFractions Co-eluted with impurities PureFractions Pure this compound Fractions FractionAnalysis1->PureFractions Purity >95% FlashChrom Silica Gel Flash Chromatography ImpureFractions->FlashChrom Polishing Step Recrystallization Recrystallization PureFractions->Recrystallization Optional Final Purification FractionAnalysis2 Fraction Analysis (TLC/HPLC) FlashChrom->FractionAnalysis2 PurifiedFractions Purified this compound Fractions FractionAnalysis2->PurifiedFractions PurifiedFractions->Recrystallization FinalProduct High-Purity This compound Recrystallization->FinalProduct PurityAnalysis Purity Assessment (HPLC, LC-MS, NMR) FinalProduct->PurityAnalysis

Caption: General workflow for the purification of this compound.

References

Addressing variability in in vivo studies with (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in in-vivo studies involving (Z)-Akuammidine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indole (B1671886) alkaloid derived from the seeds of the Picralima nitida tree.[1][2] Its primary mechanism of action is through interaction with opioid receptors. Specifically, it has shown a preference for mu-opioid binding sites and acts as an agonist at these receptors.[3]

Q2: What are the reported in vivo effects of Akuammidine?

In vivo studies in mouse models have demonstrated that Akuammidine exhibits antinociceptive (pain-relieving) effects in thermal pain assays, such as the tail-flick and hot-plate tests.[4][5] However, some studies have reported limited efficacy, which may be attributed to its relatively low potency at the mu-opioid receptor.[6]

Q3: Are there different isomers of Akuammidine I should be aware of?

The scientific literature primarily refers to "Akuammidine" without consistently specifying the (Z) or (E) isomers. It is crucial for researchers to characterize the specific isomeric composition of their test compound, as different isomers can have different pharmacological activities. This lack of specific isomeric identification in some studies could be a significant source of variability.

Q4: What are the key considerations for administering this compound in animal models?

A key consideration is its low oral bioavailability.[1] Following oral administration of a ground seed suspension of Picralima nitida, only the related alkaloid akuammine (B1666748) showed significant systemic exposure, suggesting that this compound may have very low systemic exposure when administered orally.[1] Subcutaneous injection has been used as an alternative administration route in mouse studies.[4][5] The choice of vehicle for solubilizing this compound is also critical and should be reported in detail.

Troubleshooting Guide

Issue 1: High Variability in Antinociceptive Response

Possible Cause 1: Inconsistent Bioavailability

  • Recommendation: Due to its likely low oral bioavailability, consider alternative routes of administration such as subcutaneous or intravenous injection to ensure more consistent systemic exposure.[1] If oral administration is necessary, conduct pharmacokinetic studies to determine the extent of absorption and variability between subjects.

Possible Cause 2: Animal Model Differences

  • Recommendation: The strain, sex, and age of the animals can significantly impact drug metabolism and response. For instance, studies have used C57BL/6 mice.[4][5] It is important to maintain consistency in the animal model used and to report these details thoroughly.

Possible Cause 3: Purity and Composition of the Test Compound

  • Recommendation: this compound is often isolated from a natural source. The purity of the isolated compound and the presence of other related alkaloids can influence the overall pharmacological effect.[2][6] Ensure rigorous analytical characterization (e.g., HPLC, LC-MS) of the test compound before in vivo administration.

Issue 2: Difficulty Replicating Published Results

Possible Cause 1: Differences in Experimental Protocols

  • Recommendation: Pay close attention to the details of published protocols, including the vehicle used for drug administration, the timing of administration relative to the behavioral test, and the specific parameters of the assay (e.g., temperature in the hot-plate test).

Possible Cause 2: Low Potency of the Compound

  • Recommendation: Akuammidine and related alkaloids have been described as having weak to modest potency at the mu-opioid receptor.[6][7] This may result in a narrow therapeutic window and small effect sizes that are difficult to consistently reproduce. Consider conducting dose-response studies to identify the optimal dose range for your specific experimental conditions.

Data Presentation

Table 1: Opioid Receptor Binding Affinity of Akuammidine

ReceptorKi (µM)
Mu (µ)0.6[3]
Delta (δ)2.4[3]
Kappa (κ)8.6[3]

Table 2: In Vivo Antinociceptive Effects of Akuammidine in Mice

AssayAnimal ModelDose (mg/kg, s.c.)Maximum Possible Effect (%MPE)Time Point
Tail FlickC57BL/63~20%30 min[4][5]
Tail FlickC57BL/610~30%30 min[4][5]
Tail FlickC57BL/630~40%30 min[4][5]
Hot PlateC57BL/63~15%30 min[4][5]
Hot PlateC57BL/610~25%30 min[4][5]
Hot PlateC57BL/630~35%30 min[4][5]

Experimental Protocols

Protocol 1: Extraction of Akuamma Alkaloids from Picralima nitida Seeds

This protocol is a general guide based on methods for extracting alkaloids from P. nitida.

  • Grinding: Grind dried Akuamma seeds into a fine powder.[2]

  • Extraction:

    • Weigh 1 gram of the powdered seeds.[2]

    • Add 20 mL of methanol (B129727) containing 1% acetic acid.[2]

    • Sonicate for 30 minutes in a water bath.[2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[2]

    • Repeat the extraction process on the pellet two more times.[2]

    • Combine all supernatants.[2]

  • Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter.[2]

  • Purification: Further purification of this compound would typically involve chromatographic techniques such as pH-zone-refining countercurrent chromatography or HPLC.[4][6]

Protocol 2: In Vivo Antinociception Assessment (Hot Plate Test)
  • Animal Model: C57BL/6 mice.[4][5]

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture). The final concentration should be such that the desired dose can be administered in a small volume (e.g., 10 mL/kg).

  • Administration: Administer the prepared this compound solution via subcutaneous (s.c.) injection.[4][5]

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a hind paw, jumping).

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the response latency.[4][5]

  • Data Analysis: Express the data as the percentage of maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.[4][5]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_animal_model Animal Model cluster_experiment Experiment cluster_analysis Data Analysis start Start: Obtain this compound char Characterize Purity & Isomeric Composition start->char prep Prepare Dosing Solution char->prep admin Administer this compound or Vehicle prep->admin animal Select Animal Model (e.g., C57BL/6 mice) acclimate Acclimatize Animals to Housing & Testing Environment animal->acclimate baseline Measure Baseline Nociceptive Response acclimate->baseline baseline->admin post_test Measure Post-Dosing Nociceptive Response at Timed Intervals admin->post_test calc Calculate %MPE or other relevant metric post_test->calc stats Statistical Analysis calc->stats end End: Interpret Results stats->end

Caption: General workflow for in vivo antinociception studies with this compound.

mu_opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular aku This compound mor Mu-Opioid Receptor (µOR) aku->mor Agonist Binding gi Gi/o Protein Activation mor->gi ac Inhibition of Adenylyl Cyclase gi->ac ion Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) gi->ion camp ↓ cAMP ac->camp response Cellular Response (e.g., Reduced Neuronal Excitability) camp->response ion->response

Caption: Simplified signaling pathway of this compound at the mu-opioid receptor.

References

Technical Support Center: (Z)-Akuammidine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (Z)-Akuammidine during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Specific recommendations include:

  • Temperature: Store at 2°C to 8°C for short-term storage. For long-term storage (up to a year), -20°C is recommended.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Indole (B1671886) alkaloids, in general, can be susceptible to photodegradation.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and oxygen. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Q2: How should I prepare and store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions.

  • Solvent Selection: The choice of solvent is critical. For stock solutions, polar aprotic solvents such as DMSO or DMF are commonly used.

  • pH Control: The ester functional group in this compound may be susceptible to hydrolysis, particularly under basic conditions. It is advisable to maintain the pH of aqueous solutions close to neutral (pH 6-7.5) if possible.

  • Storage of Solutions: Stock solutions should be stored at low temperatures. For short-term storage (up to one month), 0-4°C is recommended. For longer periods, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light. It is best practice to prepare fresh solutions for experiments whenever possible.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, which contains an indole moiety, an ester group, and a sarpagan bridge, the following degradation pathways are plausible:

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Oxidation: The indole ring and the tertiary amine are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or exposure to light. Oxidation of the s-arpagan bridge has also been reported in related alkaloids.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis. 1. On-column degradation: The compound may be unstable on the stationary phase. 2. Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase. 3. Hydrolysis: The ester group may be hydrolyzing in the sample vial or during the run, especially if the mobile phase is acidic or basic. 4. Oxidation: The compound may be oxidizing in the sample vial or during the analytical run.1. Use a different stationary phase or modify mobile phase conditions (e.g., pH, solvent composition). 2. Ensure the injection solvent is compatible with the mobile phase. 3. Prepare samples fresh and analyze promptly. Buffer the sample to a neutral pH if possible. 4. Use amber vials, minimize sample exposure to air, and consider adding an antioxidant to the sample if compatible with the analysis.
Loss of compound signal or purity over time. 1. Improper Storage: Exposure to light, elevated temperature, or moisture. 2. Solution Instability: Degradation in the chosen solvent or at an inappropriate pH. 3. Repeated Freeze-Thaw Cycles: Can lead to degradation of compounds in solution.1. Review and adhere to recommended storage conditions (cool, dark, dry). 2. Perform a preliminary stability study in the intended solvent system. Prepare fresh solutions before use. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Color change of solid compound or solution. Oxidation or photodegradation: Formation of colored degradation products.Discard the sample and obtain a fresh batch. Ensure future storage and handling procedures minimize exposure to light and oxygen.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in a suitable solvent) in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Akuammidine This compound Carboxylic_Acid Carboxylic Acid Derivative Akuammidine->Carboxylic_Acid H+ or OH- N_Oxide N-Oxide Akuammidine->N_Oxide [O] Indole_Oxidation Indole Ring Oxidation Products Akuammidine->Indole_Oxidation [O] Photo_Products Various Photodegradation Products Akuammidine->Photo_Products Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Start: Unexpected Results (e.g., low purity, extra peaks) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Examine Solution Preparation (Solvent, pH, Age) Check_Storage->Check_Solution Proper Correct_Storage Action: Implement Proper Storage Procedures Check_Storage->Correct_Storage Improper Check_Analysis Evaluate Analytical Method (Column, Mobile Phase) Check_Solution->Check_Analysis Proper Correct_Solution Action: Prepare Fresh Solutions with Appropriate Solvent/pH Check_Solution->Correct_Solution Improper Correct_Analysis Action: Optimize Analytical Method Check_Analysis->Correct_Analysis Suboptimal End End: Problem Resolved Check_Analysis->End Optimal Correct_Storage->End Correct_Solution->End Correct_Analysis->End

Caption: Troubleshooting workflow for unexpected experimental results.

Technical Support Center: High-Resolution Mass Spectrometry of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the mass spectrometry resolution of (Z)-Akuammidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high resolution for this compound in a mass spectrometer?

A1: Differentiating isomers like this compound is inherently challenging because isomers have the same molecular formula and mass.[1] Conventional mass spectrometry often produces identical or very similar mass spectra for isomers, as they can have similar fragmentation patterns.[2][3] Achieving high resolution requires specialized techniques to distinguish subtle structural differences that affect their behavior in the mass spectrometer.

Q2: What is the primary difference between this compound and its other isomers that I should be aware of for mass spectrometry?

A2: The key difference lies in the spatial arrangement of atoms, which can influence fragmentation pathways and ion mobility. While mass-to-charge ratios of precursor ions will be identical, the relative abundances of fragment ions in tandem mass spectrometry (MS/MS) may differ.[3] Additionally, techniques like ion mobility spectrometry (IMS) can separate isomers based on their different shapes (collision cross-sections) before they enter the mass spectrometer.[2][4]

Q3: Can I differentiate this compound from its isomers using a standard single-quadrupole mass spectrometer?

A3: It is highly unlikely. A single-quadrupole instrument typically lacks the mass accuracy and resolution required to distinguish between isomers.[4] High-resolution instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are necessary.[2] Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a more effective approach for isomer differentiation.[5][6]

Q4: How can I improve the separation of this compound from other isomers before mass analysis?

A4: Optimizing your liquid chromatography (LC) method is crucial. For indole (B1671886) alkaloids like akuammidine (B1680586), a reverse-phase C18 column with a methanol-water or acetonitrile-water gradient is often effective.[5] Adjusting the gradient, flow rate, and column temperature can significantly improve the separation of isomers, allowing the mass spectrometer to analyze them individually.

Troubleshooting Guide

This guide addresses specific issues you may encounter while analyzing this compound.

Issue 1: Poor Signal Intensity or Undetectable Peaks

Possible Causes & Solutions

CauseRecommended Solution
Low Sample Concentration Prepare a fresh, more concentrated sample. For indole alkaloids, a starting concentration of 1 µg/mL is often recommended.[7]
Ion Suppression/Matrix Effects Complex sample matrices can interfere with the ionization of your target analyte.[8] Employ sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8][9]
Inappropriate Ionization Source Settings Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, and gas flow, to suit this compound.[5][10]
Incorrect Polarity Mode Acquire data in both positive and negative ion modes to determine which provides a better signal for your molecule. Indole alkaloids typically ionize well in positive mode ([M+H]⁺).[7]
Issue 2: Co-elution of Isomers and Poor Peak Resolution

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal LC Conditions Modify the mobile phase gradient to be shallower, allowing more time for isomers to separate. Experiment with different organic modifiers (methanol vs. acetonitrile).
Inadequate Column Chemistry If a standard C18 column is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
High Flow Rate Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution.[5]
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample.
Issue 3: Inability to Distinguish Between Isomeric Fragmentation Patterns

Possible Causes & Solutions

CauseRecommended Solution
Low Collision Energy in MS/MS Systematically vary the collision-induced dissociation (CID) energy. Different isomers may show unique fragmentation pathways at specific energy levels.
Insufficient Mass Analyzer Resolution Ensure the mass spectrometer is properly calibrated and operating at its highest possible resolution setting to detect subtle differences in fragment m/z values.[8]
Data Analysis Limitations Utilize statistical analysis frameworks that can identify significant differences in peak intensities between highly similar mass spectra, even when no unique fragment ions are present.[3][11]
Need for Orthogonal Separation If chromatographic and MS/MS methods are insufficient, consider using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). This technique separates ions based on their size and shape before mass analysis, providing an additional dimension of separation for isomers.[2][4]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound
  • Extraction: If starting from a plant matrix, perform a standard acid-base extraction for alkaloids. This typically involves extraction with an acidified polar solvent like methanol (B129727) or ethanol, followed by liquid-liquid partitioning.[7][12]

  • Purification: For cleaner samples, use solid-phase extraction (SPE) with a C18 cartridge to remove interfering non-polar and highly polar compounds.

  • Dissolution: Dissolve the purified sample in a suitable solvent compatible with your LC mobile phase, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.[7]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[13]

Protocol 2: High-Resolution LC-MS/MS Method for Isomer Separation
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system.[7][14]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5-10%) and hold for 1-2 minutes.

    • Increase Solvent B in a linear gradient to 95% over 15-20 minutes.

    • Hold at 95% B for 3-5 minutes.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full MS followed by data-dependent MS/MS (dd-MS²).[14]

    • Full MS Scan Range: m/z 100-1000.

    • MS/MS: Select the precursor ion for akuammidine ([M+H]⁺) and apply a stepped collision energy (e.g., 15, 30, 45 eV) to observe a range of fragment ions.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Crude Extract B Solid-Phase Extraction (SPE) A->B Cleanup C Filtered Sample (1 µg/mL) B->C Dilution & Filtration D UHPLC Separation (Isomer Resolution) C->D E High-Resolution MS (Accurate Mass) D->E F Tandem MS (MS/MS) (Fragmentation) E->F G Compare Retention Times F->G H Analyze Fragmentation Patterns G->H I Statistical Analysis (Peak Intensities) H->I J This compound Identified I->J Final Identification

Caption: Experimental workflow for identifying this compound.

troubleshooting_logic cluster_lc LC Optimization cluster_ms MS/MS Optimization cluster_advanced Advanced Techniques Start Poor Isomer Resolution LC_Check Is LC Separation Optimized? Start->LC_Check Optimize_LC Adjust Gradient, Flow Rate, Column LC_Check->Optimize_LC No MS_Check Are Fragmentation Spectra Different? LC_Check->MS_Check Yes Optimize_LC->LC_Check Re-evaluate Optimize_CID Vary Collision Energy MS_Check->Optimize_CID No IMS_Check Still No Differentiation? MS_Check->IMS_Check Yes Optimize_CID->MS_Check Re-evaluate Use_IMS Employ Ion Mobility Spectrometry (IMS-MS) IMS_Check->Use_IMS Yes Success Isomers Resolved IMS_Check->Success No Use_IMS->Success

References

Validation & Comparative

Validating the Analgesic Efficacy of (Z)-Akuammidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic efficacy of (Z)-Akuammidine against established analgesics, morphine and diclofenac (B195802). The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Executive Summary

This compound, an alkaloid isolated from the seeds of Picralima nitida, has demonstrated analgesic properties in preclinical studies. Its mechanism of action is primarily attributed to its interaction with the opioid system, showing a preference for μ-opioid receptors.[1][2] In vivo studies in mice using thermal nociception models, such as the hot plate and tail-flick tests, indicate a dose-dependent analgesic effect. However, its potency appears to be lower than that of the classic opioid agonist, morphine. Compared to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, this compound's efficacy in models of acute thermal pain is more pronounced, whereas diclofenac excels in models of inflammatory pain. This guide synthesizes the available quantitative data, details the experimental methodologies used for validation, and visualizes the key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data on the analgesic efficacy of this compound, morphine, and diclofenac from in vivo studies in mice.

Table 1: Analgesic Efficacy of this compound in Thermal Nociception Models in Mice

Dose (mg/kg, s.c.)Hot Plate Test (% MPE)Tail-Flick Test (% MPE)Reference
3~15%~20%[3]
10~25%~30%[3]
30~40%~50%[3]

% MPE (Maximum Possible Effect) is a measure of the analgesic effect relative to a baseline. Data is estimated from graphical representations in the cited source.[3]

Table 2: Comparative Analgesic Potency of Morphine and Diclofenac in Mice

CompoundAnalgesic AssayRoute of AdministrationED50 (mg/kg)Reference(s)
Morphine Hot Plate Tests.c.5.73 - 10[4][5]
Tail-Flick Testi.p. / s.c.5 - 11.1[6][7]
Acetic Acid Writhing Testi.p.Not typically evaluated
Diclofenac Hot Plate Testp.o. / i.p.Generally ineffective[8][9]
Tail-Flick Testi.p.Generally ineffective[9][10]
Acetic Acid Writhing Testp.o. / i.p.3 - 30[11][12][13]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. The range of values reflects variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below.

Hot Plate Test

Principle: This test assesses the response to a thermal stimulus applied to the paws. The latency to a behavioral response, such as licking or jumping, is an indicator of the analgesic effect. This test is primarily for centrally acting analgesics.[14]

Procedure:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • The test animal (mouse) is placed on the heated surface, and a timer is started simultaneously.

  • The latency to the first sign of nociception, typically licking of the hind paws or jumping, is recorded.

  • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus.

  • The test compound or vehicle is administered at a specified time before placing the animal on the hot plate.

Tail-Flick Test

Principle: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. The time taken to flick the tail is a measure of the pain threshold and is prolonged by centrally acting analgesics. This response is a spinal reflex.[15]

Procedure:

  • A focused beam of high-intensity light is directed onto the ventral surface of the animal's tail.

  • A timer is automatically started upon activation of the light source.

  • The animal's reaction, a characteristic flick of the tail, is detected by a sensor which stops the timer.

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[15]

  • The latency to the tail flick is recorded as the measure of analgesia.

Acetic Acid-Induced Writhing Test

Principle: This is a chemical-induced visceral pain model. The intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," and the reduction in the number of writhes is a measure of peripheral and central analgesic activity. This test is sensitive to NSAIDs.[12]

Procedure:

  • The test compound or vehicle is administered to the animal (e.g., orally or intraperitoneally) at a predetermined time before the acetic acid injection.

  • A dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally.

  • Immediately after the injection, the animal is placed in an observation chamber.

  • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period (e.g., 15-30 minutes).

  • The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.

Mandatory Visualization

Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Z_Akuammidine This compound mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Z_Akuammidine->mu_Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channels Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channels Inhibits (βγ subunit) K_Channels K⁺ Channels G_Protein->K_Channels Activates (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channels->Neurotransmitter_Release Leads to Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Proposed signaling pathway of this compound via the μ-opioid receptor.

Experimental Workflow

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice) Group_Allocation Group Allocation (Vehicle, this compound, Comparators) Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Nociceptive Threshold Measurement Group_Allocation->Baseline_Measurement Drug_Administration Drug Administration (e.g., s.c., i.p., p.o.) Baseline_Measurement->Drug_Administration Hot_Plate Hot Plate Test Drug_Administration->Hot_Plate Tail_Flick Tail-Flick Test Drug_Administration->Tail_Flick Writhing_Test Writhing Test Drug_Administration->Writhing_Test Data_Collection Data Collection (Latency, %MPE, Writhing Count) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis ED50_Calculation ED50 / Potency Determination Statistical_Analysis->ED50_Calculation

Caption: General workflow for in vivo validation of analgesic efficacy.

Logical Relationship

G Z_Akuammidine This compound Opioid_Agonist μ-Opioid Agonist Z_Akuammidine->Opioid_Agonist Acts as Central_Analgesia Central Analgesia Opioid_Agonist->Central_Analgesia Induces Thermal_Pain_Models Effective in Thermal Pain Models (Hot Plate, Tail-Flick) Central_Analgesia->Thermal_Pain_Models Leads to efficacy in Inflammatory_Pain_Model Effective in Inflammatory Pain Model (Writhing Test) Morphine Morphine Potent_Opioid_Agonist Potent μ-Opioid Agonist Morphine->Potent_Opioid_Agonist Is a Potent_Central_Analgesia Potent Central Analgesia Potent_Opioid_Agonist->Potent_Central_Analgesia Induces Potent_Central_Analgesia->Thermal_Pain_Models Leads to high efficacy in Diclofenac Diclofenac NSAID NSAID (COX Inhibitor) Diclofenac->NSAID Is an Peripheral_Analgesia Primarily Peripheral Analgesia NSAID->Peripheral_Analgesia Induces Peripheral_Analgesia->Thermal_Pain_Models Leads to low efficacy in Peripheral_Analgesia->Inflammatory_Pain_Model Leads to efficacy in

Caption: Comparative analgesic profiles of this compound, Morphine, and Diclofenac.

References

A Comparative Analysis of (Z)-Akuammidine and Morphine: Analgesic Potency and Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Z)-Akuammidine and the Gold Standard Opioid, Morphine, Supported by Experimental Data.

The quest for novel analgesics with improved safety profiles over traditional opioids has led to the investigation of various natural compounds. Among these, this compound, an indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida, has garnered attention for its traditional use in pain management. This guide provides a comparative analysis of the analgesic potency and receptor binding affinity of this compound against morphine, the archetypal opioid analgesic.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the in vitro receptor binding affinity and in vivo analgesic potency of this compound and morphine.

Table 1: Mu-Opioid Receptor Binding Affinity

The binding affinity of a compound to its receptor is a primary indicator of its potential potency. This is often expressed as the inhibition constant (Ki), where a lower value signifies a higher affinity.

CompoundMu-Opioid Receptor Ki (nM)Source(s)
This compound600[1][2]
Morphine1.168 - 1.2[1][3][4]

Note: The Ki value for this compound was converted from µM to nM for direct comparison.

It is evident from the data that morphine possesses a significantly higher binding affinity for the mu-opioid receptor than this compound, with a Ki value that is several hundred times lower.[1]

Table 2: Analgesic Potency (ED50) in Animal Models

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. In preclinical analgesic studies, this is typically measured using thermal nociception assays such as the hot plate and tail-flick tests.

CompoundTestSpeciesRoute of AdministrationED50 (mg/kg)Source(s)
Morphine Hot PlateRatIntravenous8.4 (male), 10.6 (female)[5]
Hot PlateRatSubcutaneous2.6 - 4.9[6]
Tail FlickRatIntravenous1.8 (male), 1.4 (female)[5]
Tail FlickRatSubcutaneous2.6 - 5.7[6]
This compound Hot Plate / Tail Flick--Not Consistently Reported-

Note on this compound's Analgesic Potency: There is a notable discrepancy in the scientific literature regarding the in vivo analgesic efficacy of this compound. While traditional use and some earlier studies suggested analgesic properties, more recent investigations have characterized it as a weak mu-opioid receptor agonist with minimal or limited efficacy in animal models of thermal nociception.[7][8] This may explain the absence of consistently reported ED50 values for analgesia in peer-reviewed literature. Conversely, a synthetically modified derivative of a related akuamma alkaloid has shown an ED50 of approximately 77 mg/kg in both tail-flick and hot-plate assays, highlighting the potential for synthetic modification to enhance potency.[9]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies in pharmacology.

Radioligand Competition Binding Assay

This in vitro assay is the standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound or morphine) to displace a radiolabeled ligand that has a known high affinity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor). The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which is then used to calculate the Ki value.

Materials:

  • Receptor Source: Cell membranes from cell lines engineered to express the human mu-opioid receptor (e.g., CHO or HEK293 cells).[1]

  • Radioligand: A tritiated, high-affinity mu-opioid receptor agonist such as [³H]DAMGO.[1][3]

  • Test Compounds: this compound and Morphine.

  • Apparatus: Filtration system and a liquid scintillation counter.

Procedure:

  • Incubate the receptor-containing cell membranes with a fixed concentration of the radioligand.

  • Add varying concentrations of the unlabeled test compound.

  • After reaching equilibrium, separate the bound from the unbound radioligand via rapid filtration.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.[1]

Hot Plate and Tail-Flick Tests

These are common in vivo assays used to assess the analgesic efficacy of drugs in animal models.

Principle: Both tests measure the latency of an animal's response to a thermal stimulus. An increase in the latency period after drug administration indicates an analgesic effect. The hot-plate test is considered to involve supraspinal mechanisms, while the tail-flick test is primarily a spinal reflex.[10]

Apparatus:

  • Hot Plate Test: A heated plate maintained at a constant temperature (e.g., 52-55°C).[10][11]

  • Tail-Flick Test: A device that applies a focused beam of heat to the animal's tail.

Procedure:

  • Establish a baseline response latency for each animal before drug administration.

  • Administer the test compound (e.g., morphine or this compound) or a vehicle control.

  • At predetermined time intervals after administration, place the animal on the hot plate or position its tail in the tail-flick apparatus.

  • Record the time it takes for the animal to exhibit a nociceptive response (e.g., paw licking/jumping or tail withdrawal).

  • A cut-off time is employed to prevent tissue damage.[11]

  • The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE).

Visualized Data and Pathways

Opioid Receptor Signaling Pathway

Both morphine and this compound are known to exert their effects primarily through the mu-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway following agonist binding.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Agonist Opioid Agonist (Morphine or this compound) Agonist->MOR Binds Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Opioid agonist signaling cascade leading to analgesia.

Experimental Workflow for Analgesic Potency Determination

The following diagram outlines the typical workflow for an in vivo study comparing the analgesic potency of two compounds.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Analgesic_Assay Choose Analgesic Assay (e.g., Hot Plate Test) Animal_Model->Analgesic_Assay Baseline Measure Baseline Nociceptive Response Analgesic_Assay->Baseline Grouping Divide Animals into Groups (Vehicle, Morphine, Akuammidine) Baseline->Grouping Administration Administer Compounds at Various Doses Grouping->Administration Measurement Measure Post-treatment Response Latency Administration->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response ED50 Calculate ED50 Values Dose_Response->ED50 Comparison Statistically Compare Potency ED50->Comparison

Caption: Workflow for in vivo comparative analgesic testing.

References

A Comparative Guide to the Bioactivity of (Z)-Akuammidine and (E)-Akuammidine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammidine is a monoterpene indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida. It is one of several alkaloids isolated from this plant, which has a history of traditional use for various medicinal purposes. Structurally, Akuammidine possesses a complex pentacyclic framework and exists as two geometric stereoisomers, (Z)-Akuammidine and (E)-Akuammidine, distinguished by the configuration around the ethylidene group. While the bioactivity of "akuammidine" has been investigated, publicly available scientific literature providing a direct comparative analysis of the individual (Z) and (E) stereoisomers is notably scarce. This guide synthesizes the available data on the bioactivity of Akuammidine, primarily focusing on its interaction with opioid receptors, and highlights the current knowledge gap regarding the specific activities of its geometric isomers.

Data Presentation: Bioactivity of Akuammidine

The majority of published research refers to "Akuammidine" without specifying the particular stereoisomer used in the experiments. The data presented below pertains to this undifferentiated "Akuammidine." It is crucial for researchers to consider that the observed activities may represent the properties of one isomer or a mixture of both.

Bioactivity ParameterTargetAssay TypeResult (Kᵢ in µM)Reference Compound
Binding Affinity µ-opioid receptorRadioligand Binding Assay0.6DAMGO
δ-opioid receptorRadioligand Binding Assay2.4DPDPE
κ-opioid receptorRadioligand Binding Assay8.6U-69,593

Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates a higher affinity.

The available data indicates that Akuammidine exhibits a preference for the µ-opioid receptor over the δ- and κ-opioid receptors.[1][2] It acts as a weak agonist at the µ-opioid receptor.[3][4] However, some studies have reported that despite this activity, Akuammidine produces minimal analgesic effects in animal models of thermal nociception.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and further investigation of Akuammidine's bioactivity.

Radioligand Binding Assay for Opioid Receptors

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound and (E)-Akuammidine for the µ, δ, and κ-opioid receptors.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO

    • For δ-opioid receptor: [³H]DPDPE

    • For κ-opioid receptor: [³H]U-69,593

  • Test Compounds: this compound and (E)-Akuammidine.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-containing cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound ((Z)- or (E)-Akuammidine).

  • Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).

  • Equilibration: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

1. Hot Plate Test

This test assesses the response to a thermal pain stimulus.

Procedure:

  • Place a mouse on a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer and observe the animal for nociceptive responses, such as licking or flicking of a hind paw or jumping.

  • Record the latency to the first response.

  • A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

  • Administer the test compound ((Z)- or (E)-Akuammidine) and repeat the test at various time points to evaluate its analgesic effect.

2. Tail Flick Test

This assay measures the latency of a mouse to withdraw its tail from a noxious heat source.

Procedure:

  • Gently restrain the mouse with its tail exposed.

  • Apply a focused beam of radiant heat to a specific portion of the tail.

  • Measure the time it takes for the mouse to flick its tail away from the heat source.

  • A cut-off time is employed to avoid tissue injury.

  • Assess the analgesic potential of the test compounds by measuring the change in tail-flick latency after administration.

Mandatory Visualization

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like Akuammidine initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) primarily couples to the inhibitory G-protein, Gαi/o.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR µ-Opioid Receptor G_protein Gαi/o-βγ MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx G_alpha->AC Inhibition G_beta_gamma->GIRK Activation G_beta_gamma->Ca_channel Inhibition ATP ATP ATP->AC Neuronal_inhibition Neuronal Inhibition (Analgesia) K_ion->Neuronal_inhibition Hyperpolarization Ca_ion->Neuronal_inhibition Reduced Neurotransmitter Release Akuammidine (Z)/(E)-Akuammidine Akuammidine->MOR Agonist Binding

Caption: µ-Opioid receptor signaling cascade initiated by agonist binding.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.

radioligand_workflow A Prepare Receptor Membranes (e.g., from cells expressing opioid receptors) B Incubate Membranes with: 1. Radioligand (e.g., [³H]DAMGO) 2. Test Compound ((Z)- or (E)-Akuammidine) A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Equation D->E

References

Pharmacological differences between (Z)-Akuammidine and other Picralima nitida alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacology of (Z)-Akuammidine and Other Major Picralima nitida Alkaloids

Introduction

The seeds of the West African tree Picralima nitida, commonly known as akuamma, have a long history of use in traditional medicine for treating a variety of ailments, including pain, fever, and malaria.[1][2] The therapeutic effects of these seeds are attributed to a diverse array of indole (B1671886) alkaloids.[3][4] Among these, this compound and its related compounds have garnered significant scientific interest for their potential as novel analgesic agents.[5] This guide provides a detailed comparison of the pharmacological properties of this compound with other prominent alkaloids found in Picralima nitida, including akuammine (B1666748), pseudo-akuammigine, and akuammicine (B1666747), with a focus on their interactions with the opioid receptor system. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacological Data

The primary pharmacological targets of many Picralima nitida alkaloids are the opioid receptors.[6] The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other major alkaloids at the mu (µ), kappa (κ), and delta (δ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, µM) of Picralima nitida Alkaloids

Alkaloidµ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)Reference
This compound0.68.62.4[7][8]
Akuammine0.5>10>10[7]
Pseudo-akuammigine10 (ED50)--[9]
Akuammicine>100.2>10[7]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Picralima nitida Alkaloids at Opioid Receptors

AlkaloidReceptorAssayPotency (EC50/IC50, µM)Efficacy (% of standard agonist)Reference
This compoundµ-opioidcAMP Inhibition5.281[10]
Akuammineµ-opioidcAMP Inhibition2.699[10][11]
Pseudo-akuammigineµ-opioidcAMP Inhibition3.586[10]
Akuammicineκ-opioidcAMP Inhibition0.24100[12]

Note: EC50 represents the concentration for 50% of maximal response in agonist assays, while IC50 represents the concentration for 50% inhibition in antagonist or inhibition assays.

Pharmacological Profiles of Key Alkaloids

This compound

This compound demonstrates a preference for the µ-opioid receptor, exhibiting agonist activity.[7][8] Its binding affinity is highest at the µ-opioid receptor, followed by the δ- and κ-opioid receptors.[8] In functional assays, it acts as a partial agonist at the µ-opioid receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[10]

Akuammine

As the most abundant alkaloid in Picralima nitida seeds, akuammine also shows a preference for the µ-opioid receptor.[13] However, studies have yielded conflicting results regarding its functional activity, with some reporting it as a µ-opioid receptor antagonist, while more recent functional assays characterize it as a full agonist.[7][11] It is also reported to have antimalarial properties.[13]

Pseudo-akuammigine

Pseudo-akuammigine is another µ-opioid receptor agonist found in Picralima nitida.[14][15] It has demonstrated analgesic and anti-inflammatory effects in animal models, which are believed to be mediated through its interaction with opioid receptors.[9] However, its potency is considered to be relatively weak.[14]

Akuammicine

In contrast to the other alkaloids discussed, akuammicine displays a distinct pharmacological profile with a high affinity and selectivity for the κ-opioid receptor, where it acts as a full agonist.[7][12][16] Agonism at the κ-opioid receptor is a potential therapeutic target for pain, though it can be associated with different side effect profiles compared to µ-opioid agonists.[12]

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments cited.

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the alkaloids for different opioid receptor subtypes.

  • General Methodology:

    • Cell membranes expressing the opioid receptor of interest (µ, κ, or δ) are prepared.

    • The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]U-69,593 for κ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of the test alkaloid.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.[14]

cAMP Inhibition Assay

  • Objective: To assess the functional agonist or antagonist activity of the alkaloids by measuring their effect on adenylyl cyclase activity.

  • General Methodology:

    • HEK-293 cells stably expressing the opioid receptor of interest are used.

    • The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

    • The cells are co-incubated with varying concentrations of the test alkaloid.

    • The intracellular cAMP levels are measured using a suitable assay system, such as a GloSensor assay.

    • The ability of the alkaloid to inhibit forskolin-induced cAMP production is quantified to determine its potency (EC50 or IC50) and efficacy.[17]

In Vivo Analgesic Assays (e.g., Tail-Flick and Hot-Plate Tests)

  • Objective: To evaluate the analgesic effects of the alkaloids in animal models of pain.

  • General Methodology:

    • Rodents (e.g., mice or rats) are administered the test alkaloid or a vehicle control.

    • Tail-Flick Test: A beam of radiant heat is focused on the animal's tail, and the latency to flick the tail away from the heat source is measured. An increase in latency indicates an analgesic effect.

    • Hot-Plate Test: The animal is placed on a heated surface, and the time until it exhibits a pain response (e.g., licking its paws or jumping) is recorded. An increase in this latency suggests analgesia.

    • The analgesic effect can be expressed as the maximum possible effect (%MPE).[17]

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathway

The primary mechanism of action for this compound and related alkaloids involves the activation of G-protein coupled opioid receptors. The following diagram illustrates the canonical signaling pathway for a µ-opioid receptor agonist.

G_protein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Alkaloid This compound (Agonist) Alkaloid->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to

Caption: Agonist binding to the µ-opioid receptor activates the inhibitory G-protein, which in turn inhibits adenylyl cyclase, leading to reduced cAMP levels and ultimately, analgesia.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the pharmacological characterization of novel compounds like the Picralima nitida alkaloids.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies receptor_binding Radioligand Binding Assays (Determine Ki) functional_assay cAMP Inhibition Assays (Determine EC50/IC50 & Efficacy) receptor_binding->functional_assay selectivity_panel Receptor Selectivity Screening (>40 CNS Receptors) functional_assay->selectivity_panel lead_identification Lead Compound Identification selectivity_panel->lead_identification analgesia_models Analgesic Models (e.g., Tail-Flick, Hot-Plate) side_effect_profiling Side Effect Profiling (e.g., Sedation, Tolerance) analgesia_models->side_effect_profiling preclinical_dev Preclinical Development side_effect_profiling->preclinical_dev start Isolation & Purification of Alkaloids start->receptor_binding lead_identification->analgesia_models sar_studies Structure-Activity Relationship Studies lead_identification->sar_studies sar_studies->preclinical_dev

Caption: A typical workflow for characterizing novel alkaloids, moving from in vitro receptor studies to in vivo analgesic and safety assessments.

Conclusion

The alkaloids of Picralima nitida present a structurally diverse class of compounds with significant potential for the development of novel therapeutics, particularly in the realm of pain management. This compound, akuammine, and pseudo-akuammigine primarily act as agonists at the µ-opioid receptor, albeit with varying potencies. In contrast, akuammicine is a potent and selective κ-opioid receptor agonist. These pharmacological distinctions highlight the importance of isolating and characterizing individual alkaloids to understand their specific contributions to the overall therapeutic effects of Picralima nitida extracts. Further research, including comprehensive structure-activity relationship studies and in vivo characterization of efficacy and side-effect profiles, is warranted to fully elucidate the therapeutic potential of these natural products.

References

Cross-Validation of Analytical Methods for (Z)-Akuammidine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (Z)-Akuammidine, a bioactive indole (B1671886) alkaloid with significant therapeutic potential, is crucial for research, quality control, and clinical development. This guide provides an objective comparison of the two primary analytical methods used for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by a synthesis of established methodologies for the analysis of indole alkaloids.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical method for this compound quantification hinges on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the sample matrix. While both HPLC-UV and LC-MS/MS are powerful techniques, they offer distinct advantages and limitations.[1] HPLC-UV is a robust and cost-effective method suitable for routine analysis and quantification of higher concentration samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred choice for detecting trace amounts and for complex biological matrices where specificity is paramount.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity with a reverse-phase column, followed by quantification using UV absorbance.[2]Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for highly selective and sensitive detection.[2]
Linearity Range Typically in the µg/mL range (e.g., 0.05 - 20 µg/mL for similar compounds).Wide dynamic range, often spanning from pg/mL to µg/mL (e.g., 0.0001 - 0.2 µg/mL for similar compounds).[1]
Limit of Detection (LOD) Generally in the low ng/mL to high pg/mL range.Offers significantly lower LOD, often in the low pg/mL to fg/mL range.
Limit of Quantification (LOQ) Typically in the ng/mL range.Enables quantification at very low levels, often in the pg/mL range.
Accuracy (% Recovery) High accuracy, typically within 98-102%.[1]Excellent accuracy, generally within 95-105%.[1]
Precision (%RSD) High precision, with Relative Standard Deviation (%RSD) typically <2%.[3]High precision, with %RSD generally ≤ 5%.[1]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.[4]Excellent, based on specific precursor-to-product ion transitions, minimizing matrix effects.[5]
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Applications Routine quality control, quantification of bulk drug substance and formulated products.Bioanalysis in complex matrices (plasma, urine, tissues), metabolite identification, and trace-level quantification.[6][7]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for obtaining reliable and reproducible results. The following sections outline representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation (General)

A standardized sample preparation protocol is crucial for accurate quantification. The initial steps are often similar for both HPLC-UV and LC-MS/MS analysis.

  • Extraction from Plant Material:

    • Grind dried plant material (e.g., seeds of Picralima nitida) into a fine powder.[2]

    • Perform extraction using a suitable solvent, such as methanol (B129727) with 1% acetic acid, aided by sonication.[2]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process for comprehensive recovery.[2]

    • Filter the combined supernatant through a 0.45 µm syringe filter before analysis.[2]

  • Extraction from Biological Matrices (e.g., Plasma):

    • Perform protein precipitation by adding ice-cold acetonitrile (B52724) to the plasma sample.[2]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant for analysis.[2]

HPLC-UV Method

This method is well-suited for the routine quantification of this compound in less complex matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1]

  • Detection: UV detection should be set at the maximum absorbance wavelength for this compound.

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological samples and for trace-level analysis.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is often used.[8][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile or Methanol.[8]

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the analyte.[8]

  • Flow Rate: Generally in the range of 0.3 - 0.6 mL/min.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for this compound.[9]

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of a comprehensive analytical method validation, a critical process for ensuring the reliability of quantitative data.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Application A Define Analytical Requirements B Select Appropriate Technique (HPLC/LC-MS) A->B C Optimize Chromatographic Conditions B->C D Optimize Sample Preparation C->D E Specificity/ Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Stability I->J K Inter-laboratory Comparison J->K L Comparison of Different Validated Methods J->L M Routine Sample Analysis K->M L->M

Caption: Workflow of Analytical Method Validation and Cross-Validation.

References

An In Vivo Head-to-Head Comparison of (Z)-Akuammidine and Tramadol for Analgesic Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the analgesic and physiological effects of (Z)-Akuammidine, a natural indole (B1671886) alkaloid, and tramadol (B15222), a synthetic opioid analgesic. The data presented is compiled from preclinical studies to offer an objective analysis for researchers in pharmacology and drug development. While direct head-to-head comparative studies are limited, this guide synthesizes available data to facilitate a comparative understanding of their pharmacodynamic profiles.

Executive Summary

This compound and tramadol both exhibit centrally mediated analgesic effects, primarily through interaction with the µ-opioid receptor. Tramadol, a well-established analgesic, functions as a weak µ-opioid agonist and also inhibits the reuptake of serotonin (B10506) and norepinephrine.[1][2][3][4] Its analgesic activity is significantly enhanced by its active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the µ-opioid receptor.[1][2][5] this compound, derived from the seeds of Picralima nitida, also demonstrates binding to opioid receptors, with a preference for the µ-subtype.[6][7]

Preclinical data suggests that both compounds produce dose-dependent analgesia in rodent models of acute pain. However, a complete profile of the in vivo side effects of this compound, particularly concerning respiratory and gastrointestinal function, is not as extensively documented as for tramadol.

Data Presentation: Quantitative In Vivo Comparison

The following tables summarize the available quantitative data for this compound and tramadol from in vivo studies. It is important to note that the data for each compound is derived from separate studies, and direct comparison should be made with this consideration.

Table 1: Comparative Analgesic Efficacy in Mice

CompoundAssayRoute of AdministrationED50 (mg/kg)% Maximum Possible Effect (%MPE)Source
This compound Tail-Flicks.c.Not Reported~40% at 10 mg/kg[8]
Hot-Plates.c.Not Reported~30% at 10 mg/kg[8]
Tramadol Tail-Flicks.c.22.8Not Reported
Hot-Plate (48°C)s.c.21.4Not Reported
Hot-Plate (55°C)s.c.33.1Not Reported

Table 2: Receptor Binding Affinities (Ki, µM)

Compound / Metaboliteµ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorSource
This compound 0.62.48.6[6][7]
Tramadol 2.157.642.7
O-desmethyltramadol (M1) 0.0034--[5]

Table 3: Comparative Side Effect Profile (Qualitative Summary from available data)

Side EffectThis compoundTramadol
Respiratory Depression Data not availableYes, dose-dependent and reversible by naloxone[9]
Gastrointestinal Motility Data not availableMinor delaying effect on colonic transit[9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Tail-Flick Test

Principle: This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. The time taken to flick the tail is a measure of the pain threshold and is prolonged by centrally acting analgesics.[10][11][12]

Procedure:

  • A focused beam of high-intensity light is directed onto the ventral surface of the mouse's tail.[10]

  • A timer is automatically started upon activation of the light source.

  • The animal's reflexive flick of its tail is detected by a sensor, which stops the timer.

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[13]

  • The latency to the tail flick is recorded as the measure of analgesia.

Hot-Plate Test

Principle: This assay assesses the animal's response to a thermal stimulus applied to the paws. The latency to a behavioral response, such as licking or jumping, is an indicator of the analgesic effect.[14][15][16][17][18]

Procedure:

  • The animal is placed on a metal plate maintained at a constant temperature (e.g., 55°C).[14][17][18]

  • A timer is started immediately upon placing the animal on the hot plate.

  • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • A cut-off time is employed to prevent tissue injury.

Assessment of Respiratory Function

Principle: Respiratory depression is a common side effect of opioid analgesics. It can be assessed in vivo by measuring changes in respiratory rate, tidal volume, and blood oxygen saturation.[19][20][21][22]

Procedure (Whole-Body Plethysmography):

  • The conscious, unrestrained animal is placed in a sealed plethysmography chamber.

  • Pressure changes within the chamber, caused by the animal's breathing, are recorded.

  • From these pressure changes, respiratory parameters such as respiratory rate and tidal volume can be calculated.

  • Blood oxygen saturation can be monitored non-invasively using pulse oximetry.[19]

Assessment of Gastrointestinal Motility

Principle: Opioids can inhibit gastrointestinal transit. This effect can be quantified by measuring the transit of a non-absorbable marker through the gastrointestinal tract.[23][24][25][26]

Procedure (Charcoal Meal Test):

  • Animals are fasted prior to the experiment to ensure an empty stomach.

  • A charcoal meal (a suspension of charcoal in a viscous vehicle like gum acacia) is administered orally.

  • After a set period, the animals are euthanized, and the small intestine is carefully excised.

  • The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Mandatory Visualization

Signaling_Pathway_Comparison cluster_Akuammidine This compound cluster_Tramadol Tramadol Akuammidine This compound mu_R_A µ-Opioid Receptor Akuammidine->mu_R_A Agonist Analgesia_A Analgesia mu_R_A->Analgesia_A Tramadol Tramadol mu_R_T µ-Opioid Receptor (weak affinity) Tramadol->mu_R_T Weak Agonist M1 O-desmethyltramadol (M1) (active metabolite) Tramadol->M1 Metabolism (CYP2D6) SNRI Serotonin & Norepinephrine Reuptake Inhibition Tramadol->SNRI Analgesia_T Analgesia mu_R_T->Analgesia_T mu_R_M1 µ-Opioid Receptor (high affinity) M1->mu_R_M1 Potent Agonist mu_R_M1->Analgesia_T SNRI->Analgesia_T

Caption: Comparative signaling pathways of this compound and Tramadol.

Experimental_Workflow_Analgesia start Animal Acclimation drug_admin Drug Administration (this compound, Tramadol, or Vehicle) start->drug_admin tail_flick Tail-Flick Test drug_admin->tail_flick hot_plate Hot-Plate Test drug_admin->hot_plate data_collection Record Latency to Response tail_flick->data_collection hot_plate->data_collection analysis Data Analysis (%MPE, ED50) data_collection->analysis

Caption: General experimental workflow for in vivo analgesic assessment.

References

Replicating Published Synthesis Routes for (Z)-Akuammidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the synthesis of the indole (B1671886) alkaloid (Z)-Akuammidine, a direct, published total synthesis route remains elusive in readily available literature. However, the biosynthetic and structural similarities to vobasine-type alkaloids offer a strategic avenue for its synthesis. This guide provides a comparative overview of a plausible synthetic approach based on the established total synthesis of closely related alkaloids, offering detailed experimental insights that can be adapted for the preparation of this compound.

Comparison of Synthetic Strategies

Given the absence of a dedicated total synthesis for this compound, this guide focuses on a well-documented route for a structurally analogous vobasine (B1212131) alkaloid, dregamine, as reported by Kutney et al. This approach provides a robust framework for accessing the core structure of this compound. A second conceptual route, building upon biosynthetic pathways, is also presented for comparison.

Parameter Route 1: Modified Kutney Synthesis of Dregamine Route 2: Biomimetic Approach
Starting Material L(-)-TryptophanStrictosidine or a synthetic equivalent
Key Reactions Pictet-Spengler reaction, Dieckmann condensation, transannular cyclization, functional group manipulationsEnzymatic (or biomimetic) cyclization, oxidation, reduction, and methylation steps
Overall Yield Not explicitly reported for this compound, but multi-step chemical syntheses typically have lower overall yields.Potentially higher yields under optimized enzymatic conditions.
Stereocontrol Achieved through chiral starting material and stereoselective reactions.Inherently stereospecific due to enzymatic control.
Scalability Generally scalable with standard laboratory equipment.May require specialized bioreactors and enzyme production for large-scale synthesis.
Key Intermediates Quinolizine derivatives, sarpagine (B1680780) skeleton intermediatesGeissoschizine, polyneuridine (B1254981) aldehyde

Experimental Protocols

Route 1: Modified Kutney Synthesis of Dregamine (Adaptable for this compound)

This route is based on the total synthesis of dregamine and epidregamine, which share the core sarpagine skeleton with this compound. The key difference lies in the final functional group transformations to achieve the specific structure of this compound.

Step 1: Synthesis of the Tetracyclic Quinolizine Intermediate

  • Pictet-Spengler Reaction: L(-)-Tryptophan is reacted with a suitable aldehyde to form a tetrahydro-β-carboline derivative. This reaction establishes the core indole structure and the initial stereocenter.

  • N-Alkylation and Cyclization: The resulting amine is alkylated with a functionalized four-carbon unit, followed by a Dieckmann condensation to construct the quinolizine ring system. This tetracyclic intermediate is a crucial building block for the subsequent steps.

Step 2: Formation of the Sarpagine Skeleton

  • Transannular Cyclization: The tetracyclic intermediate undergoes a base-catalyzed transannular cyclization to form the characteristic bridged ring system of the sarpagine alkaloids. This step is critical for establishing the correct stereochemistry of the final product.

  • Ring Opening and Functional Group Manipulation: The resulting intermediate is then subjected to a series of reactions to open one of the rings and introduce the necessary functional groups, such as the 2-acylindole moiety characteristic of vobasine alkaloids.

Step 3: Final Conversion to this compound

  • Introduction of the Ethylidene Group: An ethylidene group is introduced at the appropriate position, with control over the (Z)-stereochemistry. This can be achieved through various olefination reactions.

  • N-Methylation: The final step involves the methylation of the secondary amine to yield this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the general logical flow of a synthetic route towards this compound, adaptable from the Kutney synthesis.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Final Product L-Tryptophan L-Tryptophan Pictet_Spengler Pictet-Spengler Reaction L-Tryptophan->Pictet_Spengler Aldehyde_Reagent Aldehyde Reagent Aldehyde_Reagent->Pictet_Spengler Quinolizine_Formation Quinolizine Formation Pictet_Spengler->Quinolizine_Formation Sarpagine_Skeleton Sarpagine Skeleton Formation Quinolizine_Formation->Sarpagine_Skeleton Functional_Group_Manipulation Functional Group Manipulation Sarpagine_Skeleton->Functional_Group_Manipulation Z_Akuammidine This compound Functional_Group_Manipulation->Z_Akuammidine

Caption: Generalized synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key alkaloid precursors in the biosynthetic pathway leading to akuammidine-type alkaloids.

G Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde Oxidative Cyclization Akuammidine_Aldehyde Akuammidine Aldehyde Polyneuridine_Aldehyde->Akuammidine_Aldehyde Epimerization Vobasine Vobasine Akuammidine_Aldehyde->Vobasine Reduction & N-Methylation Akuammidine Akuammidine Vobasine->Akuammidine Demethylation (conceptual)

Caption: Biosynthetic relationship of key alkaloid precursors.

A Comparative Guide to the Structure-Activity Relationship of (Z)-Akuammidine and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Akuammidine, a prominent indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, has garnered significant interest for its interaction with opioid receptors. While research on its direct synthetic derivatives is emerging, a comprehensive understanding of its structure-activity relationship (SAR) can be largely inferred from the extensive studies on its closely related isomers and other akuamma alkaloids. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing key experimental data and outlining the methodologies used to evaluate their biological activity.

Comparative Biological Activity

This compound and its analogs primarily exert their effects through interaction with opioid receptors, particularly the µ-opioid receptor (MOR). The following tables summarize the in vitro binding affinities and functional activities of this compound and a selection of synthetic derivatives of the closely related akuammine (B1666748) and pseudo-akuammigine alkaloids, which provide critical insights into the SAR of this compound class.

CompoundReceptorBinding Affinity (Ki, µM)Reference
This compoundµ-opioid0.6[1]
δ-opioid2.4[1]
κ-opioid8.6[1]
Akuammineµ-opioid0.33[2]
11-Bromo-akuammineµ-opioid0.12[2]
11-Iodo-akuammineµ-opioid0.22[2]
Pseudo-akuammigineµ-opioid5.2[2]
N-Phenethyl-pseudo-akuammigineµ-opioid0.075[3]

Table 1: Opioid Receptor Binding Affinities. This table compares the binding affinities (Ki) of this compound and several synthetic derivatives of related akuamma alkaloids at the µ, δ, and κ-opioid receptors. Lower Ki values indicate higher binding affinity.

CompoundAssayPotency (EC50, µM)Efficacy (% of DAMGO)Reference
This compoundcAMP Inhibition (µOR)~2.6-5.2Not specified[2]
AkuamminecAMP Inhibition (µOR)2.6~60[4]
11-Bromo-akuamminecAMP Inhibition (µOR)0.53~70[2]
11-Iodo-akuamminecAMP Inhibition (µOR)0.61~75[2]
Pseudo-akuammiginecAMP Inhibition (µOR)5.2~50[4]
N-Phenethyl-pseudo-akuammiginecAMP Inhibition (µOR)0.075~80[3]

Table 2: In Vitro Functional Activity at the µ-Opioid Receptor. This table presents the potency (EC50) and efficacy of this compound and related synthetic analogs in a cAMP inhibition assay, a measure of G-protein activation. Lower EC50 values indicate higher potency. Efficacy is expressed as a percentage of the response to the standard µ-opioid agonist DAMGO.

Structure-Activity Relationship Insights

The data from these and other related studies reveal several key SAR trends for the akuamma alkaloid scaffold:

  • Aromatic Substitution: Modifications to the indole nucleus significantly impact activity. Halogenation at the C11 position of akuammine, for instance, leads to a notable increase in both binding affinity and functional potency at the µ-opioid receptor.[2]

  • N1-Substitution: Alkylation of the indole nitrogen (N1) in pseudo-akuammigine has a profound effect. The introduction of a phenethyl group at this position dramatically increases µ-opioid receptor potency by over 70-fold.[3] This suggests that this region of the molecule is critical for receptor interaction and activation.

  • Core Scaffold: The core polycyclic structure is essential for activity, but modifications that alter its conformation can modulate potency and efficacy.

Signaling Pathways and Experimental Workflows

The interaction of this compound and its derivatives with the µ-opioid receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the modulation of adenylyl cyclase activity. Additionally, the recruitment of β-arrestin can trigger separate signaling pathways and is often associated with the development of tolerance and other adverse effects.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or Derivative MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gi/o Protein (αβγ subunits) MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates

Figure 1: µ-Opioid Receptor Signaling Pathway. This diagram illustrates the G-protein dependent and β-arrestin pathways activated by µ-opioid receptor agonists.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay cAMP Inhibition Assay (EC50, Efficacy) Binding_Assay->Functional_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Bias assessment) Functional_Assay->Arrestin_Assay Nociception_Assay Analgesic Activity (Hot Plate, Tail Flick) Arrestin_Assay->Nociception_Assay Promising Compounds

Figure 2: Experimental Workflow. This diagram outlines the typical workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of this compound and its derivatives.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate G-protein signaling.

  • Cell Culture: Cells stably expressing the opioid receptor of interest are cultured in multi-well plates.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Incubation: The cells are incubated to allow the compound to inhibit adenylyl cyclase activity.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) and the maximum possible effect (Emax) are determined from the dose-response curve.[6]

β-Arrestin Recruitment Assay

This assay assesses the potential for a compound to induce receptor desensitization and internalization.

  • Cell Line: Engineered cell lines are used that co-express the opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: Cells are plated in multi-well plates and incubated.

  • Compound Addition: Varying concentrations of the test compound are added.

  • Incubation: The plate is incubated to allow for ligand-induced receptor activation and subsequent β-arrestin recruitment.

  • Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. An increased signal indicates the recruitment of β-arrestin to the receptor.

  • Data Analysis: The EC50 and Emax for β-arrestin recruitment are determined from the dose-response curve.[7][8]

Hot Plate and Tail Flick Tests (In Vivo Analgesia)

These assays are used to evaluate the antinociceptive (pain-relieving) effects of a compound in animal models.

  • Hot Plate Test:

    • A mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is used to prevent tissue damage.

    • The test is performed before and at various times after administration of the test compound. An increase in latency indicates an analgesic effect.[9][10]

  • Tail Flick Test:

    • A focused beam of radiant heat is applied to the mouse's tail.

    • The time taken for the mouse to "flick" its tail away from the heat source is measured.

    • A cut-off time is enforced to prevent injury.

    • An increased tail-flick latency after compound administration signifies analgesia.[9][11]

Conclusion

The available data on this compound and its structurally related alkaloids provide a strong foundation for understanding the SAR of this important class of natural products. The key takeaways for researchers and drug development professionals are the significant impact of substitutions on the indole nucleus, particularly at the N1 and C11 positions, on µ-opioid receptor affinity and potency. The established experimental protocols provide a clear roadmap for the synthesis and evaluation of novel derivatives. Future research focusing on the direct, systematic modification of the this compound scaffold will be crucial to further refine the SAR and to develop new therapeutic agents with improved efficacy and safety profiles.

References

Comparative Binding Affinity of (Z)-Akuammidine for Opioid Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of (Z)-Akuammidine for mu (µ), kappa (κ), and delta (δ) opioid receptors. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

This compound, an indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, has been investigated for its pharmacological properties, including its interaction with opioid receptors.[1][2] Understanding its binding profile is crucial for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound to a receptor is a key indicator of its potential potency and is commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.[3][4] The following table summarizes the reported Kᵢ values for this compound at the mu, delta, and kappa opioid receptors.

CompoundMu-Opioid Receptor (Kᵢ in µM)Delta-Opioid Receptor (Kᵢ in µM)Kappa-Opioid Receptor (Kᵢ in µM)
This compound0.62.48.6

Data sourced from MedchemExpress and a study published in PubMed.[1][2]

The data indicates that this compound exhibits a preference for the mu-opioid receptor, with approximately 4-fold higher affinity for the mu receptor compared to the delta receptor and about 14-fold higher affinity compared to the kappa receptor.[1][2]

Experimental Protocols

The determination of binding affinity for opioid receptors is typically performed using radioligand binding assays.[4][5] This method quantifies the interaction between a ligand of interest and a specific receptor.

Radioligand Competition Binding Assay

This is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.[4][6]

Objective: To determine the inhibition constant (Kᵢ) of this compound at mu, delta, and kappa opioid receptors.

Principle: Opioid receptors, which are G-protein coupled receptors (GPCRs), are incubated with a specific radiolabeled ligand.[3][7] A competing, unlabeled test compound, such as this compound, is introduced at various concentrations. The effectiveness of the test compound in displacing the radiolabeled ligand is then measured.[4]

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing human or rodent mu, delta, or kappa opioid receptors (e.g., CHO or HEK293 cells).[4][5]

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO.[5][7]

    • For δ-opioid receptor: [³H]DPDPE.[5]

    • For κ-opioid receptor: [³H]U-69,593.[5]

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[3][5]

  • Binding Buffer: Typically a Tris-HCl or potassium phosphate (B84403) buffer.[4]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[3]

  • Scintillation Counter: For measuring radioactivity.[3]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in an ice-cold assay buffer to a consistent protein concentration.[3]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding wells: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding wells: Receptor membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., Naloxone).[3]

    • Test Compound wells: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[3]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[3]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.[3]

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[3][6]

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]

Diagrams

The following diagram illustrates the general workflow for a radioligand competition binding assay to determine the binding affinity of a test compound.

G cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Membranes Plate 96-Well Plate Setup (Total, Non-specific, Test) Receptor->Plate Radioligand Radioligand ([³H]DAMGO, etc.) Radioligand->Plate TestCompound Test Compound (this compound) TestCompound->Plate Buffer Assay Buffer Buffer->Plate Filtration Rapid Filtration (Glass Fiber Filters) Plate->Filtration Incubate Counting Scintillation Counting (CPM Measurement) Filtration->Counting Wash IC50 IC₅₀ Determination (Competition Curve) Counting->IC50 Analyze CPM Data Ki Kᵢ Calculation (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for determining opioid receptor binding affinity.

References

(Z)-Akuammidine: A Preclinical Meta-analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally used in ethnomedicine for the treatment of pain and fever, this compound and its related alkaloids have garnered scientific interest for their potential pharmacological activities, particularly their interaction with the endogenous opioid system. This guide provides a meta-analysis of available preclinical data on this compound, offering a comparative overview of its performance against other alkaloids from Picralima nitida. The information is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel analgesic compounds.

Comparative Pharmacological Data

The following tables summarize the quantitative data from various preclinical studies, comparing the in vitro and in vivo activities of this compound with other major alkaloids found in Picralima nitida: akuammine, pseudo-akuammigine, and akuammicine.

Table 1: Opioid Receptor Binding Affinity (Ki in µM)

This table presents the inhibition constants (Ki) of the alkaloids at the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.

Alkaloidµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)Source(s)
This compound 0.62.48.6[1]
Akuammine0.5>10>10[1]
Pseudo-akuammigine----
Akuammicine>10>100.2[1]

Note: Data for pseudo-akuammigine was not consistently reported in the reviewed literature in this specific format.

Table 2: In Vitro Functional Activity - cAMP Inhibition (IC50 in µM)

This table shows the half-maximal inhibitory concentration (IC50) of the alkaloids in forskolin-stimulated cAMP accumulation assays, indicating their potency as functional agonists or antagonists at the opioid receptors.

| Alkaloid | µ-Opioid Receptor (IC50) | κ-Opioid Receptor (IC50) | δ-Opioid Receptor (IC50) | Source(s) | | :--- | :--- | :--- | :--- | | This compound | - | - | - | - | | Akuammine | - | - | - | - | | Pseudo-akuammigine | - | - | - | - | | Akuammicine | >10 | 0.24 | >10 |[2] |

Note: Specific IC50 values for this compound, Akuammine, and Pseudo-akuammigine in cAMP assays were not explicitly detailed in the primary sources reviewed for this guide. Akuammine has been characterized as a µ-opioid receptor antagonist.[1]

Table 3: In Vivo Analgesic Activity in Mouse Models

This table summarizes the effects of the alkaloids in thermal nociception models, the tail-flick and hot-plate tests, which are indicative of central analgesic activity.

AlkaloidAnimal ModelTestDoses (mg/kg, s.c.)Observed EffectSource(s)
This compound C57BL/6 MiceTail-Flick & Hot-Plate3, 10, 30Limited efficacy[3][4]
AkuammineC57BL/6 MiceTail-Flick & Hot-Plate3, 10, 30, 60Minimal changes to pain-like behavior[3][4][5]
Pseudo-akuammigineWistar RatsTail-Flick1, 5, 50 (p.o.)Dose-dependent analgesic action[6][7]
Pseudo-akuammigineC57BL/6 MiceTail-Flick & Hot-Plate5 (p.o.), 5, 10 (s.c.)Antinociceptive properties[8]

s.c. = subcutaneous; p.o. = per os (oral administration)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Opioid Receptors
  • Objective: To determine the binding affinity (Ki) of a test compound for the µ, δ, and κ-opioid receptors.

  • Methodology:

    • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ-opioid receptor are commonly used.[9]

    • Radioligands: Specific tritiated ligands with high affinity for each receptor subtype are used:

      • µ-receptor: [³H]DAMGO

      • δ-receptor: [³H]DPDPE

      • κ-receptor: [³H]U-69,593[9]

    • Procedure:

      • A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound (e.g., this compound).[10]

      • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[10]

      • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

      • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

cAMP Inhibition Assay (GloSensor™ Assay)
  • Objective: To measure the functional potency (IC50) of a test compound as an agonist or antagonist at Gαi-coupled opioid receptors.

  • Methodology:

    • Cell Line: HEK293 cells co-transfected with the opioid receptor of interest and a genetically encoded cAMP sensor (e.g., GloSensor™).

    • Procedure:

      • Cells are seeded in a multi-well plate and incubated.

      • The cells are then treated with varying concentrations of the test compound.

      • Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

      • The GloSensor™ reagent is added, and luminescence is measured. A decrease in luminescence indicates a decrease in cAMP levels, suggesting Gαi activation by the test compound.

    • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay (PathHunter® Assay)
  • Objective: To assess the ability of a ligand to induce the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein independent signaling.

  • Methodology:

    • Principle: This assay utilizes enzyme fragment complementation (EFC). The opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[12][13]

    • Procedure:

      • A cell line stably co-expressing the tagged receptor and β-arrestin is used.[12]

      • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity.[12]

      • This proximity allows for the formation of a functional β-galactosidase enzyme.

      • A substrate is added, and the resulting chemiluminescent signal is measured.

    • Data Analysis: The potency (EC50) and efficacy (Emax) of the test compound in inducing β-arrestin recruitment are determined from the dose-response curve.

Tail-Flick Test
  • Objective: To assess the central analgesic properties of a compound by measuring the latency of a reflexive tail withdrawal from a thermal stimulus.[14]

  • Methodology:

    • Apparatus: A tail-flick analgesia meter consisting of a radiant heat source (e.g., an intense light beam) and a timer.[14]

    • Procedure:

      • The animal (typically a mouse or rat) is gently restrained, and its tail is positioned over the heat source.[15]

      • The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[14][15]

      • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • Data Analysis: The analgesic effect is determined by a significant increase in the tail-flick latency after administration of the test compound compared to a vehicle control.

Hot-Plate Test
  • Objective: To evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a heated surface.[16]

  • Methodology:

    • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[17]

    • Procedure:

      • The animal is placed on the heated surface, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the latency.[16]

      • A cut-off time (e.g., 30-60 seconds) is employed to prevent injury.

    • Data Analysis: An increase in the latency to respond after drug administration indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling pathway for opioid receptors, which is the primary mechanism of action for this compound and related alkaloids.

Opioid Receptor Signaling Ligand This compound (Agonist) GPCR Opioid Receptor (µ, δ, or κ) Ligand->GPCR Binds to G_protein Gαi/o Protein (Heterotrimeric) GPCR->G_protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Downstream Targets Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Canonical G-protein signaling pathway for opioid receptors.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in determining the binding affinity of a compound using a radioligand binding assay.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with Opioid Receptors start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (Calculate IC50 & Ki) measure->analyze end End analyze->end In Vivo Analgesia Workflow start Start acclimatize Acclimatize Animals to Test Environment start->acclimatize baseline Measure Baseline Nociceptive Threshold acclimatize->baseline administer Administer Test Compound or Vehicle baseline->administer wait Wait for Drug Absorption Period administer->wait test Measure Post-Treatment Nociceptive Threshold wait->test analyze Analyze Data (% MPE or Latency Change) test->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Uncharted Territory of (Z)-Akuammidine: A Guide to Safe Disposal and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the pioneering fields of neuroscience and pharmacology, the exploration of novel compounds like (Z)-Akuammidine, an indole (B1671886) alkaloid, presents both exciting opportunities and significant responsibilities. While the therapeutic potential of the broader class of akuamma alkaloids is an area of active investigation, specific safety and disposal data for the (Z)-isomer remain largely undocumented. This guide provides a comprehensive operational and disposal plan, adopting a conservative, safety-first approach in the absence of definitive hazard information. By offering procedural guidance, we aim to build a foundation of trust and become the preferred source for laboratory safety and chemical handling information.

Quantitative Data Summary

Due to the limited research on this compound, extensive quantitative data regarding its disposal is not available. The following table summarizes its basic chemical identifiers. In the absence of specific hazard classifications, it is prudent to handle this compound as potentially hazardous.

IdentifierValue
Chemical Name This compound
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.46 g/mol
CAS Number 113973-31-2
Hazard Classification Not established. Treat as a potentially hazardous substance.

Proper Disposal Procedures for this compound

Given the lack of specific degradation and toxicity data for this compound, the primary disposal route should be incineration by a licensed chemical waste disposal company. This ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and the appropriate hazard symbol (e.g., "Harmful" or "Toxic" as a precaution).

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

    • Sharps Waste: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • Ensure all waste containers are in good condition and compatible with the chemical.

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Request: Once the waste container is full, arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Spill Management:

    • In case of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in the designated hazardous solid waste container.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Logical Workflow for this compound Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols

While specific experimental protocols for this compound are scarce, research on the related akuamma alkaloid, akuammidine, indicates it acts as an opioid receptor agonist. The following is a representative protocol for assessing the in vitro activity of a compound like this compound at the mu-opioid receptor (MOR), a common target for analgesic compounds.

Experimental Protocol: In Vitro Mu-Opioid Receptor (MOR) Activation Assay

Objective: To determine the potency and efficacy of this compound as an agonist for the human mu-opioid receptor.

Materials:

  • This compound

  • HEK293 cells stably expressing the human mu-opioid receptor (MOR-HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) as a reference agonist

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Forskolin (B1673556)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Multi-well plates (e.g., 384-well white opaque plates)

Procedure:

  • Cell Culture: Culture MOR-HEK293 cells according to standard protocols. Plate the cells in 384-well plates at a density that allows for optimal signal in the cAMP assay and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound and the reference agonist, DAMGO, in assay buffer to create a range of concentrations for the dose-response curve.

  • cAMP Assay:

    • On the day of the assay, remove the culture medium from the cells and replace it with assay buffer.

    • Add the various concentrations of this compound or DAMGO to the wells.

    • Incubate for a short period (e.g., 15 minutes) at 37°C.

    • Add forskolin to all wells to stimulate cAMP production. Forskolin will increase cAMP levels, and an agonist at the Gi-coupled MOR will inhibit this increase.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) which is inversely proportional to the cAMP concentration.

    • Plot the signal as a function of the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy for this compound and DAMGO.

Experimental Workflow Diagram

G start Start: In Vitro MOR Activation Assay cell_culture Culture and Plate MOR-HEK293 Cells start->cell_culture compound_prep Prepare Serial Dilutions of This compound and DAMGO cell_culture->compound_prep assay_setup Add Compounds to Cells compound_prep->assay_setup forskolin_stim Stimulate with Forskolin assay_setup->forskolin_stim incubation Incubate at 37°C forskolin_stim->incubation cAMP_detection Lyse Cells and Detect cAMP incubation->cAMP_detection data_analysis Analyze Dose-Response Curve (Determine EC50 and Efficacy) cAMP_detection->data_analysis end End: Results data_analysis->end

Caption: Workflow for assessing in vitro mu-opioid receptor activation.

Signaling Pathways

Based on the activity of related akuamma alkaloids, this compound is hypothesized to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for the mu-opioid receptor involves the inhibition of adenylyl cyclase.

Mu-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o G-protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Akuammidine This compound Akuammidine->MOR Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Leads to

Caption: Hypothesized signaling pathway for this compound at the mu-opioid receptor.

Personal protective equipment for handling (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Z)-Akuammidine

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk. While a comprehensive hazard profile for this compound is not fully established, it should be handled with the care required for fine, biologically active chemical powders.

Compound Identification and Properties

This compound is an indole (B1671886) alkaloid, recognized for its activity as a μ-opioid agonist.[][2] Below is a summary of its key quantitative data.

Identifier/PropertyValueSource(s)
CAS Number 113973-31-2[3]
Molecular Formula C₂₁H₂₄N₂O₃[]
Molecular Weight 352.4 g/mol []
Appearance Crystalline solid powder[][4]
Melting Point 240-242°C[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following PPE is mandatory to minimize exposure through inhalation, ingestion, or skin contact.[6]

PPE CategoryMinimum RequirementRecommended Specifications & Best Practices
Eye Protection Safety glasses with side shieldsFor splash hazards, use chemical safety goggles or a face shield in combination with goggles.[7]
Hand Protection Disposable nitrile glovesInspect gloves for tears or holes before use. For extended work or when handling solutions, consider double gloving.[7][8] Change gloves immediately if contaminated and every 30-60 minutes during prolonged use.[7]
Body Protection Long-sleeved laboratory coatEnsure the lab coat is fully fastened.[8] Use a chemically resistant apron for procedures with a high risk of splashing.
Respiratory Protection Not typically required if handled in a certified chemical fume hoodIf engineering controls are insufficient or when handling large quantities that may generate dust, a NIOSH-approved respirator (e.g., N95) may be necessary.[9]

Operational Plan: Safe Handling Protocol

Handling this compound, a fine powder, requires specific procedures to prevent it from becoming airborne and to avoid contamination of the workspace.[10][11]

1. Preparation and Designated Area:

  • Identify and designate a specific work area for handling this compound, away from high traffic, desks, or computer workstations.[8]

  • All weighing and transfer operations involving the powder should be conducted within a certified chemical fume hood or a similar ventilated enclosure to control dust.[8][11]

  • Cover the work surface with a disposable bench cover.[10]

  • Assemble all necessary equipment (spatulas, weigh paper, containers) before starting. Using disposable items is recommended to simplify cleanup.[8]

2. Weighing and Transfer:

  • To minimize static and prevent the powder from scattering, consider using anti-static weigh vessels.[8]

  • Instead of pouring, use a spatula to transfer the powder in small increments. This reduces the risk of creating dust clouds.[10]

  • Keep the container of this compound closed at all times when not actively transferring the substance.[10]

  • If preparing a solution, add the solvent to the pre-weighed powder within the fume hood.

3. Post-Handling and Decontamination:

  • After handling is complete, carefully wipe down all equipment and the work surface using a towel wetted with a solvent in which the powder is soluble (e.g., acetone, ethanol). Never dry-sweep or use a brush, as this will generate dust.[8][10]

  • Place all disposable items (weigh paper, gloves, bench cover) into a designated, sealable waste bag.

  • Remove your lab coat and gloves, being careful to avoid contaminating your skin.

  • Wash hands and any exposed skin thoroughly with soap and water.[6]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. The disposal pathway depends on whether the waste is contaminated with other hazardous materials.[12]

1. Solid this compound Waste and Contaminated Disposables:

  • Place solid waste and all contaminated disposable items (e.g., gloves, weigh paper, pipette tips) into a clearly labeled, sealed container or waste bag.

  • If local regulations and the substance's safety profile permit, and assuming it is not mixed with hazardous materials, this sealed container may be disposed of in the general laboratory waste stream.[12] If there is any uncertainty, treat it as chemical waste.

2. Solutions Containing this compound:

  • If this compound is dissolved in a non-hazardous solvent (e.g., aqueous solution), small quantities may be highly diluted (with at least 20 parts water) and discharged down the drain with copious amounts of flushing water, pending local regulations.[12]

  • Crucially , if this compound is mixed with a hazardous solvent, the entire solution must be treated as hazardous chemical waste.[12] It should be collected in a properly labeled, sealed, and compatible waste container for pickup by environmental health and safety personnel.

3. Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone).

  • Collect the first rinsate as hazardous chemical waste.[12] Subsequent rinses can often be disposed of down the drain.[12]

  • After triple-rinsing, deface or remove the original label. The clean, empty container can then be disposed of in the regular trash or recycled according to institutional guidelines.[12]

4. Spill Cleanup:

  • In case of a spill, contain the powder with an inert absorbent material like vermiculite (B1170534) or sand.[12]

  • Gently scoop the absorbed material into a labeled container for disposal.

  • Decontaminate the spill area thoroughly using a wet-wipe method.[12]

Visual Workflow: Handling and Disposal

The following diagram outlines the decision-making process for safely managing this compound from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_disposal Waste Segregation & Disposal cluster_solid_path cluster_liquid_path cluster_container_path prep 1. Risk Assessment & PPE Selection setup 2. Designate Area in Fume Hood prep->setup weigh 3. Weigh & Handle Powder setup->weigh solution 4. Prepare Solution (if needed) weigh->solution cleanup 5. Decontaminate Workspace solution->cleanup waste_decision 6. Characterize Waste cleanup->waste_decision solid_waste Solid Waste & Contaminated PPE waste_decision->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_decision->liquid_waste Liquid container_waste Empty Containers waste_decision->container_waste Container solid_dispose Seal, Label & Dispose in Lab Trash solid_waste->solid_dispose liquid_decision Hazardous Solvent? liquid_waste->liquid_decision rinse Triple-Rinse Container container_waste->rinse haz_liquid Collect for Hazardous Waste Pickup liquid_decision->haz_liquid Yes nonhaz_liquid Dilute & Drain (per local rules) liquid_decision->nonhaz_liquid No rinsate Collect 1st Rinsate as Hazardous Waste rinse->rinsate container_dispose Deface Label & Dispose/ Recycle Container rinse->container_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。